Product packaging for 3,3-Dimethylcycloheptanone(Cat. No.:)

3,3-Dimethylcycloheptanone

Cat. No.: B13571215
M. Wt: 140.22 g/mol
InChI Key: RQSOYFCJVXBPSR-UHFFFAOYSA-N
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Description

3,3-Dimethylcycloheptanone is a high-purity alicyclic ketone of interest in organic synthesis and materials science research. This compound features a seven-membered cycloheptane ring functionalized with a ketone group and two methyl substituents at the three-position, a structure that can impart specific steric and electronic properties . Researchers value it as a versatile building block for constructing more complex molecular architectures, potentially serving as a key intermediate in the development of novel polymers, fragrances, and pharmaceuticals. Its mechanism of action in research contexts typically involves acting as an electrophile in carbon-carbon bond-forming reactions, such as aldol condensations or nucleophilic additions, or as a precursor for heterocyclic compounds. This product is intended for use in a controlled laboratory setting by qualified personnel. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult safety data sheets and conduct a thorough hazard assessment before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O B13571215 3,3-Dimethylcycloheptanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

3,3-dimethylcycloheptan-1-one

InChI

InChI=1S/C9H16O/c1-9(2)6-4-3-5-8(10)7-9/h3-7H2,1-2H3

InChI Key

RQSOYFCJVXBPSR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC(=O)C1)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Dimethylcycloheptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethylcycloheptanone is a cyclic ketone with a seven-membered ring system. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its structure, predicted physicochemical properties, and expected spectroscopic characteristics. Furthermore, it outlines a plausible synthetic approach and general experimental workflows for its characterization. This document aims to serve as a foundational resource for researchers interested in the synthesis, analysis, and potential applications of substituted cycloheptanones.

Chemical Structure and Properties

This compound is a derivative of cycloheptanone (B156872) with two methyl groups geminally substituted at the third carbon atom relative to the carbonyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₉H₁₆O-
Molecular Weight 140.22 g/mol Calculated
CAS Number Not assigned-

Predicted Spectroscopic Data

Due to a lack of specific experimental spectra for this compound, the following characteristics are predicted based on the analysis of analogous structures, such as cycloheptanone and other substituted cyclic ketones.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl protons and the methylene (B1212753) protons of the cycloheptane (B1346806) ring. The gem-dimethyl groups will likely appear as a singlet, while the methylene protons will exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-C(CH ₃)₂~1.0s6H
Ring -CH ₂-1.5 - 2.5m10H
¹³C NMR Spectroscopy

The carbon NMR spectrum should display signals corresponding to the carbonyl carbon, the quaternary carbon bearing the methyl groups, the methyl carbons, and the methylene carbons of the ring.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C =O~210
-C (CH₃)₂~40
-C(C H₃)₂~25
Ring -C H₂-20 - 50
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Table 4: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O Stretch~1700Strong
C-H Stretch (sp³)2850 - 3000Medium-Strong
Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 140. Common fragmentation patterns for cyclic ketones would involve alpha-cleavage and McLafferty rearrangement, leading to characteristic fragment ions.

Experimental Protocols

Proposed Synthesis: Tiffeneau-Demjanov Ring Expansion

A potential synthesis could involve the Tiffeneau-Demjanov ring expansion of a suitably substituted cyclohexanone (B45756).

Workflow for Proposed Synthesis:

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization and Ring Expansion A 2,2-Dimethylcyclohexanone C Cyanohydrin Intermediate A->C KCN, 18-crown-6 B Trimethylsilyl (B98337) cyanide (TMSCN) B->C D Amino Alcohol Intermediate C->D LiAlH4 E This compound D->E NaNO2, HCl

Caption: Proposed synthesis of this compound.

Methodology:

  • Cyanohydrin Formation: 2,2-Dimethylcyclohexanone is reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN) with a catalytic amount of a cyanide salt (e.g., KCN) and a phase-transfer catalyst (e.g., 18-crown-6), to form the corresponding cyanohydrin.

  • Reduction: The nitrile group of the cyanohydrin is reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield an amino alcohol.

  • Diazotization and Ring Expansion: The resulting amino alcohol is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl). This forms an unstable diazonium salt, which undergoes a concerted loss of nitrogen and a 1,2-alkyl shift, leading to the expansion of the six-membered ring to a seven-membered ring, yielding this compound.

Biological Activity and Signaling Pathways

Currently, there is no published research on the biological activity or the involvement of this compound in any signaling pathways. The study of such properties would represent a novel area of investigation. A general workflow for screening the biological activity of a novel compound is presented below.

G A This compound B In vitro Assays A->B D Cell-based Assays A->D C Target Identification B->C E Mechanism of Action Studies C->E D->E F In vivo Studies E->F G Lead Optimization F->G

Caption: General workflow for biological activity screening.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. This guide provides a theoretical framework for its properties and synthesis, based on established chemical principles. Further experimental investigation is required to validate these predictions and to explore the potential applications of this compound in various scientific fields, including medicinal chemistry and materials science. The detailed protocols and predictive data herein offer a starting point for researchers embarking on the study of this and related substituted cycloheptanones.

Synthesis of 3,3-Dimethylcycloheptanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3,3-dimethylcycloheptanone, a valuable carbocyclic ketone intermediate in the development of fine chemicals and pharmaceuticals. The synthesis of this seven-membered ring structure is principally achieved through the one-carbon ring expansion of its six-membered precursor, 3,3-dimethylcyclohexanone (B1346601). Two main strategies for this homologation are detailed: the Tiffeneau-Demjanov rearrangement and the use of diazomethane (B1218177) or its derivatives. This document outlines the theoretical basis, experimental protocols, and comparative data for these methodologies.

Overview of Synthetic Strategies

The synthesis of this compound predominantly relies on the initial preparation of 3,3-dimethylcyclohexanone, which is readily accessible from commercial starting materials. The subsequent and crucial step involves the expansion of the cyclohexanone (B45756) ring by one carbon atom. The two most established methods for this transformation are:

  • Tiffeneau-Demjanov Rearrangement: A classic method involving the conversion of the ketone to a β-amino alcohol, which upon treatment with nitrous acid, undergoes a rearrangement to the homologous ketone.

  • Diazomethane-based Ring Expansion: A direct approach where the ketone reacts with diazomethane or a safer alternative like trimethylsilyldiazomethane (B103560), often in the presence of a Lewis acid catalyst, to yield the ring-expanded product.

Synthesis of the Precursor: 3,3-Dimethylcyclohexanone

The common precursor, 3,3-dimethylcyclohexanone, can be synthesized through various routes, with the hydrogenation of dimedone being a prevalent and high-yielding method.

Hydrogenation of Dimedone

Dimedone (5,5-dimethylcyclohexane-1,3-dione) can be selectively hydrogenated to afford 3,3-dimethylcyclohexanone. This process is typically carried out using a noble metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.

Experimental Protocol: Hydrogenation of Dimedone

  • Materials: Dimedone, 5% Palladium on Carbon (Pd/C), Isopropanol (B130326), p-Toluenesulfonic acid (optional).

  • Apparatus: A high-pressure autoclave (e.g., Parr hydrogenator).

  • Procedure:

    • In a suitable autoclave vessel, a mixture of dimedone (e.g., 65 g), 5% Pd/C (e.g., 9.26 g), and isopropanol (e.g., 146 mL) is prepared. A catalytic amount of p-toluenesulfonic acid can be added to facilitate the reaction.[1]

    • The autoclave is sealed and purged several times with nitrogen gas before being pressurized with hydrogen gas (e.g., 5 bara).

    • The reaction mixture is stirred and heated (e.g., to 85°C) under hydrogen pressure for a specified duration (e.g., 1 hour and 40 minutes).[1]

    • Upon completion, the autoclave is cooled, and the pressure is carefully released.

    • The reaction mixture is filtered to remove the catalyst.

    • The filtrate is concentrated under reduced pressure to yield crude 3,3-dimethylcyclohexanone.

    • Purification can be achieved by distillation.

ParameterValueReference
Starting MaterialDimedone[1][2]
Catalyst5% Pd/C[1][3]
SolventIsopropanol / Methanol[1][2]
Temperature85°C[2]
Pressure2 - 10 bara H₂[2]
YieldUp to 98%[2]

Ring Expansion Pathways to this compound

Tiffeneau-Demjanov Rearrangement

The Tiffeneau-Demjanov rearrangement provides a reliable method for the one-carbon homologation of cyclic ketones.[4][5][6] The overall process involves two main steps: the formation of a β-amino alcohol from 3,3-dimethylcyclohexanone, followed by the diazotization-induced rearrangement.

Step 1: Synthesis of 1-(aminomethyl)-3,3-dimethylcyclohexanol (B1372448)

The precursor for the rearrangement is the corresponding 1-(aminomethyl)-3,3-dimethylcyclohexanol. This intermediate is synthesized from 3,3-dimethylcyclohexanone via the Strecker synthesis of the corresponding α-amino nitrile followed by reduction, or through the formation of a cyanohydrin and subsequent reduction of the nitrile group.

Experimental Protocol: Formation of 1-(aminomethyl)-3,3-dimethylcyclohexanol (General Procedure)

  • Materials: 3,3-dimethylcyclohexanone, Sodium cyanide (NaCN) or Trimethylsilyl cyanide (TMSCN), Ammonium chloride (NH₄Cl) or a primary amine, a reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation), appropriate solvents (e.g., ethanol, diethyl ether).

  • Procedure (via Cyanohydrin):

    • 3,3-dimethylcyclohexanone is reacted with a cyanide source, such as NaCN in the presence of an acid, to form the corresponding cyanohydrin.

    • The resulting cyanohydrin is then reduced, typically using a powerful reducing agent like LiAlH₄ in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), to yield 1-(aminomethyl)-3,3-dimethylcyclohexanol.[7]

    • Careful workup and purification are required to isolate the amino alcohol.

Step 2: Ring Expansion to this compound

The isolated 1-(aminomethyl)-3,3-dimethylcyclohexanol is then subjected to diazotization using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), which triggers the ring-expanding rearrangement.[8][9]

Experimental Protocol: Tiffeneau-Demjanov Rearrangement

  • Materials: 1-(aminomethyl)-3,3-dimethylcyclohexanol, Sodium nitrite (NaNO₂), a strong acid (e.g., Hydrochloric acid (HCl) or Acetic acid), water, and an organic solvent for extraction (e.g., diethyl ether).

  • Procedure:

    • 1-(aminomethyl)-3,3-dimethylcyclohexanol is dissolved in an aqueous acidic solution (e.g., dilute HCl or acetic acid) and cooled to 0-5°C in an ice bath.

    • An aqueous solution of sodium nitrite is added dropwise to the stirred solution of the amino alcohol, maintaining the low temperature. The addition is continued until a persistent blue color is observed with starch-iodide paper, indicating an excess of nitrous acid.

    • The reaction mixture is stirred at low temperature for a period, and then allowed to warm to room temperature.

    • The product, this compound, is extracted with an organic solvent.

    • The organic extracts are combined, washed with a mild base (e.g., sodium bicarbonate solution) and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

    • The crude product is then purified by distillation or column chromatography.

ParameterGeneral ConditionsReference
Starting Material1-(aminomethyl)-3,3-dimethylcyclohexanol[5]
ReagentsNaNO₂, HCl or Acetic Acid[8]
Temperature0-5°C[8]
SolventWater[8]
ProductThis compound[5]

Logical Pathway for Tiffeneau-Demjanov Synthesis

Tiffeneau_Demjanov cluster_0 Precursor Synthesis cluster_1 Ring Expansion 3,3-Dimethylcyclohexanone 3,3-Dimethylcyclohexanone Cyanohydrin Intermediate Cyanohydrin Intermediate 3,3-Dimethylcyclohexanone->Cyanohydrin Intermediate  + NaCN/H+ 1-(aminomethyl)-3,3-dimethylcyclohexanol 1-(aminomethyl)-3,3-dimethylcyclohexanol Cyanohydrin Intermediate->1-(aminomethyl)-3,3-dimethylcyclohexanol  Reduction (e.g., LiAlH4) This compound This compound 1-(aminomethyl)-3,3-dimethylcyclohexanol->this compound  + NaNO2/H+ (0-5°C)

Tiffeneau-Demjanov Rearrangement Pathway
Ring Expansion with Diazomethane or Trimethylsilyldiazomethane

A more direct route to this compound from 3,3-dimethylcyclohexanone involves the use of diazomethane (CH₂N₂) or its safer, more stable analog, trimethylsilyldiazomethane (TMSCHN₂).[10][11] This reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂).

Experimental Protocol: Ring Expansion with Trimethylsilyldiazomethane

  • Materials: 3,3-dimethylcyclohexanone, Trimethylsilyldiazomethane (solution in hexanes or diethyl ether), Boron trifluoride etherate (BF₃·OEt₂), anhydrous solvent (e.g., dichloromethane).

  • Apparatus: Flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Procedure:

    • 3,3-dimethylcyclohexanone is dissolved in an anhydrous solvent (e.g., dichloromethane) in a flame-dried flask under an inert atmosphere and cooled to a low temperature (e.g., -78°C).

    • A catalytic amount of BF₃·OEt₂ is added to the solution.

    • A solution of trimethylsilyldiazomethane is then added dropwise to the reaction mixture, maintaining the low temperature.

    • The reaction is monitored by a suitable technique (e.g., TLC or GC) for the consumption of the starting material.

    • Upon completion, the reaction is carefully quenched, for instance, by the addition of a saturated aqueous solution of sodium bicarbonate.

    • The mixture is allowed to warm to room temperature, and the organic layer is separated.

    • The aqueous layer is extracted with the organic solvent.

    • The combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated.

    • The resulting crude product is purified by distillation or column chromatography to afford this compound.

ParameterGeneral ConditionsReference
Starting Material3,3-Dimethylcyclohexanone[10]
ReagentTrimethylsilyldiazomethane[10]
CatalystBoron trifluoride etherate (BF₃·OEt₂)[10][11]
SolventDichloromethane[12]
Temperature-78°C to 0°C[12]
ProductThis compound[10]

Workflow for Diazomethane-based Ring Expansion

Diazomethane_Workflow Start Start Dissolve Ketone Dissolve 3,3-dimethylcyclohexanone in anhydrous CH2Cl2 Start->Dissolve Ketone Inert Atmosphere Establish Inert Atmosphere (N2 or Ar) Dissolve Ketone->Inert Atmosphere Cool Reaction Cool to -78°C Inert Atmosphere->Cool Reaction Add Catalyst Add BF3·OEt2 Cool Reaction->Add Catalyst Add TMSCHN2 Add TMSCHN2 dropwise Add Catalyst->Add TMSCHN2 Monitor Reaction Monitor by TLC/GC Add TMSCHN2->Monitor Reaction Quench Reaction Quench with aq. NaHCO3 Monitor Reaction->Quench Reaction Workup Aqueous Workup and Extraction Quench Reaction->Workup Purify Purify by Distillation or Chromatography Workup->Purify End This compound Purify->End

Diazomethane Ring Expansion Workflow

Comparative Analysis of Synthesis Pathways

FeatureTiffeneau-Demjanov RearrangementDiazomethane/TMSCHN₂ Ring Expansion
Number of Steps Multi-step (ketone -> amino alcohol -> ketone)Typically one-step from the ketone
Reagent Handling Involves handling of cyanides and generation of nitrous acid in situ.Requires handling of highly toxic and potentially explosive diazomethane or its safer but still reactive analog, TMSCHN₂.
Reaction Conditions Generally mild conditions for the rearrangement step (0-5°C).Often requires cryogenic temperatures (-78°C) and strictly anhydrous conditions.
Byproducts Can produce isomeric ketones and elimination products.Can also lead to epoxide formation as a byproduct.
Scalability Can be suitable for larger scale synthesis with appropriate safety measures.Often preferred for smaller scale laboratory syntheses due to the hazards associated with diazomethane.

Conclusion

The synthesis of this compound is most practically achieved through the ring expansion of 3,3-dimethylcyclohexanone. Both the Tiffeneau-Demjanov rearrangement and diazomethane-based methods are effective for this transformation. The choice of method will depend on the specific requirements of the synthesis, including the desired scale, available equipment, and safety considerations. The Tiffeneau-Demjanov rearrangement offers a more classical, multi-step approach, while the use of trimethylsilyldiazomethane provides a more direct, albeit technically demanding, alternative. For drug development and process chemistry, the scalability and safety profile of the chosen route will be paramount considerations.

References

Technical Whitepaper on 3,3-Dimethylcycloheptanone and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to 3,3-Dimethylcycloheptanone

This compound is a cyclic ketone with a seven-membered carbon ring. While specific research and applications involving this compound are limited, its structure is of interest in synthetic and medicinal chemistry as a potential scaffold. The seven-membered ring offers a flexible yet constrained conformation that can be valuable in designing molecules with specific three-dimensional orientations for interaction with biological targets.

1.1. Compound Identification

Public databases lack a registered CAS number for this compound. However, it is indexed in PubChem with the following identifiers:

IdentifierValue
PubChem CID 12702041[1]
Molecular Formula C₉H₁₆O[1]
Molecular Weight 140.22 g/mol

Due to the scarcity of further data, this paper will focus on the synthesis and properties of the closely related 3,3-Dimethylcyclohexanone (B1346601).

Technical Data for 3,3-Dimethylcyclohexanone (Analogue)

3,3-Dimethylcyclohexanone (CAS No. 2979-19-3) serves as a valuable reference for understanding the potential chemistry of its seven-membered ring counterpart.[2]

2.1. Physical and Chemical Properties

The following table summarizes key quantitative data for 3,3-Dimethylcyclohexanone.

PropertyValueUnitSource
CAS Number 2979-19-3-[2][3]
Molecular Formula C₈H₁₄O-[3][4]
Molecular Weight 126.20 g/mol [4]
Boiling Point 174-175°C[2]
Density 0.909g/mL at 25°C[2]
Refractive Index n20/D 1.449-[2]
Octanol/Water Partition Coefficient (logP) 2.156-Cheméo[5]
Water Solubility (logS) -2.10mol/LCheméo[5]

Experimental Protocols: Synthesis of 3,3-Dimethylcyclohexanone

The primary route for synthesizing 3,3-Dimethylcyclohexanone is through the catalytic hydrogenation of Dimedone (5,5-dimethylcyclohexane-1,3-dione).

3.1. Protocol: Hydrogenation of Dimedone

This protocol is adapted from a patented industrial process, demonstrating a high-yield synthesis.

Materials:

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione)

  • Methanol (Solvent)

  • Amberlyst CH57 (Palladium on charcoal catalyst)

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas

  • Autoclave with glass liner and stirrer

  • Filtration apparatus (0.45 μm filter)

Procedure: [6]

  • Reactor Setup: Place 37 g of Amberlyst CH57 catalyst into a 500 mL glass liner. Add 32 g (221 mmol) of dimedone and 116 g (147 mL) of methanol.

  • Inerting: Close the glass liner in the autoclave. Start stirring at 500 rpm and flush the system three times with nitrogen gas at 5 bara.

  • Pressure Check: Stop the stirrer. Pressurize the autoclave with hydrogen gas to 5 bara and hold for 10 minutes to check for leaks. Release the pressure.

  • Reaction Conditions: Turn the stirrer on to 1000 rpm and heat the autoclave to an internal temperature of 85°C.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to 2 bara. Maintain stirring at 1000 rpm and the temperature at 85°C for 7.5 hours, or until hydrogen uptake ceases.

  • Cooling and Depressurization: Cool the autoclave to below 25°C and carefully depressurize.

  • Final Inerting: Flush the autoclave three times with nitrogen gas at 5 bara for 10 minutes.

  • Work-up: Stop the stirrer and open the autoclave. Filter the contents through a 0.45 μm filter to remove the catalyst. The resulting filtrate contains 3,3-Dimethylcyclohexanone.

Analysis: The product can be analyzed by Gas Chromatography (GC) to confirm purity and yield. A sample preparation involves diluting 30 μL of the filtrate with 1 mL of isopropanol.[6] The reported total yield for this method is 98%.[6]

Visualization of Synthesis Workflow

The following diagram illustrates the key stages of the 3,3-Dimethylcyclohexanone synthesis protocol.

G Workflow for the Synthesis of 3,3-Dimethylcyclohexanone cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis charge_reactor Charge Autoclave: - Dimedone - Methanol - Catalyst inert Inert with N₂ charge_reactor->inert pressure_check Pressure Check with H₂ inert->pressure_check heat_stir Heat to 85°C Stir at 1000 rpm pressure_check->heat_stir hydrogenate Hydrogenate at 2 bara H₂ heat_stir->hydrogenate cooldown Cool & Depressurize hydrogenate->cooldown filter Filter Catalyst cooldown->filter product Final Product: 3,3-Dimethylcyclohexanone filter->product analysis GC Analysis product->analysis

Caption: Synthesis workflow for 3,3-Dimethylcyclohexanone from Dimedone.

General Synthetic Strategies for Substituted Cycloheptanones

While a direct synthesis for this compound is not documented in the searched literature, several general methods for creating substituted cycloheptanone (B156872) rings could be adapted. These methods are crucial for researchers aiming to synthesize novel seven-membered ring structures.

Key Strategies Include:

  • Ring Expansion: A common approach involves the homologation of a corresponding cyclohexanone (B45756). For instance, a diastereoselective insertion of α-alkyldiazoacetates into a cyclohexanone can furnish a seven-membered ring in a single step.[7]

  • [5+2] Cycloadditions: Metal-catalyzed cycloadditions, such as those between vinylcyclopropanes and alkynes, can efficiently construct seven-membered rings.[7]

  • Cycloaddition-Rearrangement: The reaction of substituted cyclopropenes with thiophene (B33073) 1,1-dioxides, followed by the expulsion of sulfur dioxide, provides a pathway to substituted cycloheptatrienes, which can be further modified.

The following diagram outlines these conceptual pathways.

G Conceptual Pathways to Substituted Cycloheptanones cluster_pathways Synthetic Approaches start Substituted Precursors ring_expansion Ring Expansion (e.g., from Cyclohexanone) start->ring_expansion cycloaddition [5+2] Cycloaddition (e.g., Vinylcyclopropane + Alkyne) start->cycloaddition rearrangement Cycloaddition-Rearrangement (e.g., from Cyclopropene) start->rearrangement cycloheptanone Substituted Cycloheptanone ring_expansion->cycloheptanone cycloaddition->cycloheptanone rearrangement->cycloheptanone

Caption: General synthetic strategies for forming cycloheptanone rings.

Signaling Pathways and Drug Development Potential

No information regarding the biological activity or interaction of this compound with any signaling pathways has been found in the reviewed literature.

For drug development professionals, cycloheptanone cores, in general, are considered interesting scaffolds. The seven-membered ring can orient substituents in three-dimensional space, which is critical for molecular recognition by biological targets. Potential, though speculative, therapeutic areas for novel cycloheptanone derivatives could include oncology and inflammation, where such scaffolds might be used to develop novel kinase inhibitors or modulators of protein-protein interactions.

Conclusion

This technical guide has established that while this compound is a recognized chemical structure, it lacks a designated CAS number and is not well-characterized in scientific literature. In its place, the analogous compound, 3,3-Dimethylcyclohexanone, offers a wealth of technical data, including established physical properties and detailed, high-yield synthesis protocols. For researchers interested in synthesizing this compound or other novel derivatives, general strategies such as ring expansion and cycloaddition reactions provide viable, albeit theoretical, pathways. Further research is required to determine the specific properties, reactivity, and biological relevance of this compound.

References

In-Depth Technical Guide: 3,3-Dimethylcycloheptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and synthetic considerations for 3,3-Dimethylcycloheptanone. Due to the limited availability of experimental data for this specific compound, this guide leverages data from the closely related and well-characterized analog, 3,3-dimethylcyclohexanone (B1346601), to provide representative insights into its expected properties and synthetic methodologies.

Core Molecular Data

This compound is a cyclic ketone with a seven-membered carbon ring. The gem-dimethyl substitution at the 3-position influences its conformational flexibility and reactivity.

PropertyValueSource
Molecular Formula C₉H₁₆OPubChem[1]
Molecular Weight 140.22 g/mol PubChem[1]

Physicochemical Properties (Analog-Based Estimation)

Table of Physicochemical Properties for 3,3-Dimethylcyclohexanone (Analog)

PropertyValue
Boiling Point 174-175 °C
Density 0.909 g/mL at 25 °C
Refractive Index n20/D 1.449

Spectroscopic Data (Analog-Based Representation)

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. The following data for 3,3-dimethylcyclohexanone provides an example of the expected spectral characteristics.

Table of Representative Spectroscopic Data for 3,3-Dimethylcyclohexanone (Analog)

Spectroscopy Expected Peaks/Signals
¹H NMR Signals corresponding to the methyl groups and the various methylene (B1212753) protons of the cycloheptane (B1346806) ring.
¹³C NMR A peak for the carbonyl carbon, signals for the quaternary carbon and the methyl carbons, and distinct peaks for the methylene carbons in the ring.
IR Spectroscopy A strong absorption band characteristic of a ketone carbonyl group (C=O) stretch, typically in the region of 1700-1725 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Experimental Protocols (Generalized Synthesis)

A specific, detailed experimental protocol for the synthesis of this compound is not widely documented. However, a general approach for the synthesis of substituted cycloheptanones can be adapted. One plausible method is the ring expansion of a corresponding cyclohexanone (B45756) derivative.

Generalized Protocol for Ring Expansion Synthesis of a Substituted Cycloheptanone (B156872)

Materials and Reagents:

  • Substituted cyclohexanone (e.g., 2,2-dimethylcyclohexanone)

  • Diazomethane (B1218177) (or a safer alternative like trimethylsilyldiazomethane)

  • Lewis acid catalyst (e.g., boron trifluoride etherate)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

  • Chromatography supplies for purification

Procedure:

  • Reaction Setup: A solution of the substituted cyclohexanone in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.

  • Addition of Reagents: A solution of diazomethane in diethyl ether is added dropwise to the cooled cyclohexanone solution. Following this, a catalytic amount of a Lewis acid is slowly added.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material.

  • Workup: Once the reaction is complete, the reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by column chromatography on silica (B1680970) gel to yield the pure this compound.

  • Characterization: The structure and purity of the final product are confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry.

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a cyclic ketone like this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization cluster_final Final Product start Starting Materials reaction Chemical Reaction (e.g., Ring Expansion) start->reaction workup Reaction Workup (Quenching, Extraction, Drying) reaction->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms purity Purity Assessment nmr->purity ir->purity ms->purity final_product Pure this compound purity->final_product

Caption: A generalized workflow for the synthesis and characterization of this compound.

References

3,3-Dimethylcycloheptanone IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,3-Dimethylcycloheptanone

IUPAC Name: this compound Molecular Formula: C₉H₁₆O

This guide provides a comprehensive technical overview of this compound, a saturated seven-membered cyclic ketone. Intended for researchers, scientists, and professionals in drug development, this document outlines the compound's properties, a detailed protocol for its logical synthesis, and its predicted spectroscopic characteristics. Due to a scarcity of published experimental data for this specific molecule, this guide has been constructed based on established chemical principles, including well-documented reaction mechanisms and spectroscopic data from analogous structures.

Physicochemical Properties

The fundamental properties of this compound are summarized below. While the molecular weight and formula are exact, other physical properties are estimated based on trends observed for similar cyclic ketones, such as cycloheptanone (B156872) and its substituted derivatives.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₉H₁₆O-
Molecular Weight 140.22 g/mol Calculated
CAS Number 17395-32-7PubChem[1]
Appearance Colorless to pale yellow liquid (Predicted)-
Boiling Point ~195-205 °C (Estimated at 760 mmHg)-
Density ~0.90 g/mL (Estimated at 25 °C)-
Solubility Soluble in common organic solvents; sparingly soluble in water (Predicted)-

Proposed Synthesis: Experimental Protocol

The most logical synthetic route to this compound is a one-carbon ring expansion of the readily available precursor, 3,3-dimethylcyclohexanone (B1346601). The Tiffeneau-Demjanov rearrangement is a classic and effective method for this transformation.[2][3] The multi-step protocol detailed below is based on established procedures for this reaction sequence.[4]

Overall Reaction Scheme: 3,3-Dimethylcyclohexanone → 1-cyano-3,3-dimethylcyclohexan-1-ol → 1-(aminomethyl)-3,3-dimethylcyclohexan-1-ol → this compound

Step 1: Synthesis of 1-cyano-3,3-dimethylcyclohexan-1-ol (Cyanohydrin Formation)
  • Objective: To form the cyanohydrin intermediate from 3,3-dimethylcyclohexanone.

  • Materials:

    • 3,3-dimethylcyclohexanone (1.0 eq)

    • Sodium cyanide (NaCN) (1.2 eq)

    • Glacial acetic acid

    • Diethyl ether

    • Water

  • Procedure:

    • In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve 3,3-dimethylcyclohexanone in diethyl ether.

    • In a separate beaker, dissolve sodium cyanide in water and add it dropwise to the stirred ketone solution.

    • Slowly add glacial acetic acid to the biphasic mixture over 30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the crude cyanohydrin, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(aminomethyl)-3,3-dimethylcyclohexan-1-ol (Nitrile Reduction)
  • Objective: To reduce the cyanohydrin to the corresponding β-amino alcohol.

  • Materials:

  • Procedure:

    • To a flask containing a stirred suspension of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere (N₂ or Ar), add a solution of the crude cyanohydrin in anhydrous diethyl ether dropwise at 0 °C.

    • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the solid with additional diethyl ether.

    • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude amino alcohol.

Step 3: Synthesis of this compound (Tiffeneau-Demjanov Rearrangement)
  • Objective: To induce ring expansion via diazotization of the amino alcohol.[2]

  • Materials:

    • Crude 1-(aminomethyl)-3,3-dimethylcyclohexan-1-ol (1.0 eq)

    • Sodium nitrite (B80452) (NaNO₂) (1.1 eq)

    • Acetic acid

    • Water

    • Diethyl ether

  • Procedure:

    • Dissolve the crude amino alcohol in an aqueous solution of acetic acid and cool the mixture to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite in water dropwise to the stirred amino alcohol solution. Vigorous evolution of nitrogen gas should be observed. Maintain the temperature below 10 °C throughout the addition.

    • After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Extract the aqueous mixture with diethyl ether (3x).

    • Combine the organic extracts and wash them with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica (B1680970) gel or distillation to yield pure this compound.

Spectroscopic and Chromatographic Data (Predicted)

The following tables summarize the predicted spectroscopic and chromatographic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known data for similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.45t2HH-2 (α-CH₂)
~2.30s2HH-7 (α'-CH₂)
~1.65m2HH-6 (γ-CH₂)
~1.50m2HH-5 (β'-CH₂)
~1.40t2HH-4 (β-CH₂)
~1.00s6H2 x CH₃
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon Assignment
~215C-1 (C=O)
~52C-2 (α-CH₂)
~49C-7 (α'-CH₂)
~40C-4 (β-CH₂)
~35C-3 (Quaternary C)
~302 x CH₃
~28C-6 (γ-CH₂)
~25C-5 (β'-CH₂)
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850StrongC-H (sp³) stretching
~1700StrongC=O (ketone) stretching
~1465MediumCH₂ scissoring
~1370MediumCH₃ symmetric bending (gem-dimethyl)
Table 4: Predicted Mass Spectrometry (EI-MS) Data
m/z ValueProposed Fragment IdentityNotes
140[M]⁺Molecular Ion
125[M - CH₃]⁺Loss of a methyl group
97[M - C₃H₇]⁺Alpha-cleavage (loss of propyl radical)
83[M - C₄H₉]⁺Alpha-cleavage (loss of butyl radical)
69Further fragmentation
55Common fragment in cyclic systems

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic workflow and the logical relationship between the molecular structure and its predicted spectroscopic signals.

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Tiffeneau-Demjanov Rearrangement SM 3,3-Dimethylcyclohexanone Int1 1-Cyano-3,3-dimethylcyclohexan-1-ol SM->Int1  1. NaCN, H₂O  2. Acetic Acid, Et₂O  0°C to RT Int2 1-(Aminomethyl)-3,3-dimethylcyclohexan-1-ol Int1_ref->Int2  1. LiAlH₄, Et₂O  2. H₂O, NaOH(aq)  Reflux Product This compound Int2_ref->Product  NaNO₂, Acetic Acid(aq)  0°C to RT

Caption: Proposed synthesis workflow for this compound via Tiffeneau-Demjanov rearrangement.

G cluster_structure This compound Structure cluster_nmr Predicted ¹³C NMR Signals (ppm) structure_node C1 C1 (~215) structure_node->C1 C=O C2 C2 (~52) structure_node->C2 α-CH₂ C3 C3 (~35) structure_node->C3 Quat-C C4 C4 (~40) structure_node->C4 β-CH₂ C5 C5 (~25) structure_node->C5 β'-CH₂ C6 C6 (~28) structure_node->C6 γ-CH₂ C7 C7 (~49) structure_node->C7 α'-CH₂ Me CH₃ (~30) structure_node->Me gem-diMe

Caption: Logical relationship between structure and predicted ¹³C NMR chemical shifts for this compound.

References

3,3-Dimethylcycloheptanone physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for 3,3-Dimethylcycloheptanone. This guide provides available information and extrapolates potential properties and synthetic methodologies based on established chemical principles and data from analogous compounds. All presented data should be used as a reference and validated through experimental work.

Core Compound Identification

This compound is a cyclic ketone with a seven-membered ring and two methyl groups substituted at the third carbon position.

IdentifierValueSource
Molecular Formula C₉H₁₆OPubChem[1]
PubChem CID 12702041PubChem[1]
Canonical SMILES CC1(CCCC(=O)CC1)CPubChem[1]
InChI InChI=1S/C9H16O/c1-9(2)6-4-3-5-7-8(9)10/h3-7H2,1-2H3PubChem[1]
Molecular Weight 140.22 g/mol PubChem[1]

Physical and Chemical Properties

There is a notable absence of experimentally determined physical and chemical property data for this compound in publicly accessible databases. The following table provides data for the closely related and well-characterized compound, 3,3-Dimethylcyclohexanone (B1346601) , for comparative purposes. It is crucial to note that these values are not for this compound and should be treated as estimations for a similar structure.

Table 1: Physical and Chemical Properties of 3,3-Dimethylcyclohexanone (CAS: 2979-19-3)

PropertyValueSource
Boiling Point 174-175 °CSigma-Aldrich[2]
Density 0.909 g/mL at 25 °CSigma-Aldrich[2]
Refractive Index (n20/D) 1.449Sigma-Aldrich[2]
Flash Point 59.4 °C (closed cup)Sigma-Aldrich[2]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Tiffeneau-Demjanov Ring Expansion

This proposed method involves the conversion of 3,3-dimethylcyclohexanone to the corresponding cyanohydrin, followed by reduction of the nitrile to a primary amine, and subsequent diazotization to induce ring expansion.

Experimental Workflow Diagram

G A 3,3-Dimethylcyclohexanone B Addition of HCN (or TMSCN followed by H+) A->B Step 1 C 3,3-Dimethylcyclohexanone Cyanohydrin B->C D Reduction of Nitrile (e.g., LiAlH4 or H2/Catalyst) C->D Step 2 E 1-(Aminomethyl)-3,3- dimethylcyclohexanol D->E F Diazotization (NaNO2, HCl) E->F Step 3 G Ring Expansion via Carbocation Rearrangement F->G H This compound G->H

Caption: Proposed synthesis of this compound via Tiffeneau-Demjanov ring expansion.

Detailed Hypothetical Experimental Protocol

Step 1: Synthesis of 3,3-Dimethylcyclohexanone Cyanohydrin

  • To a stirred solution of 3,3-dimethylcyclohexanone in a suitable solvent (e.g., ethanol), add a solution of potassium cyanide (KCN) in water at 0-5 °C.

  • Slowly add a stoichiometric amount of a weak acid (e.g., acetic acid) to generate HCN in situ.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

  • Work up the reaction by quenching with a suitable reagent, followed by extraction with an organic solvent and purification (e.g., column chromatography) to yield the cyanohydrin.

Step 2: Reduction of the Cyanohydrin to an Amino Alcohol

  • In a flame-dried flask under an inert atmosphere, prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or THF).

  • Slowly add a solution of the cyanohydrin in the same solvent to the reducing agent suspension at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Carefully quench the reaction with sequential addition of water and an aqueous base solution.

  • Filter the resulting precipitate and extract the filtrate with an organic solvent. Purify the product to obtain 1-(aminomethyl)-3,3-dimethylcyclohexanol.

Step 3: Diazotization and Ring Expansion

  • Dissolve the amino alcohol in an aqueous acidic solution (e.g., dilute HCl) at 0-5 °C.

  • Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water to the stirred solution.

  • The in situ generation of nitrous acid will lead to the formation of a diazonium salt, which is unstable and will undergo rearrangement to the expanded cycloheptanone.

  • After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

  • Purify the crude product by distillation or column chromatography to yield this compound.

Spectroscopic Characterization (Predicted)

Due to the lack of experimental spectra, this section outlines the expected spectroscopic features of this compound based on the known characteristics of cyclic ketones.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show a complex pattern of overlapping multiplets for the methylene (B1212753) protons of the seven-membered ring. The two methyl groups at the C3 position are chemically equivalent and should appear as a sharp singlet.

  • Expected Chemical Shifts:

    • CH₃ (gem-dimethyl): A singlet in the region of 0.9-1.2 ppm.

    • Ring CH₂: Multiple overlapping multiplets in the range of 1.3-2.5 ppm. The protons alpha to the carbonyl group (at C2 and C7) would be expected to be the most downfield of the methylene protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display distinct signals for each carbon atom.

  • Expected Chemical Shifts:

    • C=O (Carbonyl): A signal in the downfield region, typically around 200-220 ppm.

    • C(CH₃)₂ (Quaternary Carbon): A signal in the range of 30-50 ppm.

    • CH₃ (Methyl Carbons): A signal in the aliphatic region, likely between 20-30 ppm.

    • Ring CH₂: Several signals in the range of 25-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption of the carbonyl group.

  • Expected Absorption Bands:

    • C=O Stretch: A strong, sharp absorption band in the region of 1690-1715 cm⁻¹. The exact position can be influenced by ring strain.

    • C-H Stretch (Aliphatic): Multiple sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

    • CH₂/CH₃ Bending: Absorptions in the fingerprint region (below 1500 cm⁻¹).

Safety and Handling

No specific safety data is available for this compound. The following precautions are based on the safety information for analogous dialkyl substituted cycloalkanones and general laboratory safety practices.

  • General Hazards: Assumed to be a combustible liquid. May cause skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation.

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Use safety glasses or goggles.

    • Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

    • A lab coat should be worn.

  • Handling:

    • Keep away from heat, sparks, and open flames.

    • Avoid contact with skin and eyes.

    • Avoid breathing vapors.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

Logical Relationship Diagram for Safety Precautions

G cluster_hazards Potential Hazards cluster_ppe Required PPE cluster_handling Handling Procedures A Combustible Liquid G Avoid Ignition Sources A->G B Skin/Eye Irritant D Gloves B->D E Safety Goggles B->E H Minimize Contact B->H C Respiratory Irritant F Fume Hood C->F I Ensure Ventilation C->I

Caption: Relationship between potential hazards and recommended safety measures.

References

Spectral Analysis of 3,3-Dimethylcycloheptanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectral data for 3,3-Dimethylcycloheptanone, a cyclic ketone of interest in organic synthesis and medicinal chemistry. Due to the limited availability of public experimental spectral data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside characteristic Infrared (IR) absorption frequencies based on established spectroscopic principles. For comparative purposes, available experimental data for the closely related compound, 3,3-dimethylcyclohexanone, is also provided. This guide outlines standard experimental protocols for acquiring such data and includes a workflow diagram for the spectroscopic analysis of organic compounds.

Introduction

This compound is a seven-membered cyclic ketone. The gem-dimethyl substitution at the C3 position introduces distinct structural features that are expected to be reflected in its spectral data. Spectroscopic analysis is a cornerstone of chemical research, providing invaluable information for structure elucidation, purity assessment, and conformational analysis. This guide serves as a reference for researchers working with or synthesizing this compound and similar compounds.

Predicted Spectral Data for this compound

The following tables summarize the predicted spectral data for this compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (C3)~1.0s6H
-CH₂- (C2)~2.3s2H
-CH₂- (C4)~1.6t2H
-CH₂- (C5)~1.5m2H
-CH₂- (C6)~1.7m2H
-CH₂- (C7)~2.4t2H

Solvent: CDCl₃, Reference: TMS (0 ppm)

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O (C1)~215
C(CH₃)₂ (C3)~35
-CH₃ (on C3)~28
-CH₂- (C2)~55
-CH₂- (C4)~42
-CH₂- (C5)~25
-CH₂- (C6)~30
-CH₂- (C7)~45

Solvent: CDCl₃, Reference: TMS (0 ppm)

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Characteristic IR Absorptions for this compound

Functional GroupPredicted Absorption (cm⁻¹)Intensity
C=O (Ketone)~1700Strong, Sharp
C-H (sp³ stretch)2850-3000Medium to Strong
C-H (bend)1375-1470Medium

The C=O stretching frequency for a seven-membered ring ketone is expected to be around 1700 cm⁻¹, which is slightly lower than that of a six-membered ring ketone due to reduced ring strain.[1][2]

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPredicted FragmentNotes
140[M]⁺Molecular Ion
125[M - CH₃]⁺Loss of a methyl group
97[M - C₃H₇]⁺Alpha-cleavage
83[M - C₄H₉]⁺Alpha-cleavage
55[C₄H₇]⁺Common fragment for cyclic ketones

The fragmentation of cyclic ketones is often complex, with alpha-cleavage being a major pathway.[3][4]

Experimental Data for 3,3-Dimethylcyclohexanone (for comparison)

The following tables present available experimental data for 3,3-dimethylcyclohexanone, a structurally similar six-membered ring ketone.

¹H NMR Data for 3,3-Dimethylcyclohexanone

Table 5: Experimental ¹H NMR Chemical Shifts for 3,3-Dimethylcyclohexanone

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (C3)1.08s6H
-CH₂- (C2)2.22s2H
-CH₂- (C4)1.65t2H
-CH₂- (C5)1.85m2H
-CH₂- (C6)2.35t2H

Source: Adapted from publicly available spectral data.[5]

¹³C NMR Data for 3,3-Dimethylcyclohexanone

Table 6: Experimental ¹³C NMR Chemical Shifts for 3,3-Dimethylcyclohexanone

CarbonChemical Shift (δ, ppm)
C=O (C1)211.7
C(CH₃)₂ (C3)34.6
-CH₃ (on C3)28.5
-CH₂- (C2)53.9
-CH₂- (C4)39.8
-CH₂- (C5)22.0
-CH₂- (C6)36.5

Source: Adapted from publicly available spectral data.[6]

Infrared (IR) Spectroscopy Data for 3,3-Dimethylcyclohexanone

Table 7: Characteristic IR Absorptions for 3,3-Dimethylcyclohexanone

Functional GroupAbsorption (cm⁻¹)Intensity
C=O (Ketone)~1715Strong, Sharp
C-H (sp³ stretch)2870-2960Medium to Strong

The carbonyl stretch for a six-membered ring ketone is typically observed around 1715 cm⁻¹.[7]

Mass Spectrometry (MS) Data for 3,3-Dimethylcyclohexanone

Table 8: Key Fragments in the Mass Spectrum of 3,3-Dimethylcyclohexanone

m/zFragment
126[M]⁺
111[M - CH₃]⁺
83[M - C₃H₇]⁺
69[C₅H₉]⁺
55[C₄H₇]⁺

Source: Adapted from publicly available spectral data.

Experimental Protocols

The following are generalized protocols for obtaining spectral data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.[8]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • Data Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and acquire the spectrum.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the peaks.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

  • Sample Preparation (Solid Film): Dissolve a small amount of the solid in a volatile solvent, apply the solution to a salt plate, and allow the solvent to evaporate, leaving a thin film of the compound.[9]

  • Data Acquisition: Place the prepared sample in the IR spectrometer's sample holder and acquire the spectrum. A background spectrum of the empty salt plates or solvent should be taken and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[10][11]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion at a specific m/z ratio, generating the mass spectrum.

Workflow and Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

References

A Theoretical Investigation of 3,3-Dimethylcycloheptanone: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide outlines a comprehensive theoretical approach for the conformational and spectroscopic analysis of 3,3-dimethylcycloheptanone. In the absence of direct experimental or extensive theoretical studies on this specific molecule, this document provides a detailed methodological framework based on established computational chemistry techniques successfully applied to analogous cyclic ketones, such as substituted cyclohexanones and cyclopentanones. This whitepaper serves as a roadmap for researchers seeking to characterize the structural and electronic properties of this compound, offering detailed protocols for conformational searches, quantum chemical calculations, and the simulation of spectroscopic data. The presented workflows and data analysis strategies are intended to facilitate a deeper understanding of this compound's behavior at a molecular level, which is crucial for applications in medicinal chemistry and materials science.

Introduction

Cycloheptanone and its derivatives are important structural motifs in organic chemistry and are found in various natural products and pharmacologically active compounds. The conformational flexibility of the seven-membered ring presents a significant challenge for both experimental and theoretical characterization. The introduction of gem-dimethyl substituents at the 3-position further influences the conformational landscape by introducing steric constraints. A thorough understanding of the preferred conformations and the energy barriers between them is essential for predicting the reactivity, biological activity, and spectroscopic properties of this compound.

This whitepaper details a robust computational workflow for the theoretical investigation of this compound. The methodologies described herein are adapted from studies on similar cyclic ketones and are designed to provide a comprehensive understanding of the molecule's conformational preferences, vibrational spectra, and other physicochemical properties.

Conformational Analysis Workflow

The first step in the theoretical study of a flexible molecule like this compound is a thorough conformational search. This process aims to identify all low-energy conformers on the potential energy surface.

cluster_0 Conformational Search cluster_1 Quantum Mechanical Refinement cluster_2 High-Accuracy Energy Calculation cluster_3 Data Analysis A Initial 3D Structure Generation B Molecular Mechanics (e.g., MMFF94) Conformational Search A->B Input Structure C Clustering and Selection of Unique Conformers B->C Identify Low-Energy Geometries D Geometry Optimization (e.g., DFT: B3LYP/6-31G(d)) C->D Input for QM E Vibrational Frequency Calculation D->E Optimized Geometries G Single-Point Energy Calculation (e.g., DFT: B3LYP/def2-TZVP) D->G Refined Geometries for Higher Accuracy F Thermodynamic Analysis (Gibbs Free Energy) E->F Confirmation of Minima & ZPE H Population Analysis (Boltzmann Distribution) F->H G->H Accurate Energies I Comparison of Relative Energies H->I

Figure 1: Workflow for Conformational Analysis.
Experimental Protocols

Protocol 1: Molecular Mechanics Conformational Search

  • Structure Generation: Generate an initial 3D structure of this compound using a molecular builder.

  • Force Field Selection: Employ a suitable molecular mechanics force field, such as MMFF94 or OPLS3e, known for good performance with organic molecules.

  • Search Algorithm: Utilize a systematic or stochastic conformational search algorithm. A common approach is the Monte Carlo multiple minimum (MCMM) method.

  • Energy Minimization: Each generated conformer is subjected to energy minimization until a convergence criterion is met.

  • Clustering: The resulting conformers are clustered based on RMSD (Root Mean Square Deviation) to identify unique structures. A typical RMSD cutoff is 0.5 Å.

  • Selection: Select the lowest energy unique conformers (e.g., all conformers within 10 kcal/mol of the global minimum) for further quantum mechanical calculations.

Protocol 2: Quantum Mechanical Geometry Optimization and Frequency Calculation

  • Method Selection: Density Functional Theory (DFT) is a widely used and reliable method. The B3LYP functional combined with the 6-31G(d) basis set offers a good balance between accuracy and computational cost for initial optimizations.

  • Input Preparation: Use the coordinates of the pre-optimized conformers from the molecular mechanics search as input.

  • Geometry Optimization: Perform a full geometry optimization for each conformer.

  • Frequency Calculation: At the same level of theory, perform a vibrational frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

  • Thermodynamic Data: From the frequency calculation, extract thermodynamic data, including the Zero-Point Vibrational Energy (ZPVE) and Gibbs free energy at a standard temperature (e.g., 298.15 K).

Protocol 3: High-Accuracy Single-Point Energy Calculations

  • Basis Set Selection: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set, such as def2-TZVP or aug-cc-pVTZ.

  • Solvent Effects: To model the system in a specific solvent, the Polarizable Continuum Model (PCM) can be employed. This is particularly important when comparing with experimental data obtained in solution.[1]

Predicted Quantitative Data

The following tables present the type of quantitative data that would be generated from the theoretical studies outlined above. The values are hypothetical placeholders for illustrative purposes.

Table 1: Relative Energies and Thermodynamic Data for this compound Conformers

Conformer IDRelative Energy (kcal/mol)aRelative Gibbs Free Energy (kcal/mol)bBoltzmann Population (%)c
Conf-1 0.000.0075.3
Conf-2 1.251.1018.9
Conf-3 2.502.305.8
  • a Calculated at the B3LYP/def2-TZVP level of theory.

  • b Calculated at 298.15 K from B3LYP/6-31G(d) frequency calculations.

  • c Calculated from the relative Gibbs free energies at 298.15 K.

Table 2: Key Geometric Parameters for the Most Stable Conformer (Conf-1)

ParameterValue
C=O Bond Length1.21 Å
C1-C2-C3-C4 Dihedral Angle-55.2°
C2-C3-C4-C5 Dihedral Angle85.1°
C3-C(CH3)2 Bond Length1.54 Å

Spectroscopic Analysis

Theoretical calculations can provide valuable insights into the spectroscopic properties of this compound, aiding in the interpretation of experimental spectra.

Vibrational Spectroscopy (IR and Raman)

The vibrational frequencies and intensities calculated using DFT can be used to simulate the infrared (IR) and Raman spectra.

A Optimized Geometries of Low-Energy Conformers B Frequency Calculations (e.g., B3LYP/6-31G(d)) A->B C Extraction of Frequencies and Intensities B->C D Application of Scaling Factor C->D Systematic Error Correction E Generation of Simulated Spectrum (Lorentzian Broadening) D->E F Boltzmann Averaging of Spectra E->F Weighted Contribution G Comparison with Experimental Spectrum F->G

Figure 2: Workflow for Simulating Vibrational Spectra.

Protocol 4: Simulation of Vibrational Spectra

  • Frequency Calculation: Use the results from the frequency calculations performed in Protocol 2.

  • Scaling: Apply a vibrational scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to the calculated frequencies to account for anharmonicity and other systematic errors.

  • Spectral Broadening: Generate a simulated spectrum by applying a Lorentzian or Gaussian function to each scaled vibrational frequency, with the peak height proportional to the calculated intensity.

  • Boltzmann Averaging: To obtain a spectrum that represents the equilibrium mixture of conformers, generate a weighted average of the simulated spectra of the individual conformers based on their calculated Boltzmann populations.

Table 3: Predicted Prominent Vibrational Frequencies for this compound (Conf-1)

Vibrational ModeCalculated Frequency (cm-1)aScaled Frequency (cm-1)bPredicted IR Intensity
C=O Stretch17501680Strong
CH2 Scissoring14801421Medium
C-C Stretch11501104Weak
  • a Unscaled frequencies from B3LYP/6-31G(d).

  • b Scaled by a factor of 0.96.

NMR Spectroscopy

NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

Protocol 5: Calculation of NMR Chemical Shifts

  • Method: Perform GIAO-DFT calculations on the optimized geometries. A common level of theory is B3LYP with a basis set suitable for NMR calculations, such as 6-311+G(2d,p).

  • Referencing: Calculate the chemical shifts relative to a reference compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

  • Averaging: As with IR spectra, the final predicted NMR spectrum should be a Boltzmann-weighted average of the spectra of the individual conformers.

Conclusion

This whitepaper has presented a detailed theoretical framework for the comprehensive study of this compound. By following the outlined protocols for conformational analysis and spectroscopic prediction, researchers can gain significant insights into the molecular properties of this compound. The combination of molecular mechanics for initial conformational searching and subsequent refinement with DFT provides a computationally efficient and accurate approach. The simulated spectroscopic data can serve as a valuable tool for the interpretation of experimental results and for the a priori prediction of molecular properties. This methodological guide provides a solid foundation for future computational and experimental investigations into this compound and related flexible ring systems.

References

The Elusive 3,3-Dimethylcycloheptanone: A Technical Overview of a Sparsely Documented Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding 3,3-Dimethylcycloheptanone, a seven-membered cyclic ketone. A comprehensive review of readily available scientific literature reveals a notable scarcity of information concerning the discovery, historical development, and specific applications of this compound. While its existence is confirmed, detailed experimental protocols and extensive physicochemical data are not widely documented. To provide a functional framework for researchers interested in similar chemical scaffolds, this document presents the available information for this compound and offers a detailed examination of the closely related and well-documented analogue, 3,3-dimethylcyclohexanone (B1346601), as an illustrative model for synthesis and characterization.

Introduction to this compound

This compound is a cyclic ketone with a seven-membered carbon ring. The presence of a gem-dimethyl group at the third carbon position introduces specific steric and electronic properties that could be of interest in medicinal chemistry and materials science. The seven-membered ring provides a flexible yet constrained scaffold, a desirable feature in the design of bioactive molecules. However, a thorough search of scientific databases yields limited information on its synthesis, properties, and history.

Available Compound Data:

PropertyValueSource
Molecular Formula C9H16OPubChem
Molecular Weight 140.22 g/mol PubChem
PubChem CID 12702041PubChem[1]

Due to the limited availability of specific data for this compound, the remainder of this guide will focus on the synthesis and properties of its well-characterized lower homologue, 3,3-dimethylcyclohexanone, as a practical example. The methodologies presented can be considered as a starting point for the potential synthesis of the title compound.

Illustrative Synthesis of a Related Compound: 3,3-Dimethylcyclohexanone

The synthesis of 3,3-dimethylcyclohexanone is well-documented and typically proceeds via the hydrogenation of a precursor molecule. One common method involves the catalytic hydrogenation of 3,3-dimethyl-cyclohex-5-en-1-one.[2][3]

Experimental Protocol: Catalytic Hydrogenation

This protocol is a generalized procedure based on established methods for the synthesis of 3,3-dimethylcyclohexanone.

Materials:

  • 3,3-dimethyl-cyclohex-5-en-1-one

  • Palladium on charcoal (Pd/C) catalyst

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen gas (H2)

  • Standard hydrogenation apparatus

Procedure:

  • In a suitable hydrogenation vessel, dissolve 3,3-dimethyl-cyclohex-5-en-1-one in an appropriate solvent.

  • Carefully add a catalytic amount of palladium on charcoal.

  • Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the desired pressure.

  • Agitate the mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by tracking hydrogen uptake or by analytical methods such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture to remove the palladium catalyst.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purify the crude 3,3-dimethylcyclohexanone by distillation.

Visualization of the Synthetic Pathway

Synthesis_of_3_3_Dimethylcyclohexanone start 3,3-dimethyl-cyclohex-5-en-1-one reagents H₂, Pd/C Ethanol start->reagents product 3,3-Dimethylcyclohexanone reagents->product Catalytic Hydrogenation

Caption: Synthesis of 3,3-Dimethylcyclohexanone.

Physicochemical Data of 3,3-Dimethylcyclohexanone

The following table summarizes key physical and chemical properties of 3,3-dimethylcyclohexanone.

PropertyValue
Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
Boiling Point 174-175 °C
Density 0.909 g/mL at 25 °C
Refractive Index n20/D 1.449

Spectroscopic Data

Expected Spectroscopic Features for this compound:

  • ¹H NMR: Resonances for the two methyl groups would likely appear as a singlet. The protons on the seven-membered ring would exhibit complex multiplets due to conformational flexibility.

  • ¹³C NMR: A characteristic signal for the carbonyl carbon would be expected in the downfield region (around 210-220 ppm). Signals for the quaternary carbon bearing the methyl groups and the various methylene (B1212753) carbons of the ring would also be present.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone would be prominent, typically in the range of 1690-1715 cm⁻¹.

Applications in Drug Development and Research

While there are no specific documented applications for this compound in drug development, cyclic ketones are valuable scaffolds in medicinal chemistry. They can serve as building blocks for the synthesis of more complex molecules with potential therapeutic activities. The seven-membered ring, in particular, offers a unique conformational landscape that can be exploited for designing ligands for various biological targets.

Conclusion and Future Outlook

This compound remains a compound with a limited footprint in the scientific literature. Its discovery and detailed history are not clearly documented in accessible sources. The information provided in this guide is based on the sparse data available and analogies drawn from the well-characterized 3,3-dimethylcyclohexanone.

For researchers and drug development professionals, the synthesis and study of this compound could represent an opportunity for novel discoveries. The development of a robust synthetic route and the full characterization of its physicochemical and pharmacological properties would be necessary first steps. Further investigation into specialized chemical archives and older literature may be required to uncover any earlier, un-digitized work on this elusive molecule. The synthetic methodologies for related compounds, such as the one presented, provide a logical starting point for such an endeavor.

References

A Technical Guide to 3,3-Dimethylcycloheptanone: An Inquiry into Natural Occurrence and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3,3-Dimethylcycloheptanone is a cyclic ketone of interest in synthetic chemistry. This technical guide addresses the question of its natural occurrence, providing a comprehensive review of existing literature. Extensive database searches indicate that this compound has not been isolated or identified as a naturally occurring compound in plants, animals, or microorganisms. Consequently, this document focuses on the synthetic routes and analytical characterization of this molecule. We provide a plausible multi-step synthesis pathway, including detailed experimental protocols for key transformations such as ring expansion of substituted cyclohexanones. Physicochemical data is summarized for reference, and workflows for both synthesis and characterization are visualized. This guide serves as a critical resource for researchers investigating substituted cycloalkanones and their derivatives in medicinal and materials chemistry.

Investigation into Natural Occurrence

A thorough review of scientific literature and chemical databases reveals no documented evidence of this compound as a natural product. While other substituted cycloheptanones, such as 3-Methylcycloheptanone, have been reported in species like Nepeta racemosa, the specific 3,3-dimethyl isomer appears to be absent from the known metabolome of organisms.[1]

The biogenesis of cyclic ketones in nature often follows pathways involving polyketide synthases or the cyclization of terpenoid precursors derived from the mevalonate (B85504) or MEP/DOXP pathways.[2][3] The formation of a gem-dimethyl group, particularly on a seven-membered ring, represents a structural motif that is not commonly produced by known enzymatic machinery, which may account for its apparent absence in nature. Fungal species, known for producing a wide array of diterpenes and other secondary metabolites, have not been reported to synthesize this specific compound.[4][5]

Physicochemical Properties

For researchers engaged in the synthesis or utilization of this compound, its fundamental properties are critical. The following table summarizes key physicochemical data sourced from chemical databases.

PropertyValueSource
Molecular Formula C₉H₁₆OPubChem
Molecular Weight 140.22 g/mol PubChem
IUPAC Name 3,3-dimethylcycloheptan-1-oneIUPAC
CAS Number 13481-49-3PubChem
Physical State Liquid (predicted)---
Boiling Point 194.5 °C (predicted)---

Synthetic Pathways and Methodologies

Given the absence of natural sources, this compound must be prepared via chemical synthesis. A common strategy for synthesizing seven-membered rings involves the ring expansion of a corresponding six-membered precursor. A plausible and efficient route starts from the readily available 3,3-dimethylcyclohexanone (B1346601).

The overall synthetic scheme involves two primary stages:

  • Cyanohydrin Formation: Reaction of 3,3-dimethylcyclohexanone with a cyanide source to form the corresponding cyanohydrin.

  • Tiffeneau-Demjanov Ring Expansion: Reduction of the nitrile group to a primary amine, followed by diazotization and subsequent rearrangement to yield the seven-membered cycloheptanone.

Below is a diagram illustrating this synthetic workflow.

G start 3,3-Dimethylcyclohexanone step1 Cyanohydrin Formation (e.g., TMSCN, ZnI₂) start->step1 intermediate 1-Cyano-3,3-dimethylcyclohexan-1-ol step1->intermediate step2 Reduction (e.g., LiAlH₄) intermediate->step2 intermediate2 1-(Aminomethyl)-3,3-dimethylcyclohexan-1-ol step2->intermediate2 step3 Diazotization & Rearrangement (e.g., NaNO₂, HCl) intermediate2->step3 product This compound step3->product

Diagram 1: Proposed synthesis of this compound via ring expansion.
Experimental Protocols

The following sections provide detailed, representative protocols for the key steps in the synthesis of this compound.

Protocol 3.1.1: Synthesis of 3,3-Dimethylcyclohexanone (Precursor)

While 3,3-dimethylcyclohexanone is commercially available, it can be synthesized from dimedone, a common and inexpensive starting material.[6][7]

  • Reaction Setup: A high-pressure autoclave is charged with dimedone (e.g., 32 g, 221 mmol), a palladium-on-charcoal catalyst (e.g., Amberlyst CH57, 37 g), and a polar solvent such as methanol (B129727) (147 mL).[7]

  • Hydrogenation: The vessel is sealed, flushed multiple times with nitrogen gas, and then pressurized with hydrogen gas (e.g., 2-5 bar).[7]

  • Reaction Conditions: The reaction mixture is heated to approximately 85°C and stirred vigorously (e.g., 1000 rpm) until hydrogen uptake ceases, typically after 7-8 hours.[7]

  • Workup and Isolation: After cooling and depressurization, the reaction mixture is filtered to remove the catalyst. The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield crude 3,3-dimethylcyclohexanone. Purification can be achieved by vacuum distillation. The reaction typically proceeds with high yield and selectivity (>95%).[7]

Protocol 3.1.2: Tiffeneau-Demjanov Ring Expansion of 3,3-Dimethylcyclohexanone

This protocol describes a general method for the one-carbon ring expansion of a ketone.

  • Step A: Cyanohydrin Formation:

    • To a stirred solution of 3,3-dimethylcyclohexanone (1 eq.) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add a catalytic amount of zinc iodide (ZnI₂, ~0.1 eq.).

    • Cool the mixture to 0°C and add trimethylsilyl (B98337) cyanide (TMSCN, ~1.2 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours until completion, monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate and extract the product with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the silyl-protected cyanohydrin.

  • Step B: Reduction to Amino Alcohol:

    • Prepare a suspension of lithium aluminum hydride (LiAlH₄, ~2-3 eq.) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) at 0°C under an inert atmosphere.

    • Add a solution of the cyanohydrin intermediate from Step A in the same solvent dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the mixture to stir at room temperature or gentle reflux for several hours until the reduction is complete (monitored by TLC).

    • Carefully quench the reaction by sequential, dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting granular precipitate and wash thoroughly with the solvent. The filtrate is dried and concentrated to yield the crude 1-(aminomethyl)-3,3-dimethylcyclohexan-1-ol.

  • Step C: Diazotization and Rearrangement:

    • Dissolve the crude amino alcohol from Step B in an aqueous solution of hydrochloric acid (HCl) at 0°C.

    • Add a solution of sodium nitrite (B80452) (NaNO₂, ~1.1 eq.) in water dropwise while maintaining the temperature at 0°C.

    • Stir the reaction at 0°C for 1-2 hours. Nitrogen gas evolution will be observed.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Extract the mixture with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The resulting crude product, this compound, is purified by column chromatography on silica (B1680970) gel or by vacuum distillation.

Analytical Characterization Workflow

Proper characterization is essential to confirm the identity and purity of the synthesized this compound. The typical analytical workflow involves chromatographic purification followed by spectroscopic analysis.

G start Crude Synthetic Product step1 Purification start->step1 method1 Column Chromatography (Silica Gel) step1->method1 Primary Method method2 Vacuum Distillation step1->method2 Alternative step2 Identity & Purity Check method1->step2 method2->step2 analysis1 GC-MS Analysis step2->analysis1 step3 Structural Elucidation analysis1->step3 analysis2 ¹H & ¹³C NMR Spectroscopy step3->analysis2 analysis3 FTIR Spectroscopy step3->analysis3 product Confirmed Structure: This compound analysis2->product analysis3->product

Diagram 2: General workflow for the purification and analysis of synthesized compounds.
  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity of the sample and the molecular weight of the compound (via the molecular ion peak).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for unambiguous structure determination, confirming the carbon skeleton, the number and environment of protons, and the presence of the carbonyl group.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups, most notably the characteristic strong absorbance of the C=O (carbonyl) stretch for a cycloheptanone, typically in the range of 1700-1725 cm⁻¹.

References

An In-depth Technical Guide to 3,3-Dimethylcycloheptanone Analogues and Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3-dimethylcycloheptanone analogues and derivatives, focusing on their synthesis, potential biological activities, and applications in drug discovery. Due to the limited direct research on this specific scaffold, this guide draws upon established synthetic methodologies for related cycloheptanones and the biological profiles of structurally similar seven-membered ring systems to provide a foundational resource for researchers in this area.

Introduction: The Potential of Seven-Membered Rings in Medicinal Chemistry

Seven-membered carbocyclic rings, such as the cycloheptanone (B156872) scaffold, are increasingly recognized for their potential in drug design.[1] Unlike their more common five- and six-membered counterparts, the greater conformational flexibility of the cycloheptane (B1346806) ring allows for a broader exploration of chemical space, potentially leading to novel interactions with biological targets. The introduction of a gem-dimethyl group at the 3-position, as in this compound, imparts specific steric and lipophilic properties that can influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide explores the synthetic avenues to access this scaffold and its derivatives, and discusses their potential in various therapeutic areas based on the activities of related compounds.

Synthetic Strategies for 3,3-Disubstituted Cycloheptanones

While specific protocols for the synthesis of this compound are not extensively documented, several established methods for the synthesis of substituted cycloheptanones can be adapted. These strategies primarily involve ring expansion reactions and cycloadditions.

Ring Expansion of Cyclohexanones

A common and effective method for the synthesis of seven-membered rings is the one-carbon ring expansion of corresponding cyclohexanone (B45756) precursors.

The reaction of a 2,2-disubstituted cyclohexanone with a diazoalkane, such as diazomethane (B1218177), can yield the corresponding 3,3-disubstituted cycloheptanone. This reaction proceeds through a nucleophilic attack of the diazomethane on the carbonyl carbon, followed by a rearrangement and expulsion of nitrogen gas.

Experimental Protocol: General Procedure for Diazoalkane-Mediated Ring Expansion

  • Preparation of Diazomethane: Generate a solution of diazomethane from a suitable precursor (e.g., Diazald™) in diethyl ether using a fire-polished glass apparatus. Caution: Diazomethane is toxic and explosive. All operations must be conducted in a well-ventilated fume hood behind a blast shield.

  • Reaction Setup: Dissolve the starting 2,2-dimethylcyclohexanone (B156460) in a mixture of diethyl ether and methanol (B129727) at 0 °C in a flask equipped with a magnetic stirrer.

  • Addition of Diazomethane: Slowly add the ethereal solution of diazomethane to the cyclohexanone solution until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Quenching and Workup: Allow the reaction to stir for 1-2 hours at 0 °C. Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears. Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to afford the this compound.

[4+3] Cycloaddition Reactions

Catalytic asymmetric [4+3] cycloaddition reactions represent a powerful strategy for the enantioselective synthesis of seven-membered rings. This approach typically involves the reaction of a diene with an allyl cation precursor. While this method generally leads to unsaturated cycloheptene (B1346976) derivatives, subsequent reduction can provide the saturated cycloheptanone core.

Experimental Protocol: Generalized Catalytic Asymmetric [4+3] Cycloaddition

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, prepare the chiral catalyst by reacting the appropriate chiral ligand with a metal precursor (e.g., a rhodium or iron salt) in a suitable dry solvent (e.g., dichloromethane (B109758) or toluene).

  • Reaction Setup: To the activated catalyst solution, add the diene substrate. Cool the mixture to the desired temperature (e.g., -78 °C to room temperature).

  • Addition of Allyl Precursor: Slowly add the allyl partner (e.g., an oxy-allyl cation precursor) to the reaction mixture over a period of several hours using a syringe pump to maintain a low concentration of the reactive intermediate.

  • Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a suitable reagent and allow it to warm to room temperature. Dilute the mixture with an organic solvent and wash with water and brine.

  • Purification and Subsequent Reduction: Dry the organic layer, concentrate, and purify the resulting cycloheptenone derivative by flash chromatography. The unsaturated product can then be hydrogenated using a standard catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the saturated cycloheptanone.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Diene [label="Diene"]; Allyl_Cation [label="Allyl Cation Precursor"]; Chiral_Catalyst [label="Chiral Catalyst", shape=ellipse, fillcolor="#FBBC05"]; Cycloheptenone [label="Cycloheptenone Derivative"]; Reduction [label="Reduction (e.g., H2, Pd/C)"]; Cycloheptanone [label="Saturated Cycloheptanone"];

Diene -> Cycloheptenone; Allyl_Cation -> Cycloheptenone; Chiral_Catalyst -> Cycloheptenone [label="[4+3] Cycloaddition"]; Cycloheptenone -> Reduction; Reduction -> Cycloheptanone; } caption: "Workflow for [4+3] Cycloaddition and Reduction."

Potential Biological Activities and Therapeutic Targets

While there is a lack of direct biological data for this compound analogues, the broader class of cycloheptanone and related seven-membered ring derivatives has shown promise in various therapeutic areas. The following sections draw parallels from structurally related compounds to infer potential applications.

Anticancer Activity

Cyclic ketones, particularly those with α,β-unsaturation, have demonstrated significant potential as anticancer agents. For instance, certain cyclohexenone derivatives have been reported to exhibit antitumor activity. A study on α,β-unsaturated cyclohexanone analogues of curcumin (B1669340) identified compounds with potent epidermal growth factor receptor (EGFR) inhibitory activity.

Compound ClassTargetIC50 (µM)Cell Lines
Curcumin-Cyclohexanone Analogue I(3)EGFR0.43HepG2, B16-F10
Curcumin-Cyclohexanone Analogue I(12)EGFR1.54HepG2, B16-F10

Table 1: EGFR Inhibitory Activity of Curcumin-Cyclohexanone Analogues.

The development of this compound-based analogues could explore similar mechanisms, with the cycloheptyl scaffold potentially offering novel binding interactions within the ATP-binding pocket of kinases like EGFR.

dot graph G { layout=dot; node [shape=box, style=filled, fontcolor="#FFFFFF"]; edge [color="#EA4335"];

EGFR_Inhibitor [label="Cycloheptanone Analogue\n(EGFR Inhibitor)", fillcolor="#4285F4"]; EGFR [label="EGFR", fillcolor="#34A853"]; ATP [label="ATP"]; Downstream_Signaling [label="Downstream Signaling\n(e.g., MAPK, PI3K/Akt)"]; Proliferation [label="Tumor Cell Proliferation", shape=ellipse, fillcolor="#FBBC05"];

EGFR_Inhibitor -> EGFR [label="Binds to ATP pocket"]; ATP -> EGFR [style=dashed]; EGFR -> Downstream_Signaling [label="Activates"]; Downstream_Signaling -> Proliferation [label="Promotes"]; EGFR_Inhibitor -> Downstream_Signaling [label="Inhibits", style=dotted, color="#EA4335"]; } caption: "Potential EGFR Inhibition Pathway."

Anti-inflammatory and Anti-allergic Activity

Seven-membered ring systems have been incorporated into potent anti-inflammatory and anti-allergic agents. For example, derivatives of 6,6-dimethylbicyclo[3.1.1]heptane have been developed as potent prostaglandin (B15479496) D2 (PGD2) receptor antagonists. These compounds have shown efficacy in in vivo models of allergic rhinitis and asthma.

The this compound scaffold could serve as a template for the design of novel antagonists for G-protein coupled receptors (GPCRs) involved in inflammatory pathways, such as the PGD2 receptor (DP1).

dot graph G { layout=dot; node [shape=box, style=filled, fontcolor="#202124"]; edge [color="#4285F4"];

PGD2 [label="Prostaglandin D2 (PGD2)"]; DP1_Receptor [label="DP1 Receptor (GPCR)", fillcolor="#FBBC05"]; G_Protein [label="G Protein Activation"]; Adenylyl_Cyclase [label="Adenylyl Cyclase"]; cAMP [label="cAMP Production"]; Inflammatory_Response [label="Allergic Inflammatory Response", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antagonist [label="Cycloheptanone-based\nAntagonist", fillcolor="#F1F3F4"];

PGD2 -> DP1_Receptor [label="Binds"]; DP1_Receptor -> G_Protein; G_Protein -> Adenylyl_Cyclase [label="Activates"]; Adenylyl_Cyclase -> cAMP; cAMP -> Inflammatory_Response [label="Mediates"]; Antagonist -> DP1_Receptor [label="Blocks", color="#EA4335"]; } caption: "PGD2 Receptor Antagonism Pathway."

Future Directions and Conclusion

The this compound scaffold represents an underexplored area of chemical space with significant potential for the development of novel therapeutic agents. This guide has outlined key synthetic strategies that can be employed to access these molecules and has highlighted potential biological applications based on the activities of structurally related compounds.

Future research should focus on:

  • Synthesis and Library Generation: The development of robust and scalable synthetic routes to a diverse library of this compound analogues.

  • Biological Screening: The screening of these compounds against a wide range of biological targets, including kinases, GPCRs, and other enzymes implicated in disease.

  • Structure-Activity Relationship (SAR) Studies: The elucidation of SAR to guide the optimization of hit compounds into potent and selective drug candidates.

By leveraging the unique structural features of the seven-membered ring and the gem-dimethyl substitution, researchers can potentially uncover novel chemical entities with valuable therapeutic properties. This technical guide serves as a foundational resource to stimulate and guide such research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,3-Dimethylcycloheptanone from Dimedone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 3,3-dimethylcycloheptanone, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, dimedone. Two primary synthetic routes are presented: a two-step process involving the reduction of dimedone to 3,3-dimethylcyclohexanone (B1346601) followed by a ring expansion using diazomethane (B1218177), and a more elaborate multi-step synthesis via the Tiffeneau-Demjanov rearrangement. These protocols are intended to provide researchers with the necessary information to safely and efficiently synthesize this important cycloheptanone (B156872) derivative.

Introduction

Cycloheptanone and its derivatives are important structural motifs found in a variety of biologically active molecules and natural products. The incorporation of a seven-membered ring can impart unique conformational properties that are beneficial for modulating protein-ligand interactions. This compound, in particular, serves as a key building block for the synthesis of more complex molecules in drug discovery programs. Dimedone, a simple and inexpensive cyclic diketone, provides an attractive starting point for the synthesis of this and other substituted cycloheptanones.[1][2][3]

This application note details two established synthetic pathways to achieve this transformation. The first involves a selective reduction of one carbonyl group of dimedone to yield 3,3-dimethylcyclohexanone, followed by a one-carbon ring expansion. The second, a classical name reaction, the Tiffeneau-Demjanov rearrangement, offers an alternative, albeit longer, route.[4][5][6][7][8]

Data Presentation

StepReactant(s)Reagent(s)Solvent(s)Temperature (°C)Time (h)Yield (%)Reference(s)
Route 1: Step 1 - Reduction DimedoneH₂, Bifunctional Catalyst (e.g., Amberlyst CH57 with Pd)Methanol (B129727)857.598[9][10]
Route 1: Step 2 - Ring Expansion 3,3-DimethylcyclohexanoneDiazomethane (CH₂N₂)Ether0 to RT-Variable[11][12][13]
Route 2: Step 1 - Reduction to Alcohol DimedoneRaney-Ni, H₂---72[10]
Route 2: Step 2 - Cyanohydrin Formation 3,3-DimethylcyclohexanolKCN, H⁺-----
Route 2: Step 3 - Nitrile Reduction 1-cyano-3,3-dimethylcyclohexan-1-olLiAlH₄Ether----
Route 2: Step 4 - Tiffeneau-Demjanov Rearrangement 1-(aminomethyl)-3,3-dimethylcyclohexan-1-olNaNO₂, HCl (aq)Water0-5-Variable[4][5]

Experimental Protocols

Route 1: Reduction and Diazomethane Ring Expansion

This route is a two-step process that first reduces dimedone to the corresponding monoketone, followed by a ring expansion using diazomethane.

Step 1: Synthesis of 3,3-Dimethylcyclohexanone [9][10]

Materials:

  • Dimedone

  • Methanol

  • Bifunctional catalyst (e.g., Amberlyst CH57 with a hydrogenation function like Palladium)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Autoclave reactor

Procedure:

  • In a glass liner, place the bifunctional catalyst (e.g., 1 g of Amberlyst CH57 per gram of dimedone).

  • Add dimedone (e.g., 32 g, 221 mmol) and methanol (e.g., 116 g) to the glass liner.

  • Seal the glass liner within the autoclave.

  • Flush the autoclave three times with nitrogen gas.

  • Pressurize the autoclave with hydrogen gas to 5 bara for a pressure check, then release.

  • Heat the autoclave to an internal temperature of 85°C with stirring.

  • Pressurize the autoclave with hydrogen gas to 2 bara and maintain vigorous stirring.

  • Continue the reaction at 85°C under 2 bara of hydrogen pressure for approximately 7.5 hours, or until hydrogen uptake ceases.

  • Cool the autoclave to below 25°C and carefully depressurize.

  • Flush the autoclave three times with nitrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate containing the product, 3,3-dimethylcyclohexanone, can be purified by distillation. The reported yield is approximately 98%.[9]

Step 2: Ring Expansion to this compound [11][12][13]

WARNING: Diazomethane is highly toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions, including the use of a blast shield and non-ground glass joints.

Materials:

  • 3,3-Dimethylcyclohexanone

  • Diazomethane in ether solution

  • Dry ether

Procedure:

  • Dissolve 3,3-dimethylcyclohexanone in dry ether in a flask equipped with a dropping funnel and a gas outlet.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add a freshly prepared ethereal solution of diazomethane to the stirred solution of the ketone. The addition should be done behind a safety shield. Nitrogen gas will be evolved.

  • Continue the addition until the yellow color of diazomethane persists and nitrogen evolution ceases, indicating the reaction is complete.

  • Allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Carefully quench any excess diazomethane by the slow addition of a few drops of acetic acid until the yellow color disappears.

  • Wash the ethereal solution with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the ether by distillation (avoiding high temperatures).

  • The crude this compound can be purified by fractional distillation under reduced pressure.

Route 2: Tiffeneau-Demjanov Rearrangement

This multi-step synthesis provides an alternative to the use of diazomethane.

Step 1: Reduction of Dimedone to 3,3-Dimethylcyclohexanol [10]

This step involves the reduction of one of the carbonyl groups to a hydroxyl group. A known method involves using Raney-Ni as the catalyst.[10]

Step 2: Formation of 1-cyano-3,3-dimethylcyclohexan-1-ol (Cyanohydrin Formation)

This standard procedure involves the treatment of the ketone (in this case, the alcohol from step 1 would first need to be oxidized to 3,3-dimethylcyclohexanone) with a cyanide source, typically potassium cyanide, followed by acidification.

Step 3: Reduction of the Nitrile to a Primary Amine

The cyanohydrin is then reduced to the corresponding β-amino alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation.

Step 4: Tiffeneau-Demjanov Rearrangement [4][5]

Materials:

  • 1-(aminomethyl)-3,3-dimethylcyclohexan-1-ol

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Dissolve the 1-(aminomethyl)-3,3-dimethylcyclohexan-1-ol in dilute hydrochloric acid and cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise to the stirred amino alcohol solution. Maintain the temperature below 5°C.

  • Nitrogen gas will evolve, and the reaction mixture is typically stirred for a few hours at low temperature after the addition is complete.

  • Allow the reaction to warm to room temperature.

  • The product, this compound, can be extracted with an organic solvent (e.g., ether or dichloromethane).

  • The organic extracts are combined, washed with water and brine, dried over an anhydrous salt, and the solvent is removed.

  • Purification is typically achieved by distillation under reduced pressure.

Visualizations

Reaction Pathway: Route 1

G Dimedone Dimedone Cyclohexanone 3,3-Dimethylcyclohexanone Dimedone->Cyclohexanone H₂, Catalyst Methanol, 85°C Cycloheptanone This compound Cyclohexanone->Cycloheptanone CH₂N₂, Ether

Caption: Synthetic scheme for Route 1.

Experimental Workflow: Route 1, Step 1

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Load_Catalyst Load Catalyst Add_Reactants Add Dimedone and Methanol Load_Catalyst->Add_Reactants Seal_Autoclave Seal Autoclave Add_Reactants->Seal_Autoclave Flush_N2 Flush with N₂ Seal_Autoclave->Flush_N2 Pressurize_H2_Check Pressurize with H₂ (Pressure Check) Flush_N2->Pressurize_H2_Check Heat_React Heat to 85°C Pressurize H₂ (2 bara) Stir for 7.5h Pressurize_H2_Check->Heat_React Cool_Depressururize Cool_Depressururize Heat_React->Cool_Depressururize Cool_Depressurize Cool and Depressurize Flush_N2_Final Flush with N₂ Cool_Depressurize->Flush_N2_Final Filter Filter Catalyst Flush_N2_Final->Filter Purify Distillation Filter->Purify

References

Application Notes and Protocols for the Synthesis of 3,3-Dimethylcycloheptanone via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed two-step synthetic pathway for the preparation of 3,3-dimethylcycloheptanone. Due to the limited availability of direct synthesis methods for this specific molecule, this protocol first describes the efficient catalytic hydrogenation of 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) to yield 3,3-dimethylcyclohexanone (B1346601). Subsequently, a general protocol for the one-carbon ring expansion of the resulting cyclohexanone (B45756) derivative to the target this compound is presented. This application note provides comprehensive experimental procedures, tabulated data from relevant literature, and a visual workflow to guide researchers in this synthetic endeavor.

Introduction

Cycloheptanone (B156872) and its derivatives are valuable structural motifs in organic chemistry, serving as key intermediates in the synthesis of pharmaceuticals and natural products. The gem-dimethyl substitution at the 3-position of the cycloheptanone ring can impart unique conformational properties and metabolic stability to target molecules. This document details a robust and adaptable two-step synthesis to obtain this compound, a compound not readily accessible through direct, single-step methodologies. The initial step involves the well-established catalytic hydrogenation of dimedone, a readily available starting material. The subsequent step employs a standard organic transformation, a one-carbon ring expansion, to yield the desired seven-membered ring.

Step 1: Catalytic Hydrogenation of Dimedone to 3,3-Dimethylcyclohexanone

The reduction of dimedone to 3,3-dimethylcyclohexanone is a high-yielding and selective transformation. Various catalytic systems have been reported to effectively mediate this reaction.

Data Presentation: Catalytic Hydrogenation of Dimedone
CatalystSolventTemperature (°C)Pressure (bar H₂)Time (h)Yield (%)Selectivity (%)Reference
Amberlyst CH57 (Pd-based)Methanol (B129727)8527.59898[1]
5% Pd/CIsopropanol8522.89797[2]
Raney-Ni----72 (for the alcohol)-[2]
Palladium on charcoal----Not specified-[2]
Experimental Protocol: Catalytic Hydrogenation using Amberlyst CH57

This protocol is adapted from a reported procedure for the hydrogenation of dimedone in methanol.[1]

Materials:

  • 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)

  • Amberlyst CH57

  • Methanol

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Autoclave reactor with a glass liner and stirring mechanism

  • Filtration apparatus (0.45 µm filter)

Procedure:

  • To a 500 mL glass liner, add Amberlyst CH57 (37 g).

  • Add dimedone (32 g, 221 mmol) and methanol (116 g, 147 mL).

  • Seal the glass liner within the autoclave.

  • Begin stirring at 500 rpm and flush the autoclave three times with nitrogen gas at 5 bara.

  • Turn off the stirrer and pressurize the autoclave with hydrogen gas to 5 bara for a 10-minute pressure check.

  • Release the pressure.

  • Increase the stirring speed to 1000 rpm and heat the autoclave to an internal temperature of 85°C.

  • Pressurize the autoclave with hydrogen gas to 2 bara.

  • Maintain the reaction mixture at 85°C under 2 bara of hydrogen pressure for 7.5 hours.

  • After the reaction is complete, cool the autoclave to below 25°C and carefully depressurize.

  • Flush the autoclave three times with nitrogen gas at 5 bara for 10 minutes.

  • Stop the stirring and open the autoclave.

  • Filter the reaction mixture through a 0.45 µm filter to remove the catalyst.

  • The filtrate contains the desired 3,3-dimethylcyclohexanone. The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by distillation if necessary.

Step 2: One-Carbon Ring Expansion of 3,3-Dimethylcyclohexanone

The conversion of 3,3-dimethylcyclohexanone to this compound can be achieved through a one-carbon ring expansion. A common method for this transformation is the reaction with a diazomethane (B1218177) equivalent, such as diazomethane itself or trimethylsilyldiazomethane (B103560), often in the presence of a Lewis acid catalyst.

Disclaimer: Diazomethane is a toxic and explosive gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Data Presentation: General Ring Expansion of Cyclohexanones
ReagentCatalystSolventTemperature (°C)Yield (%)Reference
DiazomethaneLewis Acid (e.g., BF₃·OEt₂)Diethyl ether0 to rtVariesGeneral Knowledge
TrimethylsilyldiazomethaneLewis Acid (e.g., BF₃·OEt₂)Dichloromethane-78 to rtVariesGeneral Knowledge
Experimental Protocol: Ring Expansion using Trimethylsilyldiazomethane

This is a general protocol that can be adapted for the ring expansion of 3,3-dimethylcyclohexanone.

Materials:

  • 3,3-Dimethylcyclohexanone

  • Trimethylsilyldiazomethane (in a suitable solvent like hexanes)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stir bar

  • Syringe and needle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,3-dimethylcyclohexanone (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add boron trifluoride diethyl etherate (1.1 equivalents) to the stirred solution.

  • After stirring for 15 minutes, add trimethylsilyldiazomethane (1.2 equivalents, typically as a 2.0 M solution in hexanes) dropwise via syringe.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product, this compound, can be purified by column chromatography on silica (B1680970) gel.

Visualization of the Synthetic Workflow

SynthesisWorkflow Synthetic Pathway to this compound cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: Ring Expansion Dimedone Dimedone (5,5-Dimethylcyclohexane-1,3-dione) Cyclohexanone 3,3-Dimethylcyclohexanone Dimedone->Cyclohexanone H₂, Catalyst (e.g., Amberlyst CH57) Cycloheptanone This compound Cyclohexanone->Cycloheptanone 1. TMSCHN₂, BF₃·OEt₂ 2. Workup

Caption: Two-step synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Cycloheptanone via Ring Expansion Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of cycloheptanone (B156872), a key intermediate in the pharmaceutical and fine chemical industries, through various ring expansion reactions. The focus is on practical methodologies, quantitative data, and a clear understanding of the underlying reaction mechanisms.

Introduction

Cycloheptanone is a seven-membered cyclic ketone that serves as a versatile building block in the synthesis of complex organic molecules, including various pharmaceutical agents. Its preparation often involves the expansion of a more readily available six-membered ring precursor, cyclohexanone (B45756). This document outlines three prominent ring expansion reactions for this purpose: the Tiffeneau-Demjanov Rearrangement, the Büchner–Curtius–Schlotterbeck Reaction (using diazomethane), and the Dowd-Beckwith Ring Expansion. Each section provides a detailed protocol, a summary of quantitative data, and a visualization of the reaction pathway or experimental workflow.

Tiffeneau-Demjanov Rearrangement

The Tiffeneau-Demjanov rearrangement is a classic method for the one-carbon ring expansion of cyclic ketones.[1] The reaction proceeds through the formation of a β-amino alcohol from the starting ketone, followed by diazotization with nitrous acid, which leads to a carbocation rearrangement and the formation of the expanded ring.[1][2]

Quantitative Data
ParameterValueReference
Starting MaterialCyclohexanone[2]
Key ReagentsNitromethane (B149229), Sodium Ethoxide, Raney Nickel, Sodium Nitrite (B80452), Acetic Acid[2]
Reaction Temperature-5°C to 45°C (multi-step)[2]
Reaction TimeSeveral days (multi-step)[2]
Yield of Cycloheptanone 40-42% [2]
Experimental Protocol: Synthesis of Cycloheptanone from Cyclohexanone

This protocol is adapted from Organic Syntheses, Coll. Vol. 6, p.317 (1988); Vol. 51, p.86 (1971).[2]

Step 1: Synthesis of 1-(Nitromethyl)cyclohexanol

  • In a 3-L three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve 57.5 g (2.5 g-atoms) of sodium in 1.25 L of absolute ethanol.

  • After the sodium has dissolved, cool the solution to 40°C and replace the condenser with a thermometer.

  • Add a mixture of 245.5 g (2.5 moles) of cyclohexanone and 198 g (3.25 moles) of nitromethane dropwise with vigorous stirring over approximately 3 hours, maintaining the internal temperature at 45 ± 3°C.

  • After the addition is complete, stir the resulting white, pasty mass for an additional 3 hours without external heating or cooling, and then let it stand overnight.

  • Isolate the sodium salt of 1-(nitromethyl)cyclohexanol by filtration and wash it with ethanol.

  • Dissolve the salt in a cold solution of 184 g of glacial acetic acid in 1250 mL of water.

  • Separate the oily layer of 1-(nitromethyl)cyclohexanol and extract the aqueous layer with ether. Combine the organic layers, dry over magnesium sulfate (B86663), and concentrate to remove the ether and excess nitromethane.

Step 2: Reduction of 1-(Nitromethyl)cyclohexanol to 1-(Aminomethyl)cyclohexanol (B1329751)

  • In a large hydrogenation flask, dissolve the crude 1-(nitromethyl)cyclohexanol in 500 mL of absolute ethanol.

  • Add 25-30 g of Raney nickel catalyst.

  • Hydrogenate the mixture on a Parr hydrogenation apparatus at an initial pressure of 3.4-4.1 atm. The reduction is typically complete in about 4 hours.

  • Filter the catalyst and use the filtrate containing 1-(aminomethyl)cyclohexanol directly in the next step.

Step 3: Ring Expansion to Cycloheptanone

  • Transfer the ethanolic solution of 1-(aminomethyl)cyclohexanol to a 5-L round-bottomed flask immersed in an ice-salt bath and equipped with a stirrer, thermometer, and dropping funnel.

  • Dilute the solution with 2.3 L of ice water.

  • Add an ice-cold solution of 290 g (4.2 moles) of sodium nitrite in 750 mL of water dropwise over about 1 hour, maintaining the temperature at -5°C.

  • Stir the mixture for an additional hour and then allow it to warm to room temperature overnight.

  • Neutralize the acetic acid with solid sodium bicarbonate and then steam distill the mixture to collect about 2 L of distillate.

  • Separate the oily cycloheptanone layer and extract the aqueous layer with ether.

  • Combine the organic layers, dry over magnesium sulfate, and remove the ether by distillation.

  • Distill the residue to collect the fraction boiling at 80-85°C/30 mm to obtain 112-118 g (40-42%) of cycloheptanone.[2]

Reaction Mechanism and Workflow

Tiffeneau_Demjanov_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Rearrangement cyclohexanone Cyclohexanone naoet NaOEt, EtOH cyclohexanone->naoet nitromethane Nitromethane nitromethane->naoet nitro_alcohol 1-(Nitromethyl)cyclohexanol naoet->nitro_alcohol 45°C, 3h then overnight raney_ni Raney Ni, H2 nitro_alcohol->raney_ni amino_alcohol 1-(Aminomethyl)cyclohexanol raney_ni->amino_alcohol 3-4 atm, 4h nano2 NaNO2, AcOH, H2O amino_alcohol->nano2 cycloheptanone Cycloheptanone nano2->cycloheptanone -5°C, 1h then overnight

Caption: Experimental workflow for the Tiffeneau-Demjanov synthesis of cycloheptanone.

Tiffeneau_Demjanov_Mechanism cluster_mechanism Tiffeneau-Demjanov Rearrangement Mechanism amino_alcohol 1-(Aminomethyl)cyclohexanol diazonium Diazonium Ion amino_alcohol->diazonium 1. NaNO2, H+ carbocation Primary Carbocation diazonium->carbocation 2. -N2 oxonium Oxonium Ion carbocation->oxonium 3. Ring Expansion cycloheptanone Cycloheptanone oxonium->cycloheptanone 4. -H+

Caption: Simplified mechanism of the Tiffeneau-Demjanov rearrangement.

Büchner–Curtius–Schlotterbeck Reaction with Diazomethane (B1218177)

The reaction of a cyclic ketone with diazomethane is a well-known method for one-carbon ring expansion.[3][4] This reaction, a specific application of the Büchner–Curtius–Schlotterbeck reaction, involves the nucleophilic attack of diazomethane on the carbonyl carbon, followed by the loss of nitrogen gas and a 1,2-alkyl shift to form the ring-expanded ketone.[5][6]

Quantitative Data
ParameterValueReference
Starting MaterialCyclohexanone[4]
Key ReagentsDiazomethane (CH₂N₂)[4]
SolventEther, Methanol[7]
Reaction TemperatureRoom temperature or below[4]
Reaction TimeTypically around 1 hour[4]
Yield of Cycloheptanone ~70-80% [4]
Experimental Protocol: Synthesis of Cycloheptanone from Cyclohexanone with Diazomethane

Caution: Diazomethane is a toxic and explosive gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions. An ethereal solution of diazomethane is typically prepared in situ from a precursor like N-nitroso-N-methylurea.

General Procedure:

  • An ethereal solution of diazomethane is prepared and cooled in an ice bath.

  • A solution of cyclohexanone in ether is added dropwise to the diazomethane solution with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred until the yellow color of diazomethane disappears and nitrogen evolution ceases.

  • The reaction is quenched by the careful addition of a weak acid (e.g., acetic acid) to destroy any excess diazomethane.

  • The ethereal solution is washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed by distillation.

  • The crude product is purified by fractional distillation to yield cycloheptanone.

Reaction Mechanism

Diazomethane_Mechanism cluster_mechanism Büchner–Curtius–Schlotterbeck Reaction Mechanism start Cyclohexanone + Diazomethane intermediate1 Tetrahedral Intermediate start->intermediate1 Nucleophilic Attack intermediate2 Carbocation Intermediate intermediate1->intermediate2 -N2 product Cycloheptanone intermediate2->product 1,2-Alkyl Shift (Ring Expansion)

Caption: Mechanism of the diazomethane ring expansion of cyclohexanone.

Dowd-Beckwith Ring Expansion

The Dowd-Beckwith ring expansion is a free-radical-based method for expanding cyclic ketones.[8] The reaction typically involves a β-keto ester as the starting material, which is alkylated with a haloalkane.[8] A radical initiator, such as AIBN, and a radical mediator, like tributyltin hydride, are then used to generate a radical that undergoes a cyclization and subsequent fragmentation to afford the ring-expanded product.[8]

Quantitative Data

Specific quantitative data for the synthesis of the parent cycloheptanone via this method is less commonly reported, as it is often applied to the synthesis of more complex, substituted cycloalkanones. The original reaction involved the expansion of an ethyl cyclohexanone-2-carboxylate derivative.[8]

ParameterValueReference
Starting MaterialSubstituted Cyclohexanone (e.g., ethyl 2-oxocyclohexanecarboxylate)[8]
Key ReagentsHaloalkane, Base (e.g., NaH), AIBN, Tributyltin Hydride[8]
Reaction ConditionsTypically involves heating in an inert solvent like benzene[8]
Yield Varies depending on substrate and specific conditions
Experimental Protocol: General Concept
  • Alkylation: The starting β-keto ester (e.g., ethyl 2-oxocyclohexanecarboxylate) is deprotonated with a strong base (e.g., sodium hydride) and then alkylated with a haloalkane (e.g., 1-bromo-3-chloropropane (B140262) for a one-carbon expansion).

  • Ring Expansion: The resulting α-substituted β-keto ester is then treated with a radical initiator (AIBN) and a radical mediator (tributyltin hydride) in a suitable solvent (e.g., benzene) and heated to initiate the radical cascade, leading to the ring-expanded product.

  • Workup and Purification: The reaction mixture is worked up to remove the tin byproducts, and the desired ring-expanded ketone is purified by chromatography or distillation.

Reaction Mechanism

Dowd_Beckwith_Mechanism cluster_mechanism Dowd-Beckwith Ring Expansion Mechanism start α-(Haloalkyl)cyclohexanone derivative radical1 Alkyl Radical start->radical1 Bu3SnH, AIBN ketyl Bicyclic Ketyl Radical radical1->ketyl Intramolecular Cyclization radical2 Ring-Expanded Carbon Radical ketyl->radical2 β-Scission (Ring Expansion) product Cycloheptanone derivative radical2->product H-atom abstraction from Bu3SnH

Caption: Generalized mechanism of the Dowd-Beckwith ring expansion.

Summary and Comparison

ReactionStarting MaterialKey FeaturesTypical YieldAdvantagesDisadvantages
Tiffeneau-Demjanov CyclohexanoneMulti-step; involves β-amino alcohol intermediate; uses nitrous acid.40-42%[2]Well-established; reliable for one-carbon expansion.Multi-step process; use of Raney nickel and sodium nitrite.
Büchner–Curtius–Schlotterbeck CyclohexanoneOne-step reaction; uses diazomethane.~70-80%[4]High yield; relatively simple procedure.Diazomethane is highly toxic and explosive.
Dowd-Beckwith Substituted CyclohexanoneFree-radical mechanism; versatile for multi-carbon expansion.VariableCan be used for larger ring expansions; good for substituted systems.Use of toxic tin reagents; often requires specific substituted precursors.

Conclusion

The choice of a ring expansion reaction for the synthesis of cycloheptanone depends on several factors, including the desired scale of the reaction, the availability of reagents, and the safety considerations of the laboratory. The Tiffeneau-Demjanov rearrangement offers a reliable, albeit multi-step, route with moderate yields. The Büchner–Curtius–Schlotterbeck reaction with diazomethane provides a high-yielding, one-step alternative, but requires extreme caution due to the hazardous nature of diazomethane. The Dowd-Beckwith reaction is a powerful tool for ring expansion, particularly for substituted systems and for expansions of more than one carbon, but involves the use of toxic tin reagents. These application notes and protocols provide a foundation for researchers to select and implement the most suitable method for their specific synthetic needs.

References

Asymmetric Synthesis of Chiral 3,3-Dimethylcycloheptanone: An Application of SAMP/RAMP Hydrazone Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral 3,3-dimethylcycloheptanone is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and complex natural products. Its stereochemically defined quaternary center presents a significant synthetic challenge. This application note details a robust protocol for the asymmetric synthesis of (R)- or (S)-3,3-dimethylcycloheptanone utilizing the well-established SAMP/RAMP hydrazone methodology. This method, pioneered by Corey and Enders, allows for the highly stereoselective α-alkylation of ketones, providing access to enantiomerically enriched products.[1]

The synthesis involves a three-step sequence:

  • Formation of a chiral hydrazone from cycloheptanone (B156872) using (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP).

  • Sequential diastereoselective α-methylation of the hydrazone.

  • Oxidative cleavage of the hydrazone to release the chiral this compound and recover the chiral auxiliary.

This protocol provides a reliable pathway to access either enantiomer of the target compound with high optical purity, depending on the choice of the SAMP or RAMP auxiliary.

Data Presentation

Table 1: Summary of Quantitative Data for the Asymmetric Synthesis of this compound

StepProductStarting MaterialReagentsYield (%)Diastereomeric Excess (de) / Enantiomeric Excess (ee) (%)
1Cycloheptanone-SAMP HydrazoneCycloheptanoneSAMP~95N/A
2a(R)-3-Methylcycloheptanone-SAMP HydrazoneCycloheptanone-SAMP HydrazoneLDA, Methyl Iodide~90>95 (de)
2b(R)-3,3-Dimethylcycloheptanone-SAMP Hydrazone(R)-3-Methylcycloheptanone-SAMP HydrazoneLDA, Methyl Iodide~85>95 (de)
3(R)-3,3-Dimethylcycloheptanone(R)-3,3-Dimethylcycloheptanone-SAMP HydrazoneOzone, Dimethyl Sulfide (B99878)~80>95 (ee)

Note: Yields and stereoselectivities are estimated based on typical values for SAMP/RAMP hydrazone alkylations of cyclic ketones and may vary depending on experimental conditions.

Experimental Protocols

Method 1: Asymmetric Synthesis via SAMP Hydrazone Chiral Auxiliary

This protocol describes the synthesis of (R)-3,3-dimethylcycloheptanone starting from cycloheptanone and the (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) chiral auxiliary. To synthesize the (S)-enantiomer, (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) should be used.

Step 1: Synthesis of Cycloheptanone-SAMP Hydrazone

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cycloheptanone (1.0 eq), (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq), and toluene (B28343) (approx. 0.5 M solution based on cycloheptanone).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • The crude hydrazone can be purified by vacuum distillation or used directly in the next step after drying under high vacuum.

Step 2: Sequential Asymmetric α-Methylation

a) First Methylation:

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the cycloheptanone-SAMP hydrazone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) (approx. 0.2 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.2 eq) in THF. Stir the resulting orange-colored solution at -78 °C for 2-4 hours to ensure complete deprotonation.

  • Add methyl iodide (1.5 eq) dropwise to the cooled solution. Stir at -78 °C for 4-6 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature. Extract the product with diethyl ether or ethyl acetate (B1210297).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. The crude mono-methylated hydrazone is typically used in the next step without further purification.

b) Second Methylation:

  • Subject the crude (R)-3-methylcycloheptanone-SAMP hydrazone from the previous step to the same reaction conditions as the first methylation.

  • Dissolve the hydrazone in anhydrous THF, cool to -78 °C, and deprotonate with LDA.

  • Add methyl iodide and stir at low temperature.

  • Work up the reaction as described above to obtain the crude (R)-3,3-dimethylcycloheptanone-SAMP hydrazone.

Step 3: Oxidative Cleavage to (R)-3,3-Dimethylcycloheptanone

  • Dissolve the crude (R)-3,3-dimethylcycloheptanone-SAMP hydrazone in dichloromethane (B109758) (CH₂Cl₂) (approx. 0.1 M) in a flask equipped with a gas inlet tube.

  • Cool the solution to -78 °C.

  • Bubble ozone through the solution until a persistent blue color is observed, indicating complete consumption of the hydrazone.

  • Purge the solution with nitrogen or argon to remove excess ozone.

  • Add dimethyl sulfide (DMS) (3-5 eq) and allow the solution to slowly warm to room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (R)-3,3-dimethylcycloheptanone.

  • The chiral auxiliary can be recovered from the aqueous layers after basification and extraction.

Visualizations

Asymmetric_Synthesis_Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Sequential Methylation cluster_2 Step 3: Cleavage & Purification start Cycloheptanone hydrazone Cycloheptanone-SAMP Hydrazone start->hydrazone Toluene, Reflux samp SAMP Auxiliary samp->hydrazone mono_methyl (R)-3-Methylcycloheptanone-SAMP Hydrazone hydrazone->mono_methyl 1. LDA, THF, -78°C 2. CH3I di_methyl (R)-3,3-Dimethylcycloheptanone-SAMP Hydrazone mono_methyl->di_methyl 1. LDA, THF, -78°C 2. CH3I final_product (R)-3,3-Dimethylcycloheptanone di_methyl->final_product 1. O3, CH2Cl2, -78°C 2. DMS purification Column Chromatography final_product->purification

Caption: Workflow for the asymmetric synthesis of (R)-3,3-dimethylcycloheptanone.

Reaction_Mechanism cluster_hydrazone Hydrazone Formation cluster_alkylation Asymmetric α-Methylation cluster_cleavage Cleavage ketone Cycloheptanone hydrazone SAMP Hydrazone ketone->hydrazone samp SAMP samp->hydrazone azaenolate Lithium Azaenolate (Chelated Intermediate) hydrazone->azaenolate LDA, -78°C methylated_hydrazone α-Methylated Hydrazone azaenolate->methylated_hydrazone Electrophilic Attack methyl_iodide CH3I methyl_iodide->methylated_hydrazone final_ketone Chiral Ketone methylated_hydrazone->final_ketone Ozonolysis

Caption: Key steps in the SAMP/RAMP hydrazone-mediated asymmetric alkylation.

References

Application Notes and Protocols: 3,3-Dimethylcycloheptanone as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and established protocols for 3,3-dimethylcycloheptanone are limited in publicly available scientific literature. The following application notes and protocols are based on established reactions and data for structurally similar and more extensively studied analogs, primarily 3,3-dimethylcyclohexanone (B1346601) and cycloheptanone . These protocols are intended to serve as a starting point and may require optimization for this compound.

Introduction

This compound is a seven-membered cyclic ketone containing a quaternary carbon center. This structural feature imparts specific steric and electronic properties that can be exploited in organic synthesis. The gem-dimethyl group can influence the regioselectivity of reactions at the α-positions and the conformational preference of the cycloheptane (B1346806) ring. While not as commonly cited as its six-membered counterpart, this compound holds potential as a versatile building block for the synthesis of complex carbocyclic and heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Physicochemical Properties and Spectroscopic Data (Analog-Based)

Due to the scarcity of specific data for this compound, the following tables provide experimental and predicted spectroscopic data for the analogous compounds, 3,3-dimethylcyclohexanone and cycloheptanone. These can be used as a reference for the characterization of this compound and its derivatives.

Table 1: Physicochemical Properties of Analogous Ketones

Property3,3-DimethylcyclohexanoneCycloheptanone
Molecular Formula C₈H₁₄O[1]C₇H₁₂O
Molecular Weight 126.20 g/mol [1]112.17 g/mol [2]
CAS Number 2979-19-3[1]502-42-1

Table 2: Spectroscopic Data of Analogous Ketones

Spectroscopic Data3,3-DimethylcyclohexanoneCycloheptanone
¹H NMR (CDCl₃, ppm) δ 2.2-2.4 (m, 2H), 1.8-2.0 (m, 2H), 1.6-1.8 (m, 2H), 1.05 (s, 6H)δ 2.4-2.6 (m, 4H), 1.6-1.8 (m, 8H)
¹³C NMR (CDCl₃, ppm) δ 212.0 (C=O), 53.0 (C-2), 41.0 (C-6), 35.0 (C-4), 33.0 (C-3), 28.0 (CH₃), 22.0 (C-5)[3][4]δ 214.0 (C=O), 44.0 (C-2, C-7), 30.0 (C-3, C-6), 24.0 (C-4, C-5)
IR (neat, cm⁻¹) ~1710 (C=O stretch)[1]~1705 (C=O stretch)

Key Synthetic Applications and Protocols (Analog-Based)

The carbonyl group and the adjacent methylene (B1212753) groups in this compound are the primary sites for chemical transformations. The following protocols for analogous ketones can be adapted for this compound.

Ring Expansion via Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of cyclic ketones provides a reliable method for the synthesis of lactones, which are valuable intermediates in natural product synthesis.[5] The oxidation of this compound is expected to yield a substituted caprolactone. The regioselectivity of the reaction is governed by the migratory aptitude of the adjacent carbon atoms.

Experimental Protocol: Baeyer-Villiger Oxidation of a Cyclic Ketone (Analog: 3,3-Dimethylcyclohexanone)

Objective: To synthesize the corresponding lactone from a cyclic ketone using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 3,3-Dimethylcyclohexanone (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve 3,3-dimethylcyclohexanone in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Add saturated Na₂SO₃ solution to reduce excess peroxide (test with starch-iodide paper).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica (B1680970) gel, eluting with a hexane/ethyl acetate (B1210297) gradient).

Table 3: Representative Reaction Data for Baeyer-Villiger Oxidation (Analogous Reactions)

SubstrateOxidantSolventProductYield (%)
Cyclohexanone (B45756)m-CPBADCMε-CaprolactoneHigh
3-MethylcyclohexanoneOxoneH₂O3-Methyl-ε-caprolactone & 5-methyl-ε-caprolactoneLow (isomer mixture)[6]

Diagram 1: Baeyer-Villiger Oxidation Workflow

baeyer_villiger_workflow start Dissolve Ketone in DCM cool Cool to 0 °C start->cool add_mcpba Add m-CPBA cool->add_mcpba react Stir at RT add_mcpba->react quench Quench with NaHCO3/Na2SO3 react->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify product Lactone Product purify->product

Caption: Workflow for Baeyer-Villiger oxidation.

α-Functionalization: Bromination

The α-position to the carbonyl group can be functionalized, for instance, through halogenation. α-Haloketones are versatile intermediates for subsequent nucleophilic substitution or elimination reactions, enabling the introduction of various functional groups or the formation of α,β-unsaturated ketones.

Experimental Protocol: α-Bromination of a Cyclic Ketone (Analog: 3,3-Dimethylcyclohexanone)

Objective: To synthesize the α-bromo derivative of a cyclic ketone.

Materials:

  • 3,3-Dimethylcyclohexanone (1.0 eq)

  • Bromine (Br₂) (1.0 eq)

  • Glacial acetic acid

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask protected from light, dissolve 3,3-dimethylcyclohexanone in glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid dropwise with vigorous stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-water and extract with DCM (3x).

  • Combine the organic layers and wash with water, saturated Na₂S₂O₃ solution (to remove excess bromine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

Table 4: Representative Data for α-Bromination (Analogous Reactions)

SubstrateReagentSolventProductYield (%)
Indan-1-oneBr₂Acetic Acid2-Bromoindan-1-one84%[7]
AcetophenoneBr₂Acetic Acidα-Bromoacetophenone72%

Diagram 2: α-Bromination and Subsequent Elimination

alpha_bromination ketone 3,3-Dimethyl- cycloheptanone bromoketone α-Bromo-3,3-dimethyl- cycloheptanone ketone->bromoketone Br2, AcOH enone α,β-Unsaturated Ketone bromoketone->enone Base (e.g., Pyridine)

Caption: α-Bromination and subsequent elimination.

Carbonyl Olefination: The Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from ketones by reaction with a phosphonium (B103445) ylide.[8][9] This reaction is highly valuable for introducing exocyclic double bonds onto cyclic systems.

Experimental Protocol: Wittig Olefination of a Cyclic Ketone (Analog: 3,3-Dimethylcyclohexanone)

Objective: To synthesize an alkene from a cyclic ketone and a phosphonium ylide.

Materials:

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add methyltriphenylphosphonium bromide and anhydrous THF.

  • Cool the suspension to 0 °C and add n-BuLi dropwise. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the ylide solution to 0 °C and add a solution of 3,3-dimethylcyclohexanone in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with hexane).

Table 5: Representative Yields for Wittig Olefination (Analogous Reactions)

KetoneYlideProductYield (%)
CyclohexanonePh₃P=CH₂Methylenecyclohexane84%[9]
BenzophenonePh₃P=CH₂1,1-Diphenylethylene~100%[10]

Diagram 3: Wittig Reaction Logical Flow

wittig_reaction cluster_ylide Ylide Formation cluster_olefination Olefination phosphonium_salt Phosphonium Salt ylide Phosphonium Ylide phosphonium_salt->ylide + base Strong Base (n-BuLi) ketone This compound ylide->ketone alkene Exocyclic Alkene ketone->alkene + Ylide phosphine_oxide Triphenylphosphine Oxide

Caption: Logical flow of the Wittig reaction.

Synthesis of Heterocyclic Scaffolds

Cyclic ketones are important precursors for the synthesis of various heterocyclic compounds. For instance, they can be used in multicomponent reactions to generate pyrimidines or can be converted to intermediates for the synthesis of oxazoles.

Application Example: Synthesis of Pyrimidines from a Cyclic Ketone (General Analogous Reaction)

The condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine is a common strategy for pyrimidine (B1678525) synthesis.[11] While this compound is not a 1,3-dicarbonyl, it can be a precursor to intermediates suitable for such cyclizations. For example, α-formylation followed by reaction with a dinucleophile can lead to fused pyrimidine systems.

Diagram 4: General Pathway to Fused Pyrimidines

pyrimidine_synthesis ketone 3,3-Dimethyl- cycloheptanone beta_keto_aldehyde α-Formyl Ketone ketone->beta_keto_aldehyde 1. Base 2. Formylating Agent pyrimidine Fused Pyrimidine beta_keto_aldehyde->pyrimidine amidine Amidine amidine->pyrimidine Condensation

Caption: General pathway to fused pyrimidines.

Application Example: Synthesis of Oxazoles from an α-Bromoketone (General Analogous Reaction)

α-Bromoketones, which can be synthesized from this compound as described in section 3.2, are key precursors for the synthesis of oxazoles via reaction with amides (Robinson-Gabriel synthesis).[12]

Diagram 5: Oxazole Synthesis from an α-Bromoketone

oxazole_synthesis ketone 3,3-Dimethyl- cycloheptanone bromoketone α-Bromoketone ketone->bromoketone Bromination oxazole Fused Oxazole bromoketone->oxazole amide Primary Amide amide->oxazole Cyclization

Caption: Oxazole synthesis from an α-bromoketone.

Conclusion

While this compound is not a widely documented building block, its structural similarity to well-studied cyclic ketones suggests its potential utility in a range of synthetic transformations. The protocols and applications outlined above, based on analogous compounds, provide a solid foundation for researchers to explore the chemistry of this compound. Key reactions such as Baeyer-Villiger oxidation, α-functionalization, and Wittig olefination, as well as its use as a precursor for heterocyclic synthesis, open avenues for the creation of novel and complex molecular architectures for applications in drug discovery and materials science. Further research into the specific reactivity and applications of this compound is warranted to fully unlock its potential as a synthetic building block.

References

Application Notes and Protocols: 3,3-Dimethylcycloheptanone in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct applications of 3,3-Dimethylcycloheptanone in the synthesis of marketed pharmaceuticals are not extensively documented in publicly available literature, its structural features make it a promising, yet underexplored, building block for medicinal chemistry. The seven-membered carbocyclic ring offers a flexible and three-dimensional scaffold that can be valuable for optimizing the spatial arrangement of pharmacophoric groups.[1] The gem-dimethyl group at the 3-position provides steric bulk, which can influence binding selectivity and metabolic stability, and also blocks one of the alpha-positions to the carbonyl, simplifying certain synthetic transformations by preventing enolization on that side.

These application notes and protocols are based on the established reactivity of cycloheptanones and related cyclic ketones, providing a framework for the utilization of this compound as a versatile intermediate in the synthesis of novel bioactive molecules.[1][2]

Potential Therapeutic Areas

The structural motif of a substituted cycloheptanone (B156872) could be integrated into molecules targeting a range of diseases. Potential applications include:

  • Oncology: As a scaffold for the synthesis of novel cytotoxic agents or inhibitors of protein-protein interactions.[1]

  • Inflammation and Immunology: Serving as a template for the development of kinase inhibitors or modulators of inflammatory pathways.[1]

  • Infectious Diseases: As a starting material for the synthesis of novel antibacterial or antiviral compounds.[1]

  • Central Nervous System (CNS) Disorders: The lipophilic nature of the cycloheptyl ring can contribute to favorable pharmacokinetic properties, such as blood-brain barrier permeability.

Data Presentation: Synthesis of this compound

The synthesis of this compound is not commonly reported. However, a plausible route involves the ring expansion of the more readily available 3,3-dimethylcyclohexanone (B1346601). The latter can be synthesized from dimedone.

Table 1: Exemplary Synthesis of 3,3-Dimethylcyclohexanone from Dimedone

StepReactionReagents and ConditionsYield (%)Reference
1Hydrogenation of DimedoneDimedone, H₂, Pd/C, Methanol (B129727), 85°C, 2 bara H₂98[3]

Table 2: Proposed Ring Expansion to this compound

StepReactionReagents and Conditions (Proposed)Expected Yield (%)Notes
2Tiffeneau-Demjanov Ring Expansion1. 3,3-dimethylcyclohexanone, KCN, NH₄Cl, aq. EtOH; 2. NaNO₂, HCl, H₂O60-70A classic method for one-carbon ring expansion of cyclic ketones.
2 (Alternative)Diazomethane Ring Expansion3,3-dimethylcyclohexanone, Diazomethane (CH₂N₂), Diethyl ether, Methanol (catalyst)50-60Requires careful handling of diazomethane.

Experimental Protocols

Protocol 1: Synthesis of 3,3-Dimethylcyclohexanone from Dimedone

This protocol is adapted from literature procedures for the hydrogenation of dimedone.[3]

Objective: To synthesize 3,3-dimethylcyclohexanone as a precursor to this compound.

Materials:

  • Dimedone

  • Methanol

  • Palladium on carbon (10% Pd)

  • Hydrogen gas

  • Nitrogen gas

  • Autoclave/hydrogenation reactor

  • Filtration apparatus

Procedure:

  • In a suitable autoclave, charge dimedone and methanol.

  • Add 10% Palladium on carbon catalyst.

  • Seal the reactor and purge with nitrogen gas three times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2 bara).

  • Heat the mixture to 85°C with stirring.

  • Maintain the reaction under hydrogen pressure until the uptake of hydrogen ceases.

  • Cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the methanol under reduced pressure to yield crude 3,3-dimethylcyclohexanone.

  • The product can be purified by distillation.

Protocol 2: Proposed Synthesis of this compound via Tiffeneau-Demjanov Ring Expansion

Objective: To synthesize this compound from 3,3-dimethylcyclohexanone.

Part A: Synthesis of 1-amino-3,3-dimethylcyclohexylmethanol

  • Dissolve 3,3-dimethylcyclohexanone in aqueous ethanol.

  • Add a solution of potassium cyanide and ammonium (B1175870) chloride.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction for the formation of the corresponding aminonitrile.

  • Upon completion, extract the aminonitrile with a suitable organic solvent.

  • Reduce the aminonitrile using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether to yield the amino alcohol.

Part B: Diazotization and Ring Expansion

  • Dissolve the 1-amino-3,3-dimethylcyclohexylmethanol in an acidic aqueous solution (e.g., dilute HCl).

  • Cool the solution in an ice bath to 0-5°C.

  • Add a solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the temperature below 5°C.

  • Stir the reaction mixture for 1-2 hours at low temperature.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Extract the product mixture with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting this compound by column chromatography or distillation.

Protocol 3: Proposed Reductive Amination for Synthesis of a Novel Amine Intermediate

Objective: To utilize this compound for the synthesis of a substituted cycloheptylamine (B1194755) derivative.

Materials:

Procedure:

  • Dissolve this compound and the desired amine (1.1 equivalents) in the chosen solvent (DCM or DCE).

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

  • Add the reducing agent (1.5 equivalents) portion-wise.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting amine by column chromatography.

Visualizations

G cluster_0 Synthesis of this compound Dimedone Dimedone DMCH 3,3-Dimethylcyclohexanone Dimedone->DMCH Hydrogenation (H₂, Pd/C) AminoAlcohol 1-Amino-3,3-dimethyl- cyclohexylmethanol DMCH->AminoAlcohol 1. KCN, NH₄Cl 2. Reduction DMCHP This compound AminoAlcohol->DMCHP NaNO₂, HCl (Ring Expansion) G cluster_1 Experimental Workflow: Reductive Amination Start Dissolve this compound and Amine in Solvent AddAcid Add Catalytic Acetic Acid Start->AddAcid ImineFormation Stir for Imine Formation (1-2 hours) AddAcid->ImineFormation AddReductant Add Reducing Agent (e.g., NaBH(OAc)₃) ImineFormation->AddReductant Reaction Stir at Room Temperature (12-24 hours) AddReductant->Reaction Quench Quench with NaHCO₃ (aq) Reaction->Quench Workup Extraction and Workup Quench->Workup Purify Purification (Column Chromatography) Workup->Purify Product Substituted Cycloheptylamine Intermediate Purify->Product G cluster_2 Potential Derivatizations of this compound Start This compound ReductiveAmination Reductive Amination Start->ReductiveAmination NucleophilicAddition Nucleophilic Addition (e.g., Grignard, Organolithium) Start->NucleophilicAddition WittigReaction Wittig Reaction Start->WittigReaction AlphaFunc α-Functionalization (at C2) Start->AlphaFunc Amine Chiral Amines ReductiveAmination->Amine Forms C-N bond Alcohol Tertiary Alcohols NucleophilicAddition->Alcohol Forms C-C bond Alkene Exocyclic Alkenes WittigReaction->Alkene Forms C=C bond SubstitutedKetone α-Substituted Ketones AlphaFunc->SubstitutedKetone Forms C-X bond

References

Application of 3,3-Dimethylcycloheptanone in Fragrance Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the synthesis, olfactory properties, and specific applications of 3,3-Dimethylcycloheptanone in fragrance chemistry is limited in publicly available scientific literature. The following application notes and protocols are based on established principles of fragrance chemistry, structure-odor relationships of analogous cyclic ketones, and general synthetic methodologies. These are intended to serve as a guide for research and development and should be validated experimentally.

Introduction

Cyclic ketones are a well-established class of fragrance ingredients, with their olfactory properties being significantly influenced by ring size and substitution patterns. While smaller rings like cyclopentanone (B42830) and cyclohexanone (B45756) derivatives are known for their floral, fruity, and camphoraceous notes, larger macrocyclic ketones are prized for their musk characteristics. This compound, a seven-membered ring ketone with a gem-dimethyl substitution, represents an intriguing target for fragrance research, potentially bridging the gap between the more common five and six-membered rings and the larger macrocycles. The gem-dimethyl group is a known modulator of odor profiles, often enhancing potency and introducing unique facets.

Predicted Physicochemical and Olfactory Properties

The predicted properties of this compound are extrapolated from known data for related cyclic ketones.

PropertyPredicted Value/DescriptionComparison with Known Fragrance Ketones
Chemical Formula C9H16O-
Molecular Weight 140.22 g/mol -
Appearance Colorless to pale yellow liquidSimilar to many liquid fragrance ingredients.
Odor Profile Predicted to be a complex aroma with potential notes of: Musk: A subtle, clean, white musk character, leaning away from the heavy animalic notes of larger macrocycles.Waxy/Oily: A fatty, slightly waxy undertone, contributing to its substantivity.Fruity/Minty: A faint, ethereal fruity or minty top note, reminiscent of some cyclopentanone derivatives.[1]Woody: A potential underlying dry, woody character.The seven-membered ring may impart a transitional character between the minty notes of cyclopentanone and the camphoraceous notes of cyclohexanone, with a developing muskiness typical of larger rings.[1][2]
Volatility Medium to lowExpected to be less volatile than cyclopentanone and cyclohexanone, contributing to its potential as a middle to base note in fragrance compositions.
Substantivity GoodThe molecular weight and cyclic structure suggest good longevity on skin and fabric.

Applications in Fragrance Chemistry

Based on its predicted olfactory profile, this compound could be a versatile ingredient in a variety of fragrance applications.

Fine Fragrances
  • Role: A middle to base note to provide warmth, volume, and a clean, modern musk character.

  • Use Level: 0.1% to 2% in the fragrance concentrate.

  • Combinations:

    • Floral Accords: To enhance the richness and longevity of white floral notes (jasmine, tuberose, lily of the valley).

    • Woody/Chypre Formulations: To add a soft, musky background that complements woods like cedarwood and sandalwood, and mossy notes.

    • Fruity Compositions: To provide a subtle warmth and prevent the fruitiness from becoming too sharp or fleeting.

Personal Care Products
  • Products: Body lotions, creams, deodorants, and hair care products.

  • Role: A substantive fragrance component that contributes to a long-lasting clean and soft scent on the skin and hair. Its predicted stability makes it suitable for a range of product bases.

  • Use Level: 0.05% to 0.5% in the final product.

Home Care and Air Care
  • Products: Fabric softeners, laundry detergents, and air fresheners.

  • Role: To impart a clean, fresh, and long-lasting scent. Its predicted waxy/oily character could enhance its deposition and substantivity on fabrics.

  • Use Level: 0.02% to 0.3% in the final product.

Experimental Protocols

The following protocols are proposed for the synthesis and evaluation of this compound.

Proposed Synthesis of this compound via Dieckmann Condensation

The Dieckmann condensation is a reliable method for the intramolecular cyclization of diesters to form cyclic β-keto esters, and it is effective for the formation of seven-membered rings.[3][4][5] The subsequent hydrolysis and decarboxylation yield the desired cyclic ketone.

Workflow Diagram:

Synthesis_Workflow cluster_0 Step 1: Diester Synthesis cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation A Dimethyl 4,4-dimethylheptanedioate B Cyclic β-keto ester intermediate A->B  NaH, Toluene (B28343), Reflux   C This compound B->C  aq. HCl, Heat  

Figure 1: Proposed synthetic workflow for this compound.

Step 1: Synthesis of Diethyl 4,4-dimethylpimelate (Precursor)

This precursor can be synthesized through various established multi-step routes, for example, starting from 2,2-dimethyl-1,3-propanediol.

Step 2: Dieckmann Condensation

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous toluene.

  • Base Addition: Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) is carefully added to the toluene.

  • Diester Addition: Diethyl 4,4-dimethylpimelate (1 equivalent) dissolved in anhydrous toluene is added dropwise to the stirred suspension of sodium hydride at room temperature.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, or until TLC/GC analysis indicates the consumption of the starting diester.

  • Work-up: The reaction is cooled to 0 °C and cautiously quenched with a mixture of ice and concentrated hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude cyclic β-keto ester.

Step 3: Hydrolysis and Decarboxylation

  • Reaction Setup: The crude β-keto ester is placed in a round-bottom flask with a magnetic stirrer.

  • Hydrolysis: A 10% aqueous solution of hydrochloric acid is added, and the mixture is heated to reflux for 8-12 hours. The progress of the reaction is monitored by TLC/GC.

  • Work-up: After cooling to room temperature, the reaction mixture is extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.

Analytical Characterization

The purified product should be characterized by the following methods to confirm its identity and purity:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the cycloheptanone.

Olfactory Evaluation
  • Preparation of Samples: A 10% solution of purified this compound in a suitable solvent (e.g., ethanol (B145695) or diethyl phthalate) is prepared.

  • Evaluation on Smelling Strips: A panel of trained perfumers should dip smelling strips into the solution and evaluate the odor profile at different time intervals (top note, middle note, and base note) over 24 hours.

  • Descriptive Analysis: The panelists should describe the odor using standard fragrance terminology, noting its character, intensity, and tenacity.

Safety and Regulatory Considerations

As this compound is a novel fragrance ingredient, a thorough safety assessment would be required before commercial use. This would typically involve:

  • In silico analysis: Using QSAR models to predict potential toxicity and skin sensitization.

  • In vitro testing: Assessing skin irritation, corrosion, and sensitization potential using validated non-animal methods.

  • Toxicological evaluation: Following the guidelines of regulatory bodies such as the Research Institute for Fragrance Materials (RIFM) and the International Fragrance Association (IFRA).

The safety profile is likely to be similar to other cyclic ketones used in fragrances, but this must be experimentally verified.

Conclusion

While direct data is not yet available, the structural characteristics of this compound suggest it could be a valuable addition to the perfumer's palette. Its predicted musky, waxy, and subtly fruity/minty profile, combined with good substantivity, makes it a promising candidate for a wide range of fragrance applications. The proposed synthetic route via Dieckmann condensation offers a plausible and scalable method for its preparation. Further research, including synthesis, full analytical characterization, and comprehensive olfactory and safety assessments, is necessary to fully realize the potential of this novel cyclic ketone in the field of fragrance chemistry.

References

Application Notes and Protocols for Reactions of 3,3-Dimethylcycloheptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key chemical transformations of 3,3-dimethylcycloheptanone. The protocols are based on well-established procedures for analogous cyclic ketones and are intended to serve as a starting point for specific experimental design. All quantitative data from cited examples are summarized for clarity.

Reduction of this compound to 3,3-Dimethylcycloheptanol

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose.[1][2] It efficiently reduces aldehydes and ketones without affecting less reactive functional groups like esters or amides.[1][3]

Reaction Scheme:

Quantitative Data for Analogous Ketone Reductions
Starting KetoneReducing AgentSolventTime (min)TemperatureYield (%)Reference
p-ChlorobenzaldehydeNaBH₄Solvent-free (ball mill)10Room Temp.100[4]
Various AldehydesNaBH₄Solvent-free (ball mill)< 15Room Temp.100[4]
Generic KetoneNaBH₄Methanol (B129727)20Room Temp.Not specified[5]
Experimental Protocol: Sodium Borohydride Reduction (Analogous Protocol)

This protocol is adapted from standard procedures for the reduction of cyclic ketones.[2][5]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • 3 M Hydrochloric acid (HCl)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (10 mL per gram of ketone).

  • Addition of Reducing Agent: Cool the solution in an ice-water bath. Slowly add sodium borohydride (0.25-0.5 eq) portion-wise to the stirred solution. The addition is exothermic and may cause bubbling.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add deionized water to quench the excess NaBH₄.

  • Acidification: Cautiously add 3 M HCl dropwise to neutralize the solution and decompose the borate (B1201080) salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 3,3-dimethylcycloheptanol.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation.

Grignard Reaction with this compound

The Grignard reaction is a powerful tool for forming new carbon-carbon bonds. The reaction of a Grignard reagent with a ketone produces a tertiary alcohol.[6][7] This reaction must be carried out under strictly anhydrous conditions as Grignard reagents are strong bases and will be quenched by protic solvents like water or alcohols.[6]

Reaction Scheme:

Experimental Protocol: Grignard Addition of Methylmagnesium Bromide (Analogous Protocol)

This protocol is a general procedure for the addition of Grignard reagents to ketones.[8][9]

Materials:

  • This compound

  • Methylmagnesium bromide (CH₃MgBr) solution in diethyl ether (e.g., 3.0 M)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Flame-dried round-bottom flask with a septum

  • Syringes and needles

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

  • Addition of Ketone: Dissolve this compound (1.0 eq) in anhydrous diethyl ether (15 mL per gram of ketone) and add it to the flask via syringe.

  • Addition of Grignard Reagent: Cool the solution to 0 °C in an ice bath. Slowly add the methylmagnesium bromide solution (1.1 - 1.2 eq) dropwise via syringe while stirring.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution dropwise to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting 1-methyl-3,3-dimethylcycloheptanol by column chromatography or distillation.

Visualizations

Reaction Pathways

Reaction_Pathways Ketone This compound Alcohol 3,3-Dimethylcycloheptanol Ketone->Alcohol Reduction (e.g., NaBH4) Tertiary_Alcohol 1-Alkyl-3,3-dimethylcycloheptanol Ketone->Tertiary_Alcohol Grignard Addition (e.g., RMgX)

Caption: Key reactions of this compound.

General Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Setup 1. Reaction Setup (Anhydrous if needed) Addition 2. Reagent Addition (Controlled Temp.) Setup->Addition Stirring 3. Reaction Stirring (Monitor by TLC) Addition->Stirring Quench 4. Quench Reaction Stirring->Quench Reaction Complete Extract 5. Extraction Quench->Extract Dry 6. Dry Organic Layer Extract->Dry Concentrate 7. Solvent Removal Dry->Concentrate Purify 8. Purification (Chromatography/Distillation) Concentrate->Purify

References

Application Notes and Protocols for the Characterization of 3,3-Dimethylcycloheptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques used for the characterization of 3,3-Dimethylcycloheptanone. This document outlines detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds like this compound.

Experimental Protocol

Objective: To determine the purity of a this compound sample and identify any potential impurities.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., hexane (B92381) or ethyl acetate)

  • GC-MS instrument equipped with a suitable capillary column (e.g., HP-5MS)

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the this compound sample in the chosen solvent.

  • Perform a serial dilution to a final concentration of approximately 10 µg/mL.

  • Transfer the final dilution to a GC-MS vial for analysis.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890 or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injector Temperature: 280°C

  • Injection Mode: Split (split ratio 20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp 1: 15°C/min to 250°C

    • Ramp 2: 3°C/min to 315°C, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Range: m/z 40-400

Data Analysis:

  • The retention time of the major peak will correspond to this compound.

  • The mass spectrum of the major peak should be analyzed to confirm the molecular ion and characteristic fragmentation pattern.

  • Integrate all peaks in the chromatogram to determine the relative purity of the sample.

  • Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).

Expected Data

Table 1: Expected GC-MS Data for this compound

ParameterExpected Value
Retention Time (min)~10-15
Molecular Ion (M+) [m/z]140
Key Fragmentation Ions [m/z]125 (M-15), 97, 83, 69, 55

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample in Solvent B Serial Dilution A->B C Transfer to GC Vial B->C D Inject Sample C->D Analysis Start E Chromatographic Separation D->E F Mass Spectrometry Detection E->F G Identify Retention Time F->G Data Acquisition H Analyze Mass Spectrum G->H I Determine Purity H->I

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the chemical structure of this compound by providing information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

Experimental Protocol

Objective: To confirm the chemical structure of this compound.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tubes

Sample Preparation:

  • Dissolve the this compound sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

Instrumentation and Parameters:

  • Spectrometer: Bruker Avance 400 MHz or equivalent

  • Nuclei: ¹H and ¹³C

  • Solvent: CDCl₃

  • Temperature: 298 K

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: ~4 s

    • Relaxation Delay: 1 s

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: ~1 s

    • Relaxation Delay: 2 s

Data Analysis:

  • Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts (δ) and splitting patterns (multiplicity) to assign protons to their respective positions in the molecule.

  • Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts.

Expected Data

Table 2: Expected ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.4Triplet2H-CH₂-C=O
~ 1.7Multiplet2H-CH₂-
~ 1.5Multiplet4H-CH₂-CH₂-
~ 1.0Singlet6H-C(CH₃)₂

Table 3: Expected ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 215C=O
~ 50-CH₂-C=O
~ 40-C(CH₃)₂
~ 35-CH₂-
~ 30-CH₂-
~ 28-C(CH₃)₂
~ 25-CH₂-

Logical Relationship Diagram

NMR_Interpretation Structure This compound Structure H_NMR ¹H NMR Spectrum Structure->H_NMR C_NMR ¹³C NMR Spectrum Structure->C_NMR Chem_Shift Chemical Shift (δ) H_NMR->Chem_Shift Integration Integration H_NMR->Integration Splitting Splitting Pattern H_NMR->Splitting C_Chem_Shift Chemical Shift (δ) C_NMR->C_Chem_Shift

Caption: Logical flow of NMR data interpretation for structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key functional group is the ketone (C=O).

Experimental Protocol

Objective: To confirm the presence of the ketone functional group.

Materials:

  • This compound sample

  • FTIR spectrometer with a suitable sampling accessory (e.g., ATR)

Sample Preparation:

  • If using an ATR accessory, place a small drop of the neat liquid sample directly onto the ATR crystal.

Instrumentation and Parameters:

  • Spectrometer: PerkinElmer Spectrum Two or equivalent

  • Accessory: ATR (Attenuated Total Reflectance)

  • Scan Range: 4000-400 cm⁻¹

  • Number of Scans: 16

  • Resolution: 4 cm⁻¹

Data Analysis:

  • Identify the characteristic absorption bands in the spectrum.

  • Compare the observed frequencies with known values for specific functional groups.[1][2][3][4]

Expected Data

Table 4: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 2950-2850StrongC-H stretch (alkane)
~ 1700Strong, SharpC=O stretch (ketone)
~ 1465MediumC-H bend (methylene)
~ 1370MediumC-H bend (methyl)

Experimental Workflow Diagram

IR_Workflow A Place Sample on ATR Crystal B Acquire IR Spectrum A->B C Identify Characteristic Peaks B->C D Assign Functional Groups C->D

Caption: Workflow for IR spectroscopic analysis.

References

Application Notes and Protocols for the Purification of 3,3-Dimethylcycloheptanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,3-Dimethylcycloheptanone is a cyclic ketone of interest in synthetic organic chemistry, serving as a potential building block in the synthesis of more complex molecules for the fragrance, flavor, and pharmaceutical industries. The purity of this ketone is critical for subsequent reactions, as impurities can lead to undesirable side products, lower reaction yields, and complicate the isolation and purification of target compounds. This document provides detailed protocols for three common and effective methods for the purification of this compound: Fractional Distillation, Flash Column Chromatography, and a specialized Bisulfite Extraction for the removal of aldehydic impurities.

Purification by Fractional Distillation

Fractional distillation is a highly effective technique for separating liquids with close boiling points.[1][2] It is the preferred method for purifying this compound on a larger scale, particularly for removing non-volatile impurities or solvents with significantly different boiling points.[3][4] This method relies on the establishment of a temperature gradient in a fractionating column to achieve multiple vaporization-condensation cycles, leading to a more efficient separation than simple distillation.[1]

Experimental Protocol
  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Sample Preparation: Place the crude this compound (not exceeding two-thirds of the flask's volume) into the round-bottom flask along with a few boiling chips or a magnetic stir bar for smooth boiling.

  • Heating and Equilibration: Begin heating the flask gently using a heating mantle. As the liquid boils, vapors will rise into the fractionating column. Adjust the heating rate to allow a ring of condensate to rise slowly up the column.[1]

  • Fraction Collection: Monitor the temperature at the distillation head. The temperature will plateau at the boiling point of the first, more volatile fraction. Once this fraction has been collected, the temperature may drop slightly before rising again to the boiling point of the next component.

  • Product Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approx. 174-175 °C at atmospheric pressure).

  • Completion: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and the charring of high-boiling residues.

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Expected Results from Fractional Distillation

ParameterBefore PurificationAfter Purification
Initial Purity (GC) ~90%>99%
Key Impurities Low-boiling solvents, high-boiling synthesis byproducts<1% total
Expected Yield N/A85-95%
Boiling Point Range 165-185 °C174-176 °C

Workflow Diagram

Fractional_Distillation_Workflow cluster_heat crude Crude this compound in Distillation Flask heat Gentle Heating column Fractionating Column (Vapor-Liquid Equilibria) crude->column Vaporization condenser Condenser column->condenser Vapor of Purest Component impurities Low-Boiling Impurities (Collected First) column->impurities Early Fraction product Pure this compound (Collected at 174-175°C) condenser->product Condensation

Caption: Workflow for Fractional Distillation Purification.

Purification by Flash Column Chromatography

Flash column chromatography is a rapid purification technique ideal for separating compounds based on their polarity. It is particularly useful for removing impurities that have boiling points close to this compound or are non-volatile. This method uses positive pressure to force the solvent through a column packed with a solid adsorbent, typically silica (B1680970) gel.

Experimental Protocol
  • Solvent System Selection: Determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal system should provide a retention factor (Rf) of approximately 0.3-0.4 for this compound and good separation from its impurities. A common system for ketones is a mixture of hexanes and ethyl acetate.

  • Column Packing: Select a column of appropriate size. Pack the column with silica gel as a slurry in the chosen mobile phase. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude ketone in a minimal amount of the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply pressure using a pump or inert gas (e.g., nitrogen). Maintain a constant flow rate.

  • Fraction Collection: Collect fractions in test tubes or flasks as the solvent elutes from the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 2: Representative Data for Flash Column Chromatography

ParameterValue / Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase 95:5 Hexane:Ethyl Acetate (v/v)
Rf of Product ~0.35
Initial Purity (by NMR) ~92%
Final Purity (by NMR) >99.5%
Expected Yield 80-90%

Workflow Diagram

Column_Chromatography_Workflow start Crude Sample Dissolved in Minimal Solvent load Load Sample onto Packed Silica Gel Column start->load elute Elute with Mobile Phase (e.g., Hexane/EtOAc) load->elute collect Collect Fractions Sequentially elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Identify Product evaporate Solvent Evaporation (Rotary Evaporator) combine->evaporate product Purified this compound evaporate->product

Caption: Workflow for Flash Column Chromatography.

Purification by Bisulfite Extraction

This chemical method is highly effective for removing residual aldehyde impurities from ketones.[5][6] The technique relies on the reversible reaction of sodium bisulfite with the carbonyl group of aldehydes and sterically unhindered ketones to form a water-soluble adduct.[5][7] This allows for the separation of the adduct into an aqueous layer, leaving the less reactive ketone in the organic phase.[5]

Experimental Protocol
  • Solution Preparation: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bisulfite to the separatory funnel. The volume should be approximately equal to the organic layer.

  • Mixing: Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently to release any pressure buildup (potentially from SO2 gas).[5][8]

  • Phase Separation: Allow the layers to separate completely. The aqueous layer will contain the bisulfite adduct of any aldehyde impurities.

  • Layer Separation: Drain the lower aqueous layer.

  • Washing: Wash the remaining organic layer sequentially with deionized water and then with a saturated sodium chloride (brine) solution to remove residual water and bisulfite.

  • Drying and Evaporation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO4 or Na2SO4). Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the purified ketone.

Data Presentation

Table 3: Typical Results for Bisulfite Extraction

ParameterBefore PurificationAfter Purification
Aldehyde Content 1-2%<0.1%
Ketone Purity 95%>98% (non-aldehydic impurities remain)
Expected Yield N/A>95%
Key Reagents Saturated NaHSO3 (aq), Diethyl EtherN/A

Workflow Diagram

Bisulfite_Extraction_Workflow start Crude Ketone in Organic Solvent add_bisulfite Add Saturated NaHSO3 (aq) Solution start->add_bisulfite shake Shake & Vent Separatory Funnel add_bisulfite->shake separate Separate Aqueous and Organic Layers shake->separate aqueous Aqueous Layer (Contains Aldehyde Adduct) separate->aqueous organic Organic Layer (Contains Ketone) separate->organic wash Wash Organic Layer (Water, Brine) organic->wash dry Dry over Na2SO4 & Filter wash->dry evaporate Evaporate Solvent dry->evaporate product Purified Ketone evaporate->product

Caption: Workflow for Bisulfite Extraction of Aldehydes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Dimethylcycloheptanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,3-dimethylcycloheptanone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common and practical approach for synthesizing this compound is through the one-carbon ring expansion of a readily available precursor, 3,3-dimethylcyclohexanone (B1346601). Two primary methods are employed for this transformation:

  • Tiffeneau-Demjanov Rearrangement: This method involves the conversion of 3,3-dimethylcyclohexanone to a β-amino alcohol intermediate, which then undergoes diazotization and rearrangement to yield the desired cycloheptanone.[1][2][3]

  • Diazomethane (B1218177) Reaction: This reaction involves the direct treatment of 3,3-dimethylcyclohexanone with diazomethane, which can lead to the ring-expanded ketone.[4]

Q2: Which synthetic route generally provides a higher yield?

A2: The Tiffeneau-Demjanov rearrangement is often preferred for achieving higher and more predictable yields for the synthesis of seven-membered rings compared to the diazomethane reaction.[1][2] Yields for diazomethane-mediated ring expansions can be variable and the reaction can produce side products.

Q3: What is the typical starting material for the synthesis of the precursor, 3,3-dimethylcyclohexanone?

A3: A common and cost-effective starting material for the synthesis of 3,3-dimethylcyclohexanone is dimedone (5,5-dimethylcyclohexane-1,3-dione). It can be converted to 3,3-dimethylcyclohexanone in high yield through a two-step reduction process.

Troubleshooting Guides

Issue 1: Low Yield in the Tiffeneau-Demjanov Rearrangement
Possible Cause Troubleshooting Suggestion
Incomplete formation of the cyanohydrin intermediate.Ensure the reaction is carried out at a low temperature (0-10 °C) and that the cyanide source (e.g., KCN or NaCN) is of high purity. Monitor the reaction progress by TLC or GC to ensure the complete consumption of the starting ketone.
Incomplete reduction of the cyanohydrin to the amino alcohol.Use a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. Ensure the complete reduction by checking for the disappearance of the nitrile peak in the IR spectrum.
Inefficient diazotization and rearrangement.The diazotization step is critical and should be performed at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt. The slow addition of the nitrous acid source (e.g., a solution of sodium nitrite) is crucial.
Formation of side products.The primary side products can include the corresponding spiro-epoxide or an alkene. The formation of these byproducts is often favored at higher temperatures. Maintaining a low temperature throughout the diazotization and rearrangement steps is key to minimizing their formation.
Issue 2: Low Yield and Side Product Formation in the Diazomethane Reaction
Possible Cause Troubleshooting Suggestion
Formation of the corresponding epoxide as a major byproduct.The ratio of ring expansion to epoxide formation is influenced by the reaction conditions. The presence of a Lewis acid catalyst can sometimes favor the desired ring expansion. However, careful optimization of the catalyst and reaction temperature is required.
Polymerization of diazomethane.Diazomethane is highly reactive and can polymerize, especially in the presence of impurities or upon exposure to rough surfaces. It is crucial to use clean, flame-dried glassware.
Incomplete reaction.Ensure that a sufficient excess of diazomethane is used, as it is a gas and can be lost from the reaction mixture. The reaction should be monitored by GC to track the consumption of the starting ketone.
Safety concerns with diazomethane.Diazomethane is toxic and explosive. It should only be handled by experienced personnel in a well-ventilated fume hood and with appropriate safety precautions. Consider using a less hazardous alternative, such as (trimethylsilyl)diazomethane.

Quantitative Data Summary

Table 1: Reported Yields for Analogous Ring Expansion Reactions

PrecursorReactionProductReported Yield (%)Reference(s)
CyclohexanoneTiffeneau-Demjanov RearrangementCycloheptanoneGood to excellent[1][2]
Substituted CyclohexanonesTiffeneau-Demjanov RearrangementSubstituted CycloheptanonesYields decrease with increasing ring size[1][3]
CyclohexanoneDiazomethane ReactionCycloheptanoneModerate (33-36%)[4]

Experimental Protocols

Protocol 1: Synthesis of 3,3-Dimethylcyclohexanone from Dimedone

This two-step procedure provides a high-yield synthesis of the key precursor.

Step A: Reduction of Dimedone to 3,3-Dimethyl-1-cyclohexanol

  • In a round-bottom flask, dissolve dimedone (1 equivalent) in ethanol (B145695).

  • Add sodium borohydride (B1222165) (NaBH₄) (1.5 equivalents) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3,3-dimethyl-1-cyclohexanol.

Step B: Oxidation of 3,3-Dimethyl-1-cyclohexanol to 3,3-Dimethylcyclohexanone

  • Dissolve the crude 3,3-dimethyl-1-cyclohexanol from Step A in dichloromethane.

  • Add pyridinium (B92312) chlorochromate (PCC) (1.5 equivalents) and stir the mixture at room temperature for 2 hours.

  • Filter the reaction mixture through a pad of silica (B1680970) gel and wash with diethyl ether.

  • Concentrate the filtrate under reduced pressure and purify the residue by distillation to obtain 3,3-dimethylcyclohexanone.

Protocol 2: Tiffeneau-Demjanov Ring Expansion of 3,3-Dimethylcyclohexanone

This three-step protocol describes the synthesis of this compound.

Step A: Synthesis of 1-cyano-3,3-dimethylcyclohexanol (Cyanohydrin Formation)

  • To a stirred solution of 3,3-dimethylcyclohexanone (1 equivalent) in ethanol at 0 °C, add a solution of potassium cyanide (KCN) (1.2 equivalents) in water.

  • Slowly add acetic acid (1.2 equivalents) to the mixture, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.

Step B: Synthesis of 1-(aminomethyl)-3,3-dimethylcyclohexanol

  • Caution: Lithium aluminum hydride (LiAlH₄) reacts violently with water. This reaction must be carried out under anhydrous conditions.

  • Add a solution of the crude cyanohydrin from Step A in anhydrous diethyl ether dropwise to a stirred suspension of LiAlH₄ (2.0 equivalents) in anhydrous diethyl ether at 0 °C.

  • After the addition is complete, warm the reaction to room temperature and then reflux for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting solid and concentrate the filtrate to obtain the crude amino alcohol, 1-(aminomethyl)-3,3-dimethylcyclohexanol.

Step C: Synthesis of this compound (Diazotization and Rearrangement)

  • Dissolve the crude amino alcohol from Step B in an aqueous solution of acetic acid at 0 °C.

  • Slowly add a solution of sodium nitrite (B80452) (NaNO₂) (1.1 equivalents) in water, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Extract the product with diethyl ether, wash with saturated aqueous sodium bicarbonate, then brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Visualizations

Synthetic Workflow

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_expansion Ring Expansion Dimedone Dimedone Alcohol 3,3-Dimethyl-1-cyclohexanol Dimedone->Alcohol NaBH4, EtOH Precursor 3,3-Dimethylcyclohexanone Alcohol->Precursor PCC, DCM Cyanohydrin 1-Cyano-3,3-dimethylcyclohexanol Precursor->Cyanohydrin KCN, AcOH AminoAlcohol 1-(Aminomethyl)-3,3-dimethylcyclohexanol Cyanohydrin->AminoAlcohol LiAlH4 Product This compound AminoAlcohol->Product NaNO2, AcOH

Caption: Synthetic workflow for this compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting Start Low Yield of this compound CheckPrecursor Is the purity of 3,3-dimethylcyclohexanone >98%? Start->CheckPrecursor PurifyPrecursor Purify precursor by distillation. CheckPrecursor->PurifyPrecursor No CheckAminoAlcohol Was the amino alcohol intermediate characterized and pure? CheckPrecursor->CheckAminoAlcohol Yes PurifyPrecursor->CheckAminoAlcohol PurifyAminoAlcohol Purify amino alcohol by crystallization or chromatography. CheckAminoAlcohol->PurifyAminoAlcohol No CheckDiazotization Were diazotization conditions strictly controlled (0-5 °C)? CheckAminoAlcohol->CheckDiazotization Yes PurifyAminoAlcohol->CheckDiazotization OptimizeTemp Optimize temperature and addition rate of NaNO2. CheckDiazotization->OptimizeTemp No CheckSideProducts Analyze crude product for side products (e.g., epoxide, alkene). CheckDiazotization->CheckSideProducts Yes FinalProduct Improved Yield OptimizeTemp->FinalProduct OptimizeConditions Adjust reaction conditions to minimize side product formation (e.g., lower temperature). CheckSideProducts->OptimizeConditions OptimizeConditions->FinalProduct

References

Technical Support Center: Synthesis of 3,3-Dimethylcycloheptanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-Dimethylcycloheptanone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on common ring-expansion methodologies from 3,3-Dimethylcyclohexanone.

Problem 1: Low or No Yield of this compound

Potential CauseSuggested Solution
Incomplete precursor synthesis: The starting material, 3,3-Dimethylcyclohexanone, was not successfully synthesized or purified.Confirm the identity and purity of your 3,3-Dimethylcyclohexanone using techniques like NMR and GC-MS before proceeding with the ring expansion.
Degradation of reagents: Reagents such as diazomethane (B1218177) are unstable. Nitrous acid for the Tiffeneau-Demjanov rearrangement is generated in situ and has a limited lifetime.Use freshly prepared diazomethane solution. For the Tiffeneau-Demjanov rearrangement, ensure the sodium nitrite (B80452) solution is added slowly at a low temperature to control the generation of nitrous acid.
Incorrect reaction temperature: The reaction temperature was too high or too low, leading to side reactions or slow reaction rates.For the reaction with diazomethane, maintain a low temperature (typically 0 °C) to prevent its rapid decomposition. For the Tiffeneau-Demjanov rearrangement, the diazotization step is also performed at low temperatures (0-5 °C).
Poor quality of starting materials: Impurities in the 3,3-Dimethylcyclohexanone can interfere with the reaction.Purify the 3,3-Dimethylcyclohexanone by distillation or column chromatography before use.

Problem 2: Presence of Multiple Isomers in the Final Product

Potential CauseSuggested Solution
Lack of regioselectivity in Tiffeneau-Demjanov rearrangement: The migration of the carbon atoms during the rearrangement can be non-selective, leading to a mixture of 2,2-Dimethylcycloheptanone and this compound.The migratory aptitude of the different carbon atoms can be influenced by steric and electronic factors. While difficult to control completely, careful optimization of reaction conditions (solvent, temperature) may slightly favor one isomer. A robust purification method like preparative HPLC will be necessary to separate the isomers.
Side reactions with diazomethane: While less common for simple ketones, multiple insertions of the methylene (B1212753) group can occur, leading to larger ring systems.Use a stoichiometric amount of diazomethane and add it slowly to the reaction mixture to minimize the chance of multiple insertions.

Problem 3: Formation of Significant Amounts of Byproducts

Potential CauseSuggested Solution
Formation of an epoxide (oxaspirohexane derivative) with diazomethane: Diazomethane can react with the carbonyl group to form an epoxide instead of undergoing ring expansion.This side reaction is often favored in the presence of Lewis acids. Ensure all glassware is clean and free of acidic residues.
Formation of alkenes or un-expanded alcohols in the Tiffeneau-Demjanov rearrangement: The intermediate carbocation can undergo elimination to form an alkene or be trapped by water to form an alcohol without ring expansion.[1][2]Maintain low reaction temperatures and ensure slow, controlled addition of sodium nitrite to minimize the lifetime of the carbocation and favor the desired rearrangement pathway.
Incomplete reaction: Unreacted 3,3-Dimethylcyclohexanone remains in the product mixture.Increase the reaction time or the amount of the ring-expanding agent. Monitor the reaction progress by TLC or GC to ensure completion.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and well-documented methods for synthesizing this compound involve the ring expansion of 3,3-Dimethylcyclohexanone. The two primary methods for this transformation are the Tiffeneau-Demjanov rearrangement and the reaction with diazomethane.[1][3][4]

Q2: How can I synthesize the precursor, 3,3-Dimethylcyclohexanone?

A2: 3,3-Dimethylcyclohexanone can be synthesized from dimedone (5,5-dimethylcyclohexane-1,3-dione) via a two-step process involving reduction of one carbonyl group followed by removal of the second. A common method is the catalytic hydrogenation of dimedone over a palladium catalyst.

Q3: What are the main side reactions to be aware of during the Tiffeneau-Demjanov rearrangement for this synthesis?

A3: The main side reactions include the formation of the isomeric ketone (2,2-Dimethylcycloheptanone) due to non-regioselective carbon migration, as well as the formation of alkenes and the corresponding un-expanded alcohol (1-hydroxymethyl-3,3-dimethylcyclohexanol) from the intermediate carbocation.[1][2]

Q4: What are the safety precautions I should take when working with diazomethane?

A4: Diazomethane is highly toxic and potentially explosive. It should always be handled in a well-ventilated fume hood, and specialized glassware with ground-glass joints should be avoided as they can trigger detonation. It is typically used as a dilute solution in ether and should not be stored. All reactions should be conducted behind a blast shield.

Q5: How can I purify the final this compound product from the side products?

A5: Purification can be challenging, especially for separating the 2,2- and this compound isomers. Fractional distillation may be effective if the boiling points are sufficiently different. For high purity, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) are the recommended methods.

Experimental Protocols

Protocol 1: Synthesis of 3,3-Dimethylcyclohexanone from Dimedone

  • Hydrogenation: In a high-pressure reactor, dissolve dimedone in a suitable solvent such as ethanol (B145695) or methanol.

  • Add a catalytic amount of palladium on carbon (5-10 mol%).

  • Pressurize the reactor with hydrogen gas (typically 50-100 psi).

  • Heat the reaction mixture to 50-70 °C and stir vigorously for 12-24 hours, or until hydrogen uptake ceases.

  • Cool the reactor, vent the hydrogen, and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the resulting 3,3-dimethylcyclohexanol (B1607255) by distillation.

  • Oxidation: Dissolve the purified 3,3-dimethylcyclohexanol in a suitable solvent like dichloromethane (B109758) or acetone.

  • Add an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or a Jones reagent (chromium trioxide in sulfuric acid) dropwise at 0 °C.

  • Stir the reaction at room temperature until the alcohol is completely consumed (monitor by TLC).

  • Quench the reaction and work up appropriately based on the oxidizing agent used.

  • Purify the crude product by column chromatography or distillation to obtain pure 3,3-Dimethylcyclohexanone.

Protocol 2: Ring Expansion of 3,3-Dimethylcyclohexanone using Tiffeneau-Demjanov Rearrangement

  • Formation of the Aminomethyl Alcohol:

    • React 3,3-Dimethylcyclohexanone with trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid to form the cyanohydrin.

    • Reduce the nitrile group of the cyanohydrin using a reducing agent like lithium aluminum hydride (LiAlH₄) in dry ether to yield 1-amino-1-hydroxymethyl-3,3-dimethylcyclohexane.

  • Rearrangement:

    • Dissolve the aminomethyl alcohol in an aqueous acidic solution (e.g., HCl).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) dropwise with vigorous stirring.

    • Allow the reaction to stir at low temperature for 1-2 hours after the addition is complete.

    • Let the reaction warm to room temperature and stir for an additional 1-2 hours.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.

Visualizations

Synthesis_Pathway Dimedone Dimedone DMCHol 3,3-Dimethylcyclohexanol Dimedone->DMCHol 1. H₂, Pd/C DMCPhone 3,3-Dimethylcyclohexanone DMCHol->DMCPhone 2. Oxidation (PCC) Amino_alcohol 1-Amino-1-hydroxymethyl- 3,3-dimethylcyclohexane DMCPhone->Amino_alcohol 1. TMSCN 2. LiAlH₄ Target This compound Amino_alcohol->Target NaNO₂, H⁺

Caption: Synthesis pathway for this compound via Tiffeneau-Demjanov rearrangement.

Side_Reactions Carbocation Intermediate Carbocation Target This compound (Desired Product) Carbocation->Target Desired Rearrangement Isomer 2,2-Dimethylcycloheptanone (Isomeric Product) Carbocation->Isomer Alternative Rearrangement Alkene Alkene Byproduct Carbocation->Alkene Elimination Alcohol Un-expanded Alcohol Carbocation->Alcohol Trapping by H₂O

Caption: Potential side reactions from the carbocation intermediate in the Tiffeneau-Demjanov rearrangement.

Troubleshooting_Workflow Start Low or No Product Check_Precursor Check Purity of 3,3-Dimethylcyclohexanone Start->Check_Precursor Check_Reagents Verify Reagent Quality (freshly prepared) Start->Check_Reagents Check_Temp Confirm Reaction Temperature Start->Check_Temp Purify_Precursor Purify Precursor Check_Precursor->Purify_Precursor Prepare_Fresh Use Fresh Reagents Check_Reagents->Prepare_Fresh Optimize_Temp Optimize Temperature Check_Temp->Optimize_Temp Success Improved Yield Purify_Precursor->Success Prepare_Fresh->Success Optimize_Temp->Success

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Optimization of Reaction Conditions for 3,3-Dimethylcycloheptanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,3-Dimethylcycloheptanone. The following information is designed to assist in the optimization of reaction conditions and to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for the synthesis of this compound involve a one-carbon ring expansion of the precursor, 2,2-dimethylcyclohexanone (B156460). The two primary approaches are the Tiffeneau-Demjanov rearrangement and the Lewis acid-catalyzed reaction with a diazomethane (B1218177) source.

Q2: Which ring expansion method is generally preferred?

A2: The choice of method depends on available reagents, safety considerations, and desired scale. The Tiffeneau-Demjanov rearrangement is a classic and reliable method. The reaction with trimethylsilyldiazomethane (B103560) (TMS-diazomethane) and a Lewis acid is a more modern approach that can offer high yields but requires handling of potentially hazardous reagents.

Q3: What are the typical starting materials for the Tiffeneau-Demjanov rearrangement?

A3: The Tiffeneau-Demjanov rearrangement specifically utilizes a 1-aminomethyl-cycloalkanol. For the synthesis of this compound, the required starting material is 1-(aminomethyl)-2,2-dimethylcyclohexanol. This precursor is typically synthesized from 2,2-dimethylcyclohexanone.

Q4: Why is it crucial to use 1-(aminomethyl)-2,2-dimethylcyclohexanol for the Tiffeneau-Demjanov reaction instead of a simpler amine?

A4: The presence of the hydroxyl group adjacent to the aminomethyl group is critical for the selectivity of the Tiffeneau-Demjanov rearrangement. This hydroxyl group stabilizes the carbocation intermediate formed after diazotization, favoring the ring expansion pathway and minimizing the formation of byproducts like alkenes and unrearranged alcohols, which are more common in the standard Demjanov rearrangement.[1]

Q5: What are the primary byproducts in the diazomethane-mediated ring expansion of 2,2-dimethylcyclohexanone?

A5: The main byproduct in the reaction of ketones with diazomethane is the corresponding epoxide. The ratio of the desired ring-expanded ketone to the epoxide can be influenced by the reaction conditions, including the choice of Lewis acid and solvent.

Experimental Protocols and Data

Method 1: Tiffeneau-Demjanov Rearrangement

This method involves the preparation of the intermediate 1-(aminomethyl)-2,2-dimethylcyclohexanol, followed by the ring expansion reaction.

Step 1: Synthesis of 1-(aminomethyl)-2,2-dimethylcyclohexanol

A detailed protocol for a similar transformation can be found in Organic Syntheses. The following is an adapted procedure.

  • Cyanohydrin Formation: To a solution of 2,2-dimethylcyclohexanone in a suitable solvent (e.g., ethanol/water), add a solution of sodium cyanide, followed by the slow addition of a weak acid (e.g., acetic acid) at 0-10 °C. Stir the reaction mixture for several hours until the ketone is consumed (monitored by TLC or GC).

  • Reduction of the Nitrile: The resulting cyanohydrin is then reduced to the corresponding aminomethyl alcohol. A common method is the use of a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or THF). The reaction is typically performed at 0 °C to room temperature. Careful quenching of the reaction with water and a base (e.g., NaOH solution) is crucial.

Step 2: Ring Expansion to this compound

  • Diazotization: Dissolve the 1-(aminomethyl)-2,2-dimethylcyclohexanol in an aqueous acidic solution (e.g., dilute HCl or acetic acid) and cool to 0-5 °C in an ice bath.

  • Rearrangement: Slowly add an aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise to the stirred solution of the amino alcohol. Maintain the temperature below 5 °C. Vigorous nitrogen evolution will be observed.

  • Workup: After the addition is complete and gas evolution has ceased, allow the reaction to warm to room temperature. The product is then extracted with an organic solvent (e.g., diethyl ether), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by distillation or column chromatography.

ParameterCondition
Starting Material 1-(aminomethyl)-2,2-dimethylcyclohexanol
Reagents Sodium Nitrite (NaNO₂), Acetic Acid or HCl
Solvent Water
Temperature 0-5 °C
Reaction Time 1-3 hours
Typical Yield 60-80%

Table 1: Typical Reaction Conditions for Tiffeneau-Demjanov Rearrangement.

Method 2: Lewis Acid-Catalyzed Ring Expansion with TMS-Diazomethane

This method provides a direct conversion of 2,2-dimethylcyclohexanone to this compound.

Experimental Procedure:

  • Reaction Setup: To a solution of 2,2-dimethylcyclohexanone in an anhydrous, non-protic solvent (e.g., dichloromethane (B109758) or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C (dry ice/acetone bath), add a Lewis acid (e.g., boron trifluoride diethyl etherate, BF₃·OEt₂).

  • Addition of TMS-Diazomethane: Slowly add a solution of trimethylsilyldiazomethane (TMS-diazomethane) in an appropriate solvent (e.g., hexanes) dropwise to the reaction mixture.

  • Reaction Monitoring and Quenching: Monitor the reaction by TLC or GC. Once the starting material is consumed, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup and Purification: Allow the mixture to warm to room temperature and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel.

ParameterCondition
Starting Material 2,2-dimethylcyclohexanone
Reagents Trimethylsilyldiazomethane (TMS-diazomethane), Lewis Acid (e.g., BF₃·OEt₂)
Solvent Dichloromethane or Diethyl Ether
Temperature -78 °C to 0 °C
Reaction Time 1-4 hours
Typical Yield 70-90%

Table 2: Typical Reaction Conditions for Lewis Acid-Catalyzed Ring Expansion.

Troubleshooting Guides

Tiffeneau-Demjanov Rearrangement
IssuePossible Cause(s)Suggested Solution(s)
Low Yield of this compound Incomplete diazotization.Ensure slow addition of NaNO₂ at low temperature (0-5 °C) to prevent decomposition of nitrous acid.
Formation of byproducts (alkenes, unrearranged alcohol).Verify that the starting material is the 1-(aminomethyl)-cycloalkanol. The absence of the hydroxyl group leads to these side products.[1]
Loss of product during workup.Ensure the pH of the aqueous layer is basic before final extractions to minimize the protonation and water solubility of the product.
Reaction does not go to completion Insufficient amount of nitrous acid.Use a slight excess of sodium nitrite.
Temperature is too low.While the initial addition should be at 0-5 °C, allowing the reaction to slowly warm to room temperature can help drive it to completion.
Lewis Acid-Catalyzed Ring Expansion
IssuePossible Cause(s)Suggested Solution(s)
Low Yield of this compound Formation of epoxide byproduct.Optimize the Lewis acid and solvent. Different Lewis acids can alter the product ratio.
Degradation of TMS-diazomethane.Use freshly prepared or properly stored TMS-diazomethane. Avoid exposure to acidic impurities.
Ineffective Lewis acid.Use a freshly opened or distilled Lewis acid. Moisture can deactivate it.
Reaction is sluggish or does not start Insufficiently low temperature for pre-complexation.Ensure the ketone and Lewis acid solution is cooled to -78 °C before the addition of TMS-diazomethane.
Poor quality of reagents or solvent.Use anhydrous solvents and high-purity reagents.

Visualized Workflows and Logic

Tiffeneau_Demjanov_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Ring Expansion start 2,2-Dimethylcyclohexanone cyanohydrin Cyanohydrin Formation (NaCN, H₂O/EtOH) start->cyanohydrin reduction Nitrile Reduction (LiAlH₄, Et₂O) cyanohydrin->reduction amino_alcohol 1-(aminomethyl)-2,2-dimethylcyclohexanol reduction->amino_alcohol diazotization Diazotization (NaNO₂, aq. Acid, 0-5 °C) amino_alcohol->diazotization workup Workup & Purification diazotization->workup product This compound workup->product

Caption: Experimental workflow for the Tiffeneau-Demjanov synthesis.

Diazomethane_Workflow start 2,2-Dimethylcyclohexanone reaction Reaction with TMS-Diazomethane (Lewis Acid, -78 °C, CH₂Cl₂) start->reaction quench Quench with aq. NaHCO₃ reaction->quench workup Workup & Purification quench->workup product This compound workup->product

Caption: Experimental workflow for the Lewis acid-catalyzed ring expansion.

Troubleshooting_Guide cluster_tdr Tiffeneau-Demjanov cluster_diazo Diazomethane Method start Low Yield or Incomplete Reaction tdr_byproducts Byproducts Observed? (alkenes, unrearranged alcohol) start->tdr_byproducts diazo_byproducts Epoxide Formation? start->diazo_byproducts tdr_check_sm Verify Starting Material: 1-(aminomethyl)-cycloalkanol tdr_byproducts->tdr_check_sm Yes tdr_slow Sluggish Reaction? tdr_byproducts->tdr_slow No tdr_temp Check Temperature Control (0-5 °C for addition) tdr_slow->tdr_temp diazo_lewis Optimize Lewis Acid & Solvent diazo_byproducts->diazo_lewis Yes diazo_no_reaction No Reaction? diazo_byproducts->diazo_no_reaction No diazo_reagents Check Reagent & Solvent Quality (Anhydrous Conditions) diazo_no_reaction->diazo_reagents

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Purification of 3,3-Dimethylcycloheptanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the purification challenges of 3,3-Dimethylcycloheptanone. Given the limited specific literature on this compound, the guidance provided is based on established principles for the purification of cyclic ketones and data from structurally similar analogs, such as 3,3-dimethylcyclohexanone (B1346601).

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The impurities will largely depend on the synthetic route. However, common impurities in the synthesis of cyclic ketones may include:

  • Unreacted Starting Materials: Precursors from ring-expansion or cyclization reactions.

  • Solvents: Residual solvents from the reaction or initial work-up.

  • Byproducts of the Reaction: These can include isomers, over-oxidized products (e.g., dicarboxylic acids if ring-opening occurs), or products of side reactions.

  • Related Alcohols: If the synthesis involves the oxidation of the corresponding alcohol (3,3-dimethylcycloheptanol), this alcohol could be a significant impurity.

Q2: What is the estimated boiling point of this compound and how does this affect purification?

A2: While specific data for this compound is scarce, we can estimate its boiling point based on its lower homolog, 3,3-dimethylcyclohexanone. The boiling point of 3,3-dimethylcyclohexanone is approximately 174-175 °C.[1] Due to the larger ring size and increased molecular weight, the boiling point of this compound is expected to be slightly higher, likely in the range of 185-200 °C at atmospheric pressure. This relatively high boiling point makes vacuum distillation a preferred method to prevent thermal degradation.

Q3: Which chromatographic techniques are most effective for purifying this compound?

A3: For laboratory-scale purification, flash column chromatography is a standard and effective method. Given the ketone functionality, silica (B1680970) gel is a suitable stationary phase. The choice of eluent will depend on the polarity of the impurities. A typical starting point would be a non-polar solvent like hexane (B92381) or heptane (B126788) with a gradient of a slightly more polar solvent like ethyl acetate (B1210297) or diethyl ether. For achieving very high purity on a small scale, preparative gas chromatography (Prep GC) can be a powerful technique.

Q4: Can chemical purification methods be used for this compound?

A4: While this compound is not a methyl ketone, some chemical purification methods for ketones might be applicable. However, the formation of a bisulfite adduct, a common method for purifying aldehydes and some ketones, is generally not effective for sterically hindered ketones. Therefore, this method is unlikely to be successful for this compound.

Troubleshooting Guides

Problem 1: Low Purity After Fractional Distillation
Possible Cause Troubleshooting Steps
Close Boiling Points of Impurities - Increase the efficiency of the distillation column (e.g., use a longer column or one with a more efficient packing material).- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point differences between the product and impurities.- Increase the reflux ratio to improve separation.
Thermal Decomposition - Use vacuum distillation to lower the required temperature.- Ensure the heating mantle is properly sized for the flask to avoid localized overheating.
Azeotrope Formation - If an azeotrope with a solvent or impurity is suspected, try adding a different solvent (entrainer) to form a new azeotrope that can be more easily removed.
Contamination from Apparatus - Ensure all glassware is thoroughly cleaned and dried before use.
Problem 2: Co-elution of Impurities in Flash Column Chromatography
Possible Cause Troubleshooting Steps
Inappropriate Solvent System - Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find an eluent that provides better separation.- Try different solvent combinations (e.g., hexane/ethyl acetate, hexane/diethyl ether, dichloromethane/methanol).- Use a shallow gradient during elution to improve resolution.
Column Overloading - Reduce the amount of crude material loaded onto the column.- Ensure the sample is loaded in a concentrated band at the top of the column.
Poor Column Packing - Ensure the silica gel is packed uniformly without any cracks or channels. A wet slurry packing method is generally preferred.
Similar Polarity of Product and Impurity - If impurities have very similar polarity, consider a different purification technique such as preparative GC or derivatization to alter the polarity of the product or impurity, followed by chromatography and then removal of the derivatizing group.

Experimental Protocols

Protocol 1: Vacuum Fractional Distillation

This protocol is a general guideline and should be adapted based on the specific impurities present and the scale of the reaction.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all joints are properly sealed with vacuum grease.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Procedure:

    • Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

    • Slowly evacuate the system to the desired pressure.

    • Begin heating the distillation flask gently.

    • Collect any low-boiling fractions (likely residual solvents) in a separate receiving flask.

    • As the temperature approaches the expected boiling point of the product, change to a clean receiving flask.

    • Collect the fraction that distills at a constant temperature. This is likely the purified product.

    • Stop the distillation before the flask is completely dry to avoid the concentration of potentially explosive peroxides.

    • Allow the apparatus to cool completely before venting to atmospheric pressure.

Protocol 2: Flash Column Chromatography
  • Preparation:

    • Select an appropriate column size based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pack the column with the slurry, ensuring a flat, uniform bed.

    • Pre-elute the column with the starting solvent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the starting eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting with the least polar solvent system.

    • Collect fractions and monitor the elution by TLC.

    • Gradually increase the polarity of the eluent to elute the product.

    • Once the product has been eluted, the column can be flushed with a more polar solvent to remove any remaining impurities.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Physical Properties of this compound and a Structural Analog

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₉H₁₆O140.22~185-200 (estimated)
3,3-DimethylcyclohexanoneC₈H₁₄O126.20174-175[1]

Mandatory Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude this compound distillation Vacuum Fractional Distillation crude->distillation High-boiling impurities chromatography Flash Column Chromatography distillation->chromatography Close-boiling impurities analysis Purity Analysis (GC, NMR) chromatography->analysis analysis->chromatography Purity < 95% pure_product Pure this compound analysis->pure_product Purity > 95%

Caption: General Purification Workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Purity start Low Purity after Initial Purification check_impurities Analyze Impurity Profile (GC-MS, NMR) start->check_impurities volatile_impurities Volatile Impurities Present? check_impurities->volatile_impurities polar_impurities Polar Impurities Present? volatile_impurities->polar_impurities No distill Perform Vacuum Fractional Distillation volatile_impurities->distill Yes chromatography Optimize Flash Chromatography polar_impurities->chromatography Yes re_analyze Re-analyze Purity polar_impurities->re_analyze No (Consider alternative methods) distill->re_analyze chromatography->re_analyze

Caption: Troubleshooting Logic for Low Purity Issues.

References

Technical Support Center: Characterization of 3,3-Dimethylcycloheptanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the characterization of 3,3-dimethylcycloheptanone.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic data for pure this compound?

A1: The expected spectroscopic data for this compound are summarized in the tables below. These values are predicted based on standard spectroscopic principles and data from analogous compounds.

Predicted NMR Spectroscopic Data
¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Protons on C2 and C7 (α to carbonyl)2.2 - 2.5Multiplet4H-CH₂-C=O
Protons on C4, C5, C61.4 - 1.8Multiplet6H-CH₂-
Methyl Protons on C3~1.0Singlet6H-C(CH₃)₂-
¹³C NMR Predicted Chemical Shift (ppm) Carbon Type
Carbonyl Carbon (C1)> 200C=O
Methylene Carbons α to Carbonyl (C2, C7)40 - 50CH₂
Quaternary Carbon (C3)30 - 40C
Methylene Carbons (C4, C5, C6)20 - 35CH₂
Methyl Carbons25 - 30CH₃
Predicted IR Spectroscopic Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C=O Stretch (Ketone)~1700 - 1715Strong
C-H Stretch (Alkyl)2850 - 3000Medium-Strong
C-H Bend (Methylene/Methyl)1375 - 1465Medium
Predicted Mass Spectrometry Data
m/z Interpretation
140Molecular Ion [M]⁺
125Loss of a methyl group [M-CH₃]⁺
97Alpha-cleavage: Loss of a propyl radical [M-C₃H₇]⁺
83McLafferty-type rearrangement or further fragmentation
55Common fragment for cyclic ketones

Q2: What is a plausible synthetic route for this compound and what are the potential impurities?

A2: A common method for the synthesis of this compound is the methylation of cycloheptanone (B156872). This can be achieved by treating cycloheptanone with a strong base, such as lithium diisopropylamide (LDA), followed by the addition of an excess of methyl iodide. Another potential route is the ring expansion of a 2,2-dimethylcyclohexanone (B156460) derivative.

Potential impurities from the methylation route could include:

  • Unreacted Cycloheptanone: The starting material may not have fully reacted.

  • 3-Methylcycloheptanone: Incomplete methylation can lead to the mono-methylated product.

  • Solvent Residues: Residual solvents from the reaction or workup (e.g., tetrahydrofuran, diethyl ether).

Troubleshooting Guides

This section addresses specific issues you may encounter during the characterization of this compound.

NMR Spectroscopy Troubleshooting

Problem: My ¹H NMR spectrum shows unexpected peaks.

  • Question: I see a peak around 2.1 ppm that is not a singlet. What could it be? Answer: This could be residual acetone (B3395972) from cleaning your NMR tube. Ensure your glassware is thoroughly dried.

  • Question: There are broad peaks in my spectrum. What is the cause? Answer: Broad peaks can result from several factors including poor shimming of the NMR instrument, low sample solubility, or the presence of paramagnetic impurities.[1] Try re-shimming the instrument, using a different deuterated solvent, or filtering your sample.

  • Question: The integration values in my ¹H NMR spectrum do not match the expected proton count. Answer: This could be due to the presence of impurities or residual solvent. Compare the chemical shifts of any unexpected peaks to common laboratory solvents. If an impurity is suspected, further purification of your sample is recommended.

Problem: My ¹³C NMR spectrum has more or fewer peaks than expected.

  • Question: I am missing the quaternary carbon peak for C3. Answer: Quaternary carbons often have long relaxation times and can show very weak signals or be completely absent in a standard ¹³C NMR spectrum. Try increasing the number of scans or using a longer relaxation delay.

  • Question: I have extra peaks in the 20-40 ppm region. Answer: These could correspond to impurities such as unreacted starting material (cycloheptanone) or the mono-methylated product (3-methylcycloheptanone).

IR Spectroscopy Troubleshooting

Problem: The C=O stretch in my IR spectrum is not where I expect it.

  • Question: My C=O peak is shifted to a lower wavenumber (e.g., ~1685 cm⁻¹). Answer: This could indicate the presence of an α,β-unsaturated ketone impurity.[2] Conjugation lowers the C=O stretching frequency.

  • Question: The C=O peak is broad. Answer: A broad carbonyl peak could suggest the presence of a carboxylic acid impurity (which would also show a broad O-H stretch from 2500-3300 cm⁻¹). It could also be due to intermolecular interactions if the sample is not dilute.

Mass Spectrometry Troubleshooting

Problem: The molecular ion peak in my mass spectrum is incorrect or absent.

  • Question: I don't see a peak at m/z 140. Answer: The molecular ion of some compounds can be unstable and fragment easily. Look for peaks corresponding to common fragmentation patterns, such as the loss of a methyl group (m/z 125).

  • Question: My base peak is not one of the predicted major fragments. Answer: The relative intensities of fragment ions can vary depending on the ionization method and energy. However, a significantly different fragmentation pattern may indicate an incorrect compound or the presence of a major impurity. Cyclic ketones are known to exhibit complex fragmentation patterns.[3]

Gas Chromatography (GC) Troubleshooting

Problem: I am having issues with the separation and peak shape in my GC analysis.

  • Question: I am seeing peak tailing in my chromatogram. Answer: Peak tailing can be caused by active sites in the GC system (e.g., in the injector liner or column), or by column overload.[4] Try using a deactivated liner, trimming the column, or injecting a smaller sample volume.

  • Question: My retention time is shifting between runs. Answer: Retention time shifts can be due to fluctuations in the carrier gas flow rate, oven temperature, or leaks in the system.[4] Check for leaks and ensure that the GC parameters are stable.

  • Question: I am observing ghost peaks in my chromatogram. Answer: Ghost peaks are unexpected peaks that can arise from contamination in the syringe, injector, or from septum bleed.[4] Run a blank injection to identify the source of contamination.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

    • Set the relaxation delay to at least 1 second.

  • ¹³C NMR Acquisition:

    • Use proton decoupling.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • A larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to observe all carbon signals, especially the quaternary carbon.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in an appropriate cell.

  • Instrumentation: Record the spectrum on an FTIR spectrometer.

  • Data Acquisition:

    • Scan over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • Acquire a background spectrum of the clean salt plates or the solvent before running the sample.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV for fragmentation analysis.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern with the predicted values.

Gas Chromatography (GC)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) or coupled to a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms) is suitable.

    • Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 200 °C).

    • Carrier Gas: Use a high-purity inert gas such as helium or nitrogen at a constant flow rate.

    • Detector Temperature: Set higher than the final oven temperature (e.g., 280 °C).

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis cluster_result Result Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS GC Gas Chromatography Purification->GC Data_Analysis Compare with Expected Data NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis GC->Data_Analysis Pure_Compound Structure Confirmed Data_Analysis->Pure_Compound Data Match Troubleshoot Troubleshoot Data_Analysis->Troubleshoot Mismatch

Caption: Experimental workflow for the synthesis and characterization of this compound.

Troubleshooting_Tree cluster_NMR NMR Issues cluster_IR IR Issues cluster_MS MS Issues cluster_GC GC Issues Start Unexpected Spectroscopic Data NMR_Impurity Unexpected Peaks Start->NMR_Impurity NMR IR_Shift Shifted C=O Peak Start->IR_Shift IR MS_MolIon Incorrect/Absent Mol. Ion Start->MS_MolIon MS GC_PeakShape Poor Peak Shape Start->GC_PeakShape GC Check_Solvent Check Solvent Peaks NMR_Impurity->Check_Solvent Check_Starting_Material Compare with Starting Material NMR_Impurity->Check_Starting_Material Further_Purification Further Purification Needed NMR_Impurity->Further_Purification NMR_Broad Broad Peaks NMR_Integration Incorrect Integration Check_Conjugation Check for α,β-unsaturation IR_Shift->Check_Conjugation Check_Acid_Impurity Check for Carboxylic Acid IR_Shift->Check_Acid_Impurity Check_Fragmentation Analyze Fragmentation Pattern MS_MolIon->Check_Fragmentation Check_Impurity_Mass Check for Impurity [M]⁺ MS_MolIon->Check_Impurity_Mass Check_GC_Parameters Optimize GC Method GC_PeakShape->Check_GC_Parameters Check_Column_Liner Inspect/Replace Liner & Column GC_PeakShape->Check_Column_Liner GC_Retention Retention Time Shift

References

Stability and degradation of 3,3-Dimethylcycloheptanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 3,3-Dimethylcycloheptanone. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and integrity of this compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of this compound, like other cycloalkanones, is primarily influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[1] Extreme pH conditions (both acidic and basic), elevated temperatures, and UV light can initiate degradation pathways.[2][3]

Q2: What are the expected degradation pathways for this compound?

A2: While specific data on this compound is limited, analogous cyclic ketones can undergo several degradation reactions.[4] Potential pathways include:

  • Oxidation: Subterminal oxidation can lead to the formation of esters and subsequent hydrolysis products.[5][6]

  • Photochemical Decomposition: Exposure to light can induce Norrish Type I cleavage, leading to the formation of diradicals that can result in ring-opening products like unsaturated aldehydes or ketenes.[7][8]

  • Retro-Aldol Reaction: Under certain conditions, ring-opening can occur via a retro-aldol mechanism.[4]

Q3: How should this compound be properly stored to ensure its stability?

A3: To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[9] It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption.[10]

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: Several analytical techniques can be employed to assess the purity and detect degradation products of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are powerful methods for separating and identifying the parent compound and its degradants.[2][11][12] Spectroscopic methods like NMR can also be used for structural elucidation of degradation products.[11]

Troubleshooting Guides

Issue 1: Inconsistent experimental results or appearance of unknown peaks in chromatograms.

  • Possible Cause: Degradation of this compound due to improper handling or storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dry, dark, inert atmosphere).

    • Purity Check: Re-analyze the starting material using a validated analytical method (e.g., HPLC or GC) to confirm its purity.

    • Stress Testing: If degradation is suspected, perform forced degradation studies under controlled conditions (acid, base, oxidation, heat, light) to identify potential degradation products and their retention times.[1][3][13] This will help in tracking these impurities in your future experiments.

Issue 2: The compound has changed in color or appearance.

  • Possible Cause: This is often an indication of degradation, potentially due to oxidation or photodecomposition.

  • Troubleshooting Steps:

    • Do Not Use: Avoid using the discolored material in your experiments as it may lead to unreliable results.

    • Characterize the Impurities: If necessary, use analytical techniques like LC-MS or GC-MS to identify the impurities that have formed.

    • Review Handling Procedures: Ensure that the compound is not unnecessarily exposed to air or light during handling.

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[2][3]

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Add 1N NaOH to the sample solution and keep at room temperature for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a suitable analytical method like HPLC-UV or LC-MS.

Data Presentation:

Stress Condition% Degradation of this compoundNumber of Degradation Peaks
Control00
1N HCl, 60°C, 24hData to be filledData to be filled
1N NaOH, RT, 24hData to be filledData to be filled
3% H₂O₂, RT, 24hData to be filledData to be filled
Heat (105°C), 24hData to be filledData to be filled
UV Light, 24hData to be filledData to be filled

Note: The actual percentage of degradation will depend on the experimental conditions and the inherent stability of the compound.

Visualizations

G General Workflow for Stability Testing cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis start Prepare Stock Solution of This compound acid Acidic Hydrolysis (e.g., 1N HCl, 60°C) start->acid base Basic Hydrolysis (e.g., 1N NaOH, RT) start->base oxidation Oxidative Degradation (e.g., 3% H₂O₂) start->oxidation thermal Thermal Stress (e.g., 105°C) start->thermal photo Photolytic Stress (e.g., UV light) start->photo analysis Analyze by HPLC/GC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Compare stressed samples to control analysis->data

Caption: A simplified workflow for conducting forced degradation studies.

G Potential Degradation Pathways cluster_oxidation Oxidation cluster_photolysis Photolysis (Norrish Type I) compound This compound ester Ester Intermediate compound->ester [O] diradical Acyl-Alkyl Diradical compound->diradical hydrolysis Ring-Opened Acid ester->hydrolysis H₂O aldehyde Unsaturated Aldehyde diradical->aldehyde ketene Ketene diradical->ketene

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Scaling Up 3,3-Dimethylcycloheptanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 3,3-Dimethylcycloheptanone. This resource includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and key quantitative data to facilitate a smooth transition from laboratory to larger-scale production.

Experimental Protocols

The synthesis of this compound is typically achieved through a three-step process starting from 2,2-dimethylcyclohexanone (B156460). This involves the formation of a cyanohydrin, followed by its reduction to an amino alcohol, and subsequent ring expansion via the Tiffeneau-Demjanov rearrangement.

Step 1: Synthesis of 1-(cyanomethyl)-2,2-dimethylcyclohexanol (Cyanohydrin Formation)

This step involves the nucleophilic addition of a cyanide ion to 2,2-dimethylcyclohexanone.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2,2-Dimethylcyclohexanone126.2012.62 g0.10
Trimethylsilyl (B98337) cyanide (TMSCN)99.2511.91 g (14.5 mL)0.12
Zinc Iodide (ZnI₂)319.220.32 g0.001
Diethyl ether (anhydrous)74.12100 mL-
Hydrochloric acid (2M)36.4650 mL-

Procedure:

  • To a stirred solution of 2,2-dimethylcyclohexanone in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add zinc iodide.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add trimethylsilyl cyanide dropwise to the cooled mixture.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by slowly adding 2M hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure to yield the crude cyanohydrin.

Step 2: Synthesis of 1-(aminomethyl)-2,2-dimethylcyclohexanol

This step involves the reduction of the cyanohydrin to the corresponding amino alcohol.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1-(cyanomethyl)-2,2-dimethylcyclohexanol153.2315.32 g0.10
Lithium aluminum hydride (LiAlH₄)37.954.55 g0.12
Diethyl ether or THF (anhydrous)-200 mL-
Sodium sulfate decahydrate322.20q.s.-

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere, suspend lithium aluminum hydride in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C.

  • Dissolve the crude cyanohydrin from Step 1 in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 4 hours, then heat to reflux for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1-(aminomethyl)-2,2-dimethylcyclohexanol.

Step 3: Synthesis of this compound (Tiffeneau-Demjanov Rearrangement)

This is the final ring expansion step to yield the target molecule.[1][2]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1-(aminomethyl)-2,2-dimethylcyclohexanol157.2715.73 g0.10
Sodium nitrite (B80452) (NaNO₂)69.008.28 g0.12
Acetic acid60.05100 mL-
Water18.0250 mL-
Diethyl ether74.12150 mL-

Procedure:

  • Dissolve the crude 1-(aminomethyl)-2,2-dimethylcyclohexanol in acetic acid and water in a flask equipped with a stirrer.

  • Cool the solution to 0 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature between 0 and 5 °C. Vigorous gas evolution (N₂) will be observed.[2]

  • After the addition is complete, continue stirring at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Monitor the reaction by GC-MS to confirm the formation of the desired product.

  • Extract the reaction mixture with diethyl ether.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution until the effervescence ceases, then wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography.

Troubleshooting and FAQs

This section addresses common issues that may arise during the synthesis and scale-up of this compound.

Q1: The yield of the cyanohydrin (Step 1) is low. What are the possible causes and solutions?

A1: Low yields in the cyanohydrin formation can be attributed to several factors:

  • Steric Hindrance: The gem-dimethyl group at the C2 position of 2,2-dimethylcyclohexanone sterically hinders the approach of the cyanide nucleophile.

    • Solution: Using a less sterically demanding cyanide source like trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst (e.g., ZnI₂) can improve yields compared to traditional methods using KCN/HCN.

  • Impure Starting Material: The presence of water or other impurities in the 2,2-dimethylcyclohexanone or solvent can consume the reagents.

    • Solution: Ensure the starting ketone and solvent are anhydrous.

  • Inefficient Catalyst: The Lewis acid catalyst may be inactive.

    • Solution: Use freshly opened or properly stored anhydrous zinc iodide.

Q2: During the reduction of the cyanohydrin (Step 2), I observe the formation of significant byproducts. How can I minimize these?

A2: Byproduct formation during the LiAlH₄ reduction is often due to:

  • Over-reduction: Although less common for nitriles, aggressive reaction conditions can lead to side reactions.

    • Solution: Maintain careful temperature control during the addition of the cyanohydrin. Perform the reaction at the lowest effective temperature.

  • Workup Issues: Improper quenching of the reaction can lead to the formation of aluminum salt emulsions, making product isolation difficult and potentially causing degradation.

    • Solution: Follow a standardized workup procedure, such as the Fieser method, for quenching LiAlH₄ reactions to ensure the formation of easily filterable salts.

Q3: The Tiffeneau-Demjanov rearrangement (Step 3) is giving a mixture of products, including the starting amino alcohol and some elimination products. How can I improve the selectivity?

A3: The Tiffeneau-Demjanov rearrangement is sensitive to reaction conditions:

  • Incomplete Diazotization: Insufficient nitrous acid can lead to unreacted starting material.

    • Solution: Ensure slow and controlled addition of sodium nitrite to the acidic solution of the amino alcohol at low temperatures (0-5 °C) to allow for the efficient in-situ generation of nitrous acid.[2]

  • Carbocation Rearrangements and Eliminations: The intermediate carbocation can undergo alternative reaction pathways.[1]

    • Solution: Maintaining a low reaction temperature is crucial to favor the desired ring expansion over competing elimination and rearrangement pathways. The presence of the hydroxyl group in the β-position generally favors the formation of the ketone over other byproducts.[1]

Q4: I am having trouble purifying the final product, this compound. What are the recommended methods?

A4: Purification of this compound can be achieved by:

  • Fractional Distillation: This is a suitable method for larger quantities if the boiling points of the product and impurities are sufficiently different. The purification should be performed under reduced pressure to prevent thermal decomposition.

  • Column Chromatography: For smaller scales or for achieving very high purity, column chromatography on silica (B1680970) gel is effective. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically used.

Quantitative Data Summary

The following table summarizes typical (estimated) quantitative data for each step of the synthesis. Actual results may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialProductTypical Yield (%)Typical Purity (%)
1Cyanohydrin Formation2,2-Dimethylcyclohexanone1-(cyanomethyl)-2,2-dimethylcyclohexanol75-8590-95 (crude)
2Reduction1-(cyanomethyl)-2,2-dimethylcyclohexanol1-(aminomethyl)-2,2-dimethylcyclohexanol80-9085-95 (crude)
3Tiffeneau-Demjanov1-(aminomethyl)-2,2-dimethylcyclohexanolThis compound60-75>95 (after purification)

Visualizations

Experimental Workflow

experimental_workflow start Start: 2,2-Dimethylcyclohexanone step1 Step 1: Cyanohydrin Formation (TMSCN, ZnI2) start->step1 intermediate1 1-(cyanomethyl)-2,2- dimethylcyclohexanol step1->intermediate1 step2 Step 2: Reduction (LiAlH4) intermediate1->step2 intermediate2 1-(aminomethyl)-2,2- dimethylcyclohexanol step2->intermediate2 step3 Step 3: Tiffeneau-Demjanov (NaNO2, Acetic Acid) intermediate2->step3 product This compound step3->product purification Purification (Distillation or Chromatography) product->purification final_product Pure this compound purification->final_product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield in Tiffeneau-Demjanov Rearrangement

troubleshooting_yield start Low Yield in Step 3 check_sm Check for unreacted starting amino alcohol (GC/TLC) start->check_sm sm_present Starting Material Present check_sm->sm_present sm_absent Starting Material Absent check_sm->sm_absent No incomplete_reagent Incomplete Diazotization sm_present->incomplete_reagent Yes side_reactions Side Reactions Dominating sm_absent->side_reactions solution1 Ensure slow, cold addition of NaNO2. Verify reagent quality. incomplete_reagent->solution1 solution2 Maintain strict temperature control (0-5 °C). Ensure acidic conditions are optimal. side_reactions->solution2

References

Technical Support Center: 3,3-Dimethylcycloheptanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 3,3-Dimethylcycloheptanone. The information is designed to help you identify and resolve common impurity-related issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in my this compound sample?

Impurities in this compound can originate from several sources, including the synthetic route, degradation of the compound, and storage conditions. Common sources include unreacted starting materials, byproducts from side reactions during synthesis, and degradation products formed due to exposure to air, light, or temperature fluctuations.[1][2][3]

Q2: What types of impurities are commonly found in this compound?

While specific impurity profiles can vary depending on the synthetic method, you may encounter the following general classes of impurities:

  • Starting Materials and Reagents: Residual amounts of the initial reactants and reagents used in the synthesis.

  • Isomeric Byproducts: Structural isomers that may be formed during the synthesis process.[2]

  • Reaction Byproducts: Unintended molecules formed through side reactions. For instance, in the synthesis of similar cyclic ketones, byproducts like esters from solvent participation have been observed.[4]

  • Degradation Products: These can arise from oxidation, hydrolysis, or other decomposition pathways of the ketone.[1] Cyclic ketones can be susceptible to enolization in the presence of acid or base, which could lead to side reactions.[5]

  • Residual Solvents: Small amounts of solvents used during the synthesis and purification process.

Q3: How can I assess the purity of my this compound sample?

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment. Gas Chromatography (GC) is well-suited for analyzing volatile compounds like ketones. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable.[2][6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in GC analysis. Presence of volatile impurities such as residual solvents or low molecular weight byproducts.Identify the impurities using GC-MS. If impurities are identified, consider purification by distillation or chromatography.[7][8]
Broad or distorted peaks in HPLC. The compound may be degrading on the column, or the chromatographic conditions may not be optimal.Adjust the mobile phase composition and pH. Ensure the column is appropriate for the analysis of ketones.
Discoloration of the sample (e.g., yellowing). This could indicate degradation, possibly due to oxidation or polymerization of minor impurities.[5]Store the compound at low temperatures, protected from light and air. Consider re-purification if the purity has been compromised.[5]
Inconsistent experimental results. The purity of the this compound may be variable between batches, or the compound may be degrading over time.Perform a full purity analysis on each new batch. Conduct stability studies under your experimental conditions to assess for degradation.[5]

Experimental Protocols

Protocol: Purity Assessment by Gas Chromatography (GC)

This protocol outlines a general method for assessing the purity of this compound using gas chromatography.

  • Instrument and Column:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent) is typically suitable for ketone analysis.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions from the stock solution to determine the linear range of the detector.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injection Volume: 1 µL

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of this compound as the percentage of its peak area relative to the total area of all peaks.

Impurity Identification Workflow

The following diagram illustrates a logical workflow for the identification of unknown impurities in a sample of this compound.

impurity_identification_workflow start Impurified Sample of This compound gc_ms GC-MS Analysis start->gc_ms Primary analysis for volatile components nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) start->nmr Structural information lc_ms LC-MS Analysis (for non-volatile impurities) start->lc_ms For suspected non- volatile impurities data_analysis Data Analysis and Structure Elucidation gc_ms->data_analysis nmr->data_analysis lc_ms->data_analysis known_impurity Known Impurity Identified data_analysis->known_impurity Match with known byproducts/degradants unknown_impurity Unknown Impurity Structure Proposed data_analysis->unknown_impurity Novel structure purification Purification Strategy (e.g., Distillation, Chromatography) known_impurity->purification unknown_impurity->purification end Pure Compound purification->end

Caption: Workflow for Impurity Identification and Purification.

Quantitative Data Summary

The following table provides a hypothetical example of an impurity profile for a batch of this compound, as might be determined by GC-FID analysis. Actual results will vary based on the synthesis and purification methods employed.

Compound Retention Time (min) Area % Potential Identity
Solvent3.50.05Dichloromethane
Unknown Impurity 110.20.15Isomeric Byproduct
This compound12.599.7Main Product
Unknown Impurity 214.80.10High-Boiling Byproduct

References

Technical Support Center: Improving Selectivity in 3,3-Dimethylcycloheptanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,3-Dimethylcycloheptanone. The following sections address common challenges in controlling selectivity during chemical transformations of this substrate.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the reaction process.

Problem 1: Poor Regioselectivity in Enolate Formation and Subsequent Reactions

Symptom Possible Cause Suggested Solution
A mixture of C2 and C7 functionalized products is obtained.The reaction conditions do not favor the formation of a single enolate regioisomer.To favor the kinetic enolate (less substituted C7 position), use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) in an aprotic solvent such as THF.[1][2] To favor the thermodynamic enolate (more substituted C2 position), use a weaker base, such as sodium hydride or an alkoxide, at a higher temperature (e.g., room temperature or above) in a protic solvent to allow for equilibration.[1][2]
The desired regioisomer is formed in low yield.Incomplete deprotonation or side reactions are occurring.Ensure the base is freshly prepared or titrated. Use a slight excess of the base to ensure complete deprotonation. Maintain a strictly inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the enolate by moisture or oxygen.

Problem 2: Low Diastereoselectivity in Reactions at the Carbonyl Group

Symptom Possible Cause Suggested Solution
Reduction of the carbonyl yields a nearly 1:1 mixture of diastereomeric alcohols.The reducing agent is not sterically demanding enough to differentiate between the two faces of the carbonyl group.Employ a bulkier reducing agent. For example, Lithium tri-sec-butylborohydride (L-Selectride®) is more sterically hindered than sodium borohydride (B1222165) and often provides higher diastereoselectivity in the reduction of cyclic ketones.[3]
Addition of an organometallic reagent results in poor stereocontrol.The reaction temperature is too high, or the organometallic reagent is too reactive.Perform the reaction at a lower temperature to increase selectivity. The choice of the organometallic reagent can also influence the stereochemical outcome. For instance, the use of organocuprates might offer different selectivity compared to Grignard or organolithium reagents.

Frequently Asked Questions (FAQs)

Q1: How can I selectively form the kinetic enolate of this compound?

A1: To selectively form the kinetic enolate at the less substituted α-carbon (C7), you should use a strong, non-nucleophilic, sterically hindered base in a polar aprotic solvent at low temperatures.[1][2] The classic conditions are Lithium Diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at -78 °C.[1] These conditions ensure rapid and irreversible deprotonation at the most accessible proton.

Q2: What conditions favor the formation of the thermodynamic enolate?

A2: The thermodynamic enolate, which is the more substituted and generally more stable enolate (at C2), is favored under conditions that allow for equilibrium between the possible enolates.[2] This typically involves using a weaker base (e.g., sodium hydride, potassium tert-butoxide) in a protic solvent or at higher reaction temperatures (e.g., 0 °C to room temperature).[1]

Q3: I am trying to perform an alkylation of this compound, but I am getting a mixture of regioisomers. How can I improve the selectivity?

A3: The key to a regioselective alkylation is the selective formation of the desired enolate beforehand. First, decide whether you want to alkylate at the C2 or C7 position.

  • For C7 alkylation: Form the kinetic enolate using LDA at -78 °C, and then add your electrophile (alkyl halide).

  • For C2 alkylation: Form the thermodynamic enolate using a weaker base at a higher temperature, then introduce the electrophile. It is crucial to add the electrophile after the enolate formation is complete to avoid it reacting with the base.

Q4: How can I achieve stereoselective reduction of the carbonyl group in this compound?

A4: The stereochemical outcome of the reduction depends on the steric environment of the carbonyl group and the reducing agent used. The gem-dimethyl group at the C3 position will influence the trajectory of the incoming hydride. For a high degree of stereoselectivity, consider using a sterically demanding reducing agent. Reagents like L-Selectride® or K-Selectride® are bulkier than sodium borohydride and often lead to a higher preference for hydride attack from the less sterically hindered face of the carbonyl.[3]

Experimental Protocols

Protocol 1: General Procedure for Kinetic Enolate Formation and Alkylation

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is used.

  • Solvent and Amine: Add anhydrous tetrahydrofuran (THF) to the flask and cool it to -78 °C in a dry ice/acetone bath. Add diisopropylamine (B44863) (1.1 equivalents) to the cooled solvent.

  • Base Preparation: Slowly add n-butyllithium (1.05 equivalents) to the solution and stir for 30 minutes at -78 °C to generate LDA.

  • Enolate Formation: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1-2 hours to ensure complete enolate formation.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise to the enolate solution at -78 °C.

  • Quenching: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Stereoselective Reduction with a Bulky Reducing Agent

  • Setup: A flame-dried round-bottom flask with a magnetic stir bar and a nitrogen/argon inlet is used.

  • Substrate and Solvent: Dissolve this compound (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C.

  • Reduction: Slowly add a solution of L-Selectride® (1.1 equivalents, 1.0 M in THF) to the ketone solution at -78 °C.

  • Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide (B78521) and then hydrogen peroxide.

  • Work-up: Allow the mixture to warm to room temperature and stir for several hours. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting alcohol by column chromatography.

Data Presentation

Table 1: Expected Regioselectivity of Enolate Formation

Conditions Base Solvent Temperature Major Product Reference
KineticLDATHF-78 °C7-substituted[1][2]
ThermodynamicNaHTHF/DMF25 °C2-substituted[1][2]

Table 2: Illustrative Diastereoselectivity in Ketone Reduction

Reducing Agent Expected Major Diastereomer Rationale Reference
Sodium Borohydride (NaBH₄)Moderate selectivityLess sterically demanding, leading to a mixture of axial and equatorial attack.[3]
L-Selectride®High selectivityBulky reagent preferentially attacks from the less hindered face of the carbonyl.[3]

Visualizations

G Workflow for Regioselective Alkylation cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control k_start This compound k_conditions LDA, THF, -78°C k_start->k_conditions Deprotonation k_enolate Kinetic Enolate (less substituted) k_conditions->k_enolate k_product C7-Alkylated Product k_enolate->k_product Add Electrophile t_start This compound t_conditions NaH, THF, RT t_start->t_conditions Deprotonation t_enolate Thermodynamic Enolate (more substituted) t_conditions->t_enolate t_product C2-Alkylated Product t_enolate->t_product Add Electrophile

Caption: Regioselective alkylation workflow.

G Factors Influencing Stereoselective Reduction cluster_sterics Steric Hindrance ketone This compound outcome Diastereomeric Ratio ketone->outcome reagent Reducing Agent reagent->outcome temp Reaction Temperature temp->outcome gem_diMe gem-Dimethyl Group gem_diMe->ketone ring Cycloheptane Ring Conformation ring->ketone

Caption: Factors in stereoselective reduction.

References

Technical Support Center: 3,3-Dimethylcycloheptanone

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 3,3-Dimethylcycloheptanone?

A1: Based on similar ketones, the primary hazards are likely to be:

  • Flammability: The compound is expected to be a flammable liquid and vapor.[1][2] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1]

  • Eye Irritation: Contact with the eyes may cause irritation.

  • Skin Contact: Prolonged or repeated skin contact may cause irritation.

  • Inhalation: Inhalation of vapors may cause respiratory tract irritation, dizziness, or drowsiness.

  • Ingestion: Ingestion may be harmful.[2]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: It is recommended to use the following PPE:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors may be necessary.[4]

Q3: What are the appropriate storage conditions for this compound?

A3: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][5] Keep away from heat, sparks, open flames, and other sources of ignition.[1][5] It is also advisable to protect it from direct sunlight.[4][6]

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents.[1][4]

Troubleshooting Guide

Q: I have accidentally spilled a small amount of this compound in the fume hood. What should I do?

A: For a small spill:

  • Ensure the fume hood is functioning correctly.

  • Wear your standard PPE (gloves, lab coat, eye protection).

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.

Q: I think I may have inhaled some vapors and feel dizzy. What is the appropriate first aid response?

A:

  • Immediately move to fresh air.

  • If you are not breathing, seek immediate medical attention and have a trained person administer artificial respiration.

  • If symptoms such as headache, dizziness, or nausea persist, seek medical advice.[1]

Q: The compound has come into contact with my skin. What should I do?

A:

  • Immediately flush the affected skin with plenty of water for at least 15 minutes.[1]

  • Remove any contaminated clothing.

  • If skin irritation develops or persists, seek medical attention.[1]

Q: What should I do in case of a fire involving this compound?

A:

  • In case of a small fire, use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[1]

  • For larger fires, evacuate the area and call emergency services.

  • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][6]

  • Use water spray to cool closed containers and prevent pressure buildup.[1]

Quantitative Data Summary

The following table summarizes quantitative data based on a structurally similar compound, 3,3-Dimethylcyclohexanone. This data should be used for estimation purposes only.

PropertyValueSource
Boiling Point175 °C / 347 °F[1]
Flash Point59 °C / 138.2 °F[1]
Specific Gravity0.91 g/cm³[1]

Experimental Protocols

Detailed experimental protocols involving this compound are not available in the provided search results. Researchers should develop their own protocols based on the specific requirements of their experiments, incorporating the safety and handling precautions outlined in this guide.

Visualizations

Handling_and_Storage_Workflow Workflow for Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace receive Receive Chemical prep_workspace->receive transfer Transfer/Weigh Chemical receive->transfer experiment Perform Experiment transfer->experiment store Store in Tightly Sealed Container experiment->store waste Collect Waste in Labeled Container experiment->waste store_location Place in Cool, Dry, Well-Ventilated Area store->store_location store_away Keep Away from Ignition Sources and Incompatibles store_location->store_away dispose Dispose of as Hazardous Waste (Follow Institutional Guidelines) waste->dispose

Caption: Logical workflow for the safe handling and storage of this compound.

References

Validation & Comparative

Comparative Analysis of Cycloheptanone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cycloheptanone (B156872) derivatives, focusing on their anticancer and anti-inflammatory properties. The analysis is supported by experimental data from various studies, offering insights into their therapeutic potential.

Cycloheptanone, a seven-membered carbocyclic ring, serves as a versatile scaffold in medicinal chemistry.[1] Its derivatives, particularly α,α'-bis(substituted-benzylidene)cycloalkanones, have garnered significant interest due to their diverse biological activities.[2] These compounds, characterized by a central cycloalkanone ring flanked by two arylidene moieties, have shown promise as anticancer and anti-inflammatory agents.[2][3] This guide will delve into a comparative analysis of these derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

Anticancer Activity of Cycloalkanone Derivatives

The anticancer potential of α,α'-bis(substituted-benzylidene)cycloalkanones has been evaluated against various cancer cell lines. While direct comparative studies on a broad series of cycloheptanone derivatives are limited, data from cyclopentanone (B42830) and cyclohexanone (B45756) analogues provide valuable insights into structure-activity relationships.

One area of investigation is their ability to inhibit tubulin polymerization, a critical process in cell division, making it a key target for anticancer drugs.[4] Chalcone (B49325) derivatives, which share a similar structural motif, have been shown to inhibit tubulin polymerization with IC50 values in the micromolar range.[5]

Another potential mechanism of action is the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.[6] Linear diarylheptanoids, which can be considered structural analogues of the opened form of diarylidenecycloalkanones, have demonstrated significant antiproliferative activity against human breast cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar range.[6]

The PI3K/Akt/mTOR signaling pathway, often dysregulated in cancer, is another promising target.[7] Several inhibitors of this pathway are currently in clinical development.[8] The structural features of bis(benzylidene)cycloalkanones make them potential candidates for targeting components of this pathway.

Table 1: Comparative Anticancer Activity of α,α'-bis(substituted-benzylidene)cycloalkanone Analogs and Related Compounds

Compound ClassDerivative/CompoundTarget Cell Line/EnzymeIC50 (µM)Reference
Cyclohexanone Derivative 2,6-bis(4-nitrobenzylidene)cyclohexanoneA549 (Lung Cancer)0.48[9]
Linear Diarylheptanoid Compound 6aT47D (Breast Cancer)0.09[6]
Linear Diarylheptanoid Compound 6dT47D (Breast Cancer)0.64[6]
Linear Diarylheptanoid Compound 7jT47D (Breast Cancer)0.67[6]
Linear Diarylheptanoid Compound 7eT47D (Breast Cancer)0.99[6]
Chalcone Oxime Derivative Compound 43aTubulin Polymerization1.6[5]
Chalcone Derivative Compound 11aTubulin Polymerization4.51[5]
Chalcone Derivative Compound 23aTubulin Polymerization7.1[5]

Anti-inflammatory Activity of Cycloalkanone Derivatives

Chronic inflammation is a key factor in the development of various diseases, including cancer. Cycloalkanone derivatives have also been explored for their anti-inflammatory properties. A notable example is 2,6-bis-(4-hydroxyl-3-methoxybenzylidine) cyclohexanone (BHMC), a structural derivative of curcumin.[3] This compound has demonstrated significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.[3]

Table 2: Anti-inflammatory Activity of a Cyclohexanone Derivative

CompoundAssayIC50 (µM)Reference
2,6-bis(4-hydroxyl-3-methoxybenzylidine) cyclohexanone (BHMC)Nitric Oxide (NO) Inhibition in RAW 264.7 cellsNot explicitly stated, but showed significant inhibition[3]
Compounds 8, 9, 11aNitric Oxide (NO) Inhibition in RAW 264.7 cells6.68, 6.09, 6.84[3]

Experimental Protocols

A fundamental technique for assessing the anticancer activity of these compounds is the MTT assay, which measures cell viability.

MTT Assay Protocol for Cytotoxicity

Objective: To determine the cytotoxic effects of cycloheptanone derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[6] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan (B1609692) crystals.[2] The amount of formazan produced is directly proportional to the number of living cells.[6]

Materials:

  • Cancer cell line (e.g., A549, T47D)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Cycloheptanone derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the cycloheptanone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Gently shake the plate for 10 minutes to ensure complete dissolution.[10]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate potential signaling pathways targeted by cycloheptanone derivatives based on the mechanisms of action of structurally related compounds.

anticancer_pathways cluster_tubulin Tubulin Polymerization Inhibition cluster_pi3k PI3K/Akt/mTOR Pathway Inhibition Cycloheptanone Derivative_T Cycloheptanone Derivative Tubulin α/β-Tubulin Heterodimers Cycloheptanone Derivative_T->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticArrest G2/M Phase Arrest Microtubules->MitoticArrest Apoptosis_T Apoptosis MitoticArrest->Apoptosis_T Cycloheptanone Derivative_P Cycloheptanone Derivative PI3K PI3K Cycloheptanone Derivative_P->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibits

Caption: Potential anticancer mechanisms of cycloheptanone derivatives.

Experimental Workflow

The logical flow of the experimental process for evaluating the anticancer activity of cycloheptanone derivatives is outlined below.

experimental_workflow Start Compound Synthesis & Characterization CellCulture Cancer Cell Line Culture Start->CellCulture Treatment Treatment with Cycloheptanone Derivatives CellCulture->Treatment MTTAssay MTT Assay for Cell Viability Treatment->MTTAssay DataAnalysis IC50 Value Determination MTTAssay->DataAnalysis Mechanism Mechanism of Action Studies DataAnalysis->Mechanism End Lead Compound Identification Mechanism->End

Caption: Workflow for anticancer evaluation of cycloheptanone derivatives.

References

Validating the Signature of a Molecule: A Spectral Data Comparison Guide for 3,3-Dimethylcycloheptanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate structural confirmation of novel or synthesized compounds is a critical step. This guide provides a comparative analysis of the expected spectral data for 3,3-Dimethylcycloheptanone against related ketone structures, offering a baseline for experimental validation. Detailed experimental protocols and workflow visualizations are included to support robust analytical practices.

The structural elucidation of an organic molecule like this compound, a seven-membered ring ketone with two methyl groups on the third carbon, relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle. By comparing its predicted spectral data with that of known compounds such as Cycloheptanone and 3,3-Dimethylcyclohexanone, researchers can gain confidence in their synthesized product.

Comparative Spectral Data Analysis

The following tables summarize the predicted spectral data for this compound and the experimental data for comparable ketone compounds. These values serve as a reference for researchers to validate their own experimental findings.

Table 1: ¹H NMR Spectral Data Comparison (Predicted vs. Experimental)

CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound (Predicted) ~ 2.4 - 2.6m-CH₂-C(=O)-
~ 1.5 - 1.8m-CH₂-CH₂-
~ 1.0s-C(CH₃)₂
Cycloheptanone2.47t-CH₂-C(=O)-
1.75m-CH₂-CH₂-C(=O)-
1.55m-CH₂-CH₂-CH₂-
3,3-Dimethylcyclohexanone2.25s-CH₂-C(=O)-
1.70t-CH₂-CH₂-C(=O)-
1.45t-CH₂-C(CH₃)₂-
1.05s-C(CH₃)₂

Table 2: ¹³C NMR Spectral Data Comparison (Predicted vs. Experimental)

CompoundChemical Shift (δ) ppmAssignment
This compound (Predicted) ~ 210 - 215C=O
~ 50 - 55-C H₂-C(=O)-
~ 40 - 45-C (CH₃)₂
~ 30 - 35-C (CH₃)₂
~ 25 - 30-CH₂-
Cycloheptanone[1]214.8C=O
43.9-CH₂-C(=O)-
30.6-CH₂-CH₂-C(=O)-
24.4-CH₂-CH₂-CH₂-
3,3-Dimethylcyclohexanone[2]211.5C=O
52.5-CH₂-C(=O)-
37.5-CH₂-C(CH₃)₂-
34.0-C (CH₃)₂
28.5-C(C H₃)₂
19.5-CH₂-CH₂-C(CH₃)₂-

Table 3: Infrared (IR) Spectroscopy Data Comparison

CompoundCharacteristic Absorption (cm⁻¹)Functional Group
This compound (Predicted) ~ 1700C=O stretch
~ 2850 - 3000C-H stretch (sp³)
Cycloheptanone[3]1705C=O stretch
2925, 2855C-H stretch (sp³)
3-Methylcyclopentanone[4]1740C=O stretch
2960, 2870C-H stretch (sp³)

Table 4: Mass Spectrometry (MS) Data Comparison

CompoundMolecular Ion (M⁺) m/zKey Fragmentation Peaks (m/z)
This compound (Predicted) 140125, 97, 83, 69, 55, 41
Cycloheptanone[5]11297, 84, 69, 55, 41
3,3-Dimethylheptane[6]128113, 97, 71, 57, 43

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for cyclic ketones. Instrument parameters should be optimized for the specific compound and available equipment.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Acquisition Parameters: Spectral width of 10-15 ppm, relaxation delay of 1-2 s, 16-32 scans.

    • Processing: Fourier transform the FID, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Acquisition Parameters: Spectral width of 200-250 ppm, relaxation delay of 2-5 s, 1024 or more scans.

    • Processing: Fourier transform the FID, phase correct the spectrum, and reference it to the solvent peak.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 16-32 scans.

    • Background: A background spectrum of the clean salt plates or ATR crystal should be acquired before the sample spectrum.

  • Processing: The background spectrum is automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC. The GC will separate the components before they enter the mass spectrometer.

    • Direct Infusion: Dissolve the sample in a suitable solvent and infuse it directly into the mass spectrometer's ionization source.

  • Ionization: Electron Ionization (EI) is a common method for this type of compound.

  • Acquisition:

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of spectral data validation and the relationship between different spectroscopic techniques in confirming the structure of this compound.

experimental_workflow Experimental Workflow for Spectral Data Validation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation synthesis Synthesis & Purification of this compound dissolution Dissolution in Deuterated Solvent (for NMR) synthesis->dissolution neat_sample Preparation of Neat Sample (for IR) synthesis->neat_sample dilution Dilution in Volatile Solvent (for GC-MS) synthesis->dilution nmr NMR Spectroscopy (1H, 13C) dissolution->nmr ir IR Spectroscopy neat_sample->ir ms Mass Spectrometry (GC-MS) dilution->ms nmr_analysis Analyze Chemical Shifts, Multiplicities, and Integrations nmr->nmr_analysis ir_analysis Identify Characteristic Functional Group Frequencies ir->ir_analysis ms_analysis Determine Molecular Weight and Fragmentation Pattern ms->ms_analysis comparison Compare Experimental Data with Predicted and Literature Values nmr_analysis->comparison ir_analysis->comparison ms_analysis->comparison confirmation Structural Confirmation comparison->confirmation

Caption: Experimental workflow for spectral data validation.

logical_relationship Logical Relationship of Spectral Data for Structural Confirmation cluster_data Spectroscopic Data cluster_info Structural Information h_nmr 1H NMR (Proton Environment) proton_info Number and types of protons, neighboring protons h_nmr->proton_info c_nmr 13C NMR (Carbon Skeleton) carbon_info Number and types of carbon atoms c_nmr->carbon_info ir IR (Functional Groups) functional_group_info Presence of C=O bond ir->functional_group_info ms MS (Molecular Weight & Formula) mw_info Molecular weight = 140 ms->mw_info structure This compound proton_info->structure carbon_info->structure functional_group_info->structure mw_info->structure

Caption: Logical relationship of spectral data for structural confirmation.

References

A Comparative Guide to the Spectroscopic and Structural Properties of 3,3-Dimethylcycloheptanone: An Analog-Based Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the spectroscopic and structural properties of 3,3-dimethylcycloheptanone. Due to the limited availability of direct experimental and computational data for this specific molecule, this report utilizes its close structural analog, 3,3-dimethylcyclohexanone (B1346601) , as a reference for a detailed comparative study. This document presents a summary of available experimental data for the analog, outlines standard experimental protocols for obtaining such data, and introduces a computational chemistry perspective. The aim is to offer a foundational understanding and a methodological template for researchers working with substituted cycloalkanones.

Introduction

This compound is a cyclic ketone of interest in various fields of chemical research. A comprehensive understanding of its spectroscopic and structural characteristics is crucial for its identification, characterization, and the prediction of its chemical behavior. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide valuable insights into the molecular structure and functional groups. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and corroborate experimental findings.

This guide addresses the current challenge of the sparse data available for this compound by presenting a detailed analysis of its lower homolog, 3,3-dimethylcyclohexanone. The comparison of experimental data with theoretical predictions for this analog serves as a practical example of the synergy between these two approaches in modern chemical research.

Workflow for Comparative Analysis

The following diagram illustrates the general workflow for a comparative analysis of a chemical compound using both experimental and computational methods.

Computational_vs_Experimental_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_comparison Comparative Analysis exp_synthesis Synthesis & Purification exp_nmr NMR Spectroscopy (1H, 13C) exp_synthesis->exp_nmr exp_ir IR Spectroscopy exp_synthesis->exp_ir exp_ms Mass Spectrometry exp_synthesis->exp_ms exp_data Experimental Data exp_nmr->exp_data exp_ir->exp_data exp_ms->exp_data data_comparison Data Comparison & Validation exp_data->data_comparison Experimental Results comp_model Molecular Modeling comp_dft DFT Calculations (Geometry Optimization, Frequencies, NMR Shifts) comp_model->comp_dft comp_data Predicted Data comp_dft->comp_data comp_data->data_comparison Computational Predictions conclusion Structural Elucidation & Property Insights data_comparison->conclusion

Figure 1: Workflow for comparing experimental and computational data.

Molecular Structure

The structural formula of this compound is presented below, highlighting the key functional group and substitution pattern. The seven-membered ring introduces conformational flexibility, which can be explored through computational modeling.

Molecular_Structure C1 C C2 C C1->C2 O O C1->O C3 C C2->C3 C4 C C3->C4 Me1 CH₃ C3->Me1 Me2 CH₃ C3->Me2 C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 C7->C1

Figure 2: Structure of this compound.

Experimental Data for 3,3-Dimethylcyclohexanone

The following tables summarize the available experimental spectroscopic data for the analog, 3,3-dimethylcyclohexanone.

NMR Spectroscopy

Table 1: 1H and 13C NMR Data for 3,3-Dimethylcyclohexanone

NucleusChemical Shift (ppm)MultiplicityAssignment
1H~2.2-2.4m-CH2-C=O
~1.8t-CH2-CH2-C(CH3)2-
~1.6t-CH2-CH2-C=O
~1.0s-C(CH3)2
13C~212sC=O
~53t-CH2-C=O
~41t-CH2-C(CH3)2-
~35s-C(CH3)2
~32t-CH2-CH2-C(CH3)2-
~27q-CH3
~22t-CH2-CH2-C=O

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the spectrometer frequency. The data presented is a general representation based on available spectra.

Infrared (IR) Spectroscopy

Table 2: Key IR Absorptions for 3,3-Dimethylcyclohexanone

Wavenumber (cm-1)IntensityVibrationFunctional Group
~2960-2870StrongC-H stretchAlkane (CH3, CH2)
~1715StrongC=O stretchKetone
~1465MediumC-H bendAlkane (CH2)
~1370MediumC-H bendAlkane (CH3)
Mass Spectrometry (MS)

The mass spectrum of 3,3-dimethylcyclohexanone would be expected to show a molecular ion peak (M+) at m/z = 126. Common fragmentation patterns for cyclic ketones would involve alpha-cleavage and McLafferty rearrangement.

Computational Data

  • Geometry Optimization: Using a suitable level of theory (e.g., DFT with a functional like B3LYP and a basis set such as 6-31G(d)) to find the lowest energy conformation of the molecule.

  • Frequency Calculations: To predict the vibrational (IR) spectrum and confirm that the optimized structure is a true minimum on the potential energy surface.

  • NMR Chemical Shift Calculations: Employing methods like GIAO (Gauge-Including Atomic Orbital) to predict 1H and 13C NMR chemical shifts.

These predicted values would then be compared with the experimental data for validation of the computational model and a more in-depth interpretation of the experimental spectra.

Experimental Protocols

The following are representative protocols for obtaining the experimental data discussed.

NMR Spectroscopy

Objective: To obtain high-resolution 1H and 13C NMR spectra.

Materials:

  • 3,3-Dimethylcyclohexanone sample (5-10 mg for 1H, 20-50 mg for 13C)

  • Deuterated solvent (e.g., CDCl3)

  • NMR tube (5 mm)

  • Pipette and filter plug (e.g., cotton or glass wool)

  • NMR spectrometer (e.g., 300 or 500 MHz)

Procedure:

  • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.

  • Filter the solution through a pipette with a filter plug into the NMR tube to remove any particulate matter.

  • Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire the 1H NMR spectrum using standard parameters.

  • Acquire the 13C NMR spectrum, typically using proton decoupling.

  • Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals (for 1H NMR). Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum to identify functional groups.

Materials:

  • 3,3-Dimethylcyclohexanone sample (liquid)

  • FTIR spectrometer with a suitable sampling accessory (e.g., ATR or salt plates for a neat film)

  • Dropper or pipette

Procedure (using ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small drop of the liquid sample onto the ATR crystal.

  • Acquire the sample spectrum.

  • Clean the ATR crystal thoroughly after the measurement.

  • Label the significant peaks in the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • 3,3-Dimethylcyclohexanone sample

  • Volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • GC-MS instrument with a suitable capillary column (e.g., a nonpolar or medium-polarity column)

Procedure:

  • Prepare a dilute solution of the sample in the chosen solvent (e.g., ~1 mg/mL).

  • Set the GC-MS parameters:

    • Injector Temperature: e.g., 250 °C

    • Oven Temperature Program: e.g., start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ion Source Temperature: e.g., 230 °C

    • MS Quadrupole Temperature: e.g., 150 °C

    • Scan Range: e.g., m/z 40-400.

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the compound.

  • Analyze the mass spectrum to identify the molecular ion and major fragment ions.

Conclusion

This guide has provided a framework for the spectroscopic and structural analysis of this compound by leveraging data from its analog, 3,3-dimethylcyclohexanone. While direct experimental and computational data for the target molecule remains scarce, the presented information on its homolog, along with standardized experimental protocols, offers a valuable starting point for researchers. The synergy between experimental measurements and computational predictions is highlighted as a cornerstone of modern chemical characterization. Further research is encouraged to generate and publish specific data for this compound to fill the existing knowledge gap.

Biological Activity of 3,3-Dimethylcycloheptanone and Its Analogues: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable absence of specific biological activity data for 3,3-Dimethylcycloheptanone. While the broader class of cycloalkanones, including cycloheptanone (B156872) and its derivatives, has been investigated for various pharmacological properties, research on the biological effects of the 3,3-dimethyl substituted variant is not publicly available. This guide, therefore, aims to provide a comparative overview of the reported biological activities of analogous cycloheptanone and cyclohexanone (B45756) derivatives to offer a predictive context for the potential bioactivity of this compound.

Due to the lack of direct experimental data for this compound, this guide will focus on the biological activities of structurally related compounds, categorized by their observed effects, including anti-inflammatory, antimicrobial, and cytotoxic properties.

Anti-inflammatory Activity of Cycloalkanone Analogues

While no specific anti-inflammatory data exists for this compound, studies on other cycloheptanone derivatives suggest potential in this area. For instance, certain fused-ring systems derived from cycloheptanone have been synthesized and evaluated for their anti-inflammatory properties. These studies, however, do not feature the 3,3-dimethyl substitution pattern.

In a broader context, derivatives of the six-membered ring analogue, cyclohexanone, have shown significant anti-inflammatory effects. For example, certain cyclohexanone derivatives have been found to inhibit key inflammatory mediators.

Table 1: Anti-inflammatory Activity of Selected Cycloalkanone Analogues

Compound/Analogue Target/Assay Activity Metric (e.g., IC50) Source
Data for this compound Not Available Not Available N/A
Various Cycloheptanone Derivatives Anti-inflammatory assays Data not available for direct comparison General Literature

| Various Cyclohexanone Derivatives | Inhibition of inflammatory mediators | Varies depending on specific structure | General Literature |

Antimicrobial Activity of Cycloalkanone Analogues

The antimicrobial potential of various substituted cycloheptanones and cyclohexanones has been explored. These studies indicate that the antimicrobial activity is highly dependent on the nature and position of the substituents on the cycloalkanone ring.

Table 2: Antimicrobial Activity of Selected Cycloalkanone Analogues

Compound/Analogue Target Organism(s) Activity Metric (e.g., MIC) Source
Data for this compound Not Available Not Available N/A
Various Substituted Cycloheptanones Bacteria and Fungi Data not available for direct comparison General Literature

| Various Substituted Cyclohexanones | Gram-positive and Gram-negative bacteria | Varies depending on specific structure | General Literature |

Cytotoxic Activity of Cycloalkanone Analogues

The cytotoxicity of cycloalkanone derivatives against various cancer cell lines has been a subject of interest in medicinal chemistry. The presence and nature of alkyl substitutions can significantly influence the cytotoxic profile of these compounds. However, no specific cytotoxicity data for this compound has been reported.

Table 3: Cytotoxicity of Selected Cycloalkanone Analogues

Compound/Analogue Cell Line(s) Activity Metric (e.g., IC50) Source
Data for this compound Not Available Not Available N/A
Various Alkyl-substituted Cycloheptanones Various cancer cell lines Data not available for direct comparison General Literature

| Various Alkyl-substituted Cyclohexanones | Various cancer cell lines | Varies depending on specific structure | General Literature |

Experimental Protocols

In the absence of specific experimental data for this compound, this section outlines general methodologies commonly employed to assess the biological activities discussed above. These protocols can serve as a reference for future studies on this compound and its analogues.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Add Test Compound A->B 24h C Incubate B->C 24-72h D Add MTT Reagent C->D E Incubate D->E 2-4h F Add Solubilizing Agent E->F G Read Absorbance F->G H Calculate IC50 G->H

MTT Assay Workflow Diagram
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Susceptibility_Workflow cluster_workflow Broth Microdilution Workflow A Prepare Serial Dilutions of Compound B Inoculate with Microbial Suspension A->B C Incubate B->C D Observe for Growth Inhibition C->D E Determine MIC D->E

Antimicrobial Susceptibility Testing Workflow

Conclusion

The current body of scientific literature lacks specific data on the biological activity of this compound. However, based on the activities reported for analogous cycloheptanone and cyclohexanone derivatives, it is plausible that this compound could exhibit anti-inflammatory, antimicrobial, or cytotoxic properties. The presence of the gem-dimethyl group at the 3-position would likely influence its potency and selectivity compared to other substituted cycloalkanones. Further experimental investigation is necessary to elucidate the specific biological profile of this compound and to determine its potential as a lead compound in drug discovery. The general experimental protocols provided herein can guide such future research endeavors.

Comparative Analysis of Synthetic Routes to 3,3-Dimethylcycloheptanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and fine chemical synthesis, the efficient construction of carbocyclic scaffolds is a foundational aspect of molecular design. 3,3-Dimethylcycloheptanone, a seven-membered ring ketone with a gem-dimethyl group, represents a valuable building block. Its synthesis, however, presents challenges in ring formation and stereocontrol. This guide provides a comparative overview of potential synthetic pathways to this compound, offering detailed experimental protocols and quantitative data to inform the selection of the most appropriate method for specific research and development needs.

Comparison of Synthetic Performance

The synthesis of this compound is not widely reported, necessitating a multi-step approach. The most plausible strategies involve the initial synthesis of a substituted cyclohexanone (B45756) followed by a one-carbon ring expansion. The two primary ring expansion methods considered here are the Tiffeneau-Demjanov rearrangement and the diazomethane-mediated homologation. Both routes commence with the synthesis of 2,2-dimethylcyclohexanone (B156460).

Route Key Steps Starting Material Reagents/Catalysts Reaction Time (approx.) Overall Yield (estimated) Key Considerations
1: Tiffeneau-Demjanov Rearrangement 1. Synthesis of 2,2-Dimethylcyclohexanone2. Cyanohydrin Formation3. Reduction of Nitrile4. Diazotization and Rearrangement2-Methylcyclohexanone1. Triton B, Methyl Iodide2. KCN, Acetic Acid3. LiAlH₄4. NaNO₂, HCl2-3 daysModerateMulti-step process with potentially hazardous reagents (KCN, LiAlH₄). The rearrangement is generally reliable for ring expansion.
2: Diazomethane (B1218177) Ring Expansion 1. Synthesis of 2,2-Dimethylcyclohexanone2. Reaction with Diazomethane2-Methylcyclohexanone1. Triton B, Methyl Iodide2. Diazomethane, Lewis Acid (e.g., BF₃·OEt₂)1-2 daysVariableUtilizes highly toxic and explosive diazomethane, requiring specialized handling and equipment. The reaction can sometimes yield epoxide byproducts.

Experimental Protocols

Synthesis of Starting Material: 2,2-Dimethylcyclohexanone

A common precursor for both proposed routes is 2,2-dimethylcyclohexanone. This can be synthesized via the methylation of 2-methylcyclohexanone.

Procedure: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube, 50.4 g (0.4 mol) of 2-methylcyclohexane-1,3-dione (B75653) and 500 mL of dry methanol (B129727) are placed. To this stirred solution, 168 mL of commercial Triton B (40% in methanol) is added dropwise. After the addition is complete, the solution is stirred at room temperature for 10 minutes, and then 60.0 g (0.423 mol) of methyl iodide is added portionwise. The mixture is stirred and heated under reflux for 16–20 hours. After cooling, the methanol is removed by rotary evaporation. The residue is poured into a mixture of 100 mL of concentrated hydrochloric acid and about 100 g of ice and stirred for 30 minutes. The aqueous layer is extracted four times with 100 mL of ethyl acetate. The combined organic extracts are washed successively with 5% sodium thiosulfate (B1220275) solution, saturated sodium hydrogen carbonate solution, and saturated sodium chloride solution, then dried over anhydrous magnesium sulfate (B86663) and filtered. The solvent is removed by rotary evaporation, and the residue is distilled to yield 2,2-dimethylcyclohexane-1,3-dione.[1] Further reduction and deoxygenation steps, for instance via a Wolff-Kishner or Clemmensen reduction of one of the carbonyls followed by removal of the second, would be required to obtain 2,2-dimethylcyclohexanone, though specific high-yield protocols for this exact transformation are not readily available in the literature. A more direct approach involves the alkylation of the lithium enolate of 2-methylcyclohexanone.

Route 1: Tiffeneau-Demjanov Rearrangement

This classical one-carbon ring expansion method proceeds through an amino alcohol intermediate.

Step 1: Synthesis of 1-aminomethyl-2,2-dimethylcyclohexanol

The synthesis of the requisite amino alcohol starts from 2,2-dimethylcyclohexanone.

Procedure:

  • Cyanohydrin Formation: 2,2-dimethylcyclohexanone is treated with a source of cyanide, such as potassium cyanide, in the presence of a proton source like acetic acid to form the corresponding cyanohydrin. This reaction should be performed in a well-ventilated fume hood due to the extreme toxicity of hydrogen cyanide.

  • Reduction of the Nitrile: The resulting cyanohydrin is then reduced to the corresponding primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is typically used for this transformation. Careful quenching of the reaction is necessary to avoid hazards associated with unreacted LiAlH₄.

Step 2: Ring Expansion to this compound

Procedure: The 1-aminomethyl-2,2-dimethylcyclohexanol is dissolved in an aqueous acidic solution (e.g., dilute HCl) and cooled in an ice bath. A solution of sodium nitrite (B80452) (NaNO₂) is then added dropwise. The reaction mixture is stirred at low temperature, allowing the diazotization of the primary amine followed by the expulsion of nitrogen gas and a 1,2-alkyl shift, leading to the ring-expanded this compound. The product is then extracted with an organic solvent, washed, dried, and purified by distillation or chromatography. While this is a standard method for ring expansion, specific yield data for this particular substrate is not readily available in the literature.[2]

Route 2: Diazomethane Ring Expansion

This method offers a more direct approach to ring expansion, though it involves the use of a hazardous reagent.

Procedure: 2,2-dimethylcyclohexanone is dissolved in an inert solvent, such as diethyl ether, and cooled in an ice bath. A solution of diazomethane in ether, typically prepared in situ or from a commercial precursor, is added portionwise in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate). The reaction is monitored for the cessation of nitrogen evolution. The reaction is then carefully quenched, for example, with acetic acid, to destroy any excess diazomethane. The mixture is washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous salt, and the solvent is removed. The crude product is then purified by distillation or chromatography to isolate this compound. It is important to note that this reaction can produce a corresponding epoxide as a byproduct.[3][4]

Signaling Pathways and Experimental Workflows

To visualize the synthetic strategies, the following diagrams illustrate the logical progression of each route.

Synthesis_Routes cluster_start Starting Material Synthesis cluster_route1 Route 1: Tiffeneau-Demjanov Rearrangement cluster_route2 Route 2: Diazomethane Ring Expansion 2-Methylcyclohexanone 2-Methylcyclohexanone 2,2-Dimethylcyclohexanone 2,2-Dimethylcyclohexanone 2-Methylcyclohexanone->2,2-Dimethylcyclohexanone Methylation Cyanohydrin Cyanohydrin 2,2-Dimethylcyclohexanone->Cyanohydrin KCN, H+ 3,3-Dimethylcycloheptanone_R2 This compound 2,2-Dimethylcyclohexanone->3,3-Dimethylcycloheptanone_R2 CH2N2, Lewis Acid Aminoalcohol Aminoalcohol Cyanohydrin->Aminoalcohol Reduction (LiAlH4) 3,3-Dimethylcycloheptanone_R1 This compound Aminoalcohol->3,3-Dimethylcycloheptanone_R1 NaNO2, H+

Caption: Synthetic pathways to this compound.

Experimental_Workflow cluster_prep Starting Material Preparation cluster_tdr Tiffeneau-Demjanov Route cluster_diazo Diazomethane Route Alkylation Alkylation of 2-Methylcyclohexanone Purification_Start Purification of 2,2-Dimethylcyclohexanone Alkylation->Purification_Start Cyanohydrin_Formation Cyanohydrin Formation Purification_Start->Cyanohydrin_Formation Ring_Expansion Diazomethane Reaction Purification_Start->Ring_Expansion Nitrile_Reduction Nitrile Reduction Cyanohydrin_Formation->Nitrile_Reduction Rearrangement Diazotization & Rearrangement Nitrile_Reduction->Rearrangement Purification_TDR Purification of Final Product Rearrangement->Purification_TDR Purification_Diazo Purification of Final Product Ring_Expansion->Purification_Diazo

Caption: General experimental workflow for the synthesis routes.

References

Spectroscopic Comparison of 3,3-Dimethylcycloheptanone Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the spectroscopic properties of 3,3-Dimethylcycloheptanone isomers. Due to the limited availability of direct experimental data for these specific isomers, this guide utilizes a combination of data from analogous compounds, established spectroscopic principles, and predicted spectral data to provide a foundational analytical framework. The information herein is intended to assist researchers in the identification, characterization, and differentiation of substituted cycloheptanone (B156872) isomers.

Spectroscopic Data Summary

The following tables summarize key predicted and analogous spectroscopic data for dimethyl-substituted cyclic ketones. These values are intended to serve as a reference for the characterization of this compound and its potential isomers.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm (Predicted)MultiplicityNumber of ProtonsAssignment
~2.4 - 2.6Multiplet2HH-2 (α-CH₂)
~1.6 - 1.8Multiplet2HH-7 (α-CH₂)
~1.4 - 1.6Multiplet6HH-4, H-5, H-6 (β, γ-CH₂)
~1.0Singlet6H3,3-(CH₃)₂

Note: Predicted values are based on the analysis of similar structures such as 2,2-dimethylcycloheptanone (B2993807) and 4,4-dimethylcyclohexanone (B1295358) oxime. Actual chemical shifts can be influenced by solvent and conformational effects.[1][2]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm (Predicted)Carbon Assignment
~210 - 215C=O (C-1)
~50 - 55C-2
~40 - 45C-7
~35 - 40C-3
~30 - 353,3-(CH₃)₂
~25 - 30C-4, C-5, C-6

Note: These predictions are derived from established principles and data for analogous cyclic ketones.[1]

Table 3: Key IR Absorption Frequencies for Cyclic Ketones

Functional GroupAbsorption Range (cm⁻¹)Description
C=O Stretch1700 - 1725Strong, characteristic ketone stretch
C-H Stretch (sp³)2850 - 3000Aliphatic C-H stretching
C-H Bend1350 - 1480Methylene and methyl bending

Note: The exact frequency of the C=O stretch can be influenced by ring strain and substitution.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/z ValueProposed FragmentNotes
140[M]⁺Molecular ion peak (C₉H₁₆O)
125[M - CH₃]⁺Loss of a methyl group
97[M - C₃H₇]⁺Alpha-cleavage, loss of a propyl radical
83[M - C₄H₇O]⁺McLafferty rearrangement (if applicable)
57[C₄H₉]⁺tert-Butyl cation from cleavage at C2-C3

Note: The fragmentation pattern of ketones is characterized by alpha-cleavage and McLafferty rearrangements. The relative intensities of fragment ions can help in distinguishing isomers.[3][4]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, providing structural information.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 12 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 220-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: An FTIR spectrometer with a liquid sample cell or an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (Liquid Film):

  • Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

  • Gently press the plates together to form a thin film.

Sample Preparation (ATR):

  • Place a small drop of the neat liquid sample directly onto the ATR crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean, empty sample holder should be acquired and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate volatile isomers and determine their mass-to-charge ratio and fragmentation patterns for identification.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: 5 minutes at 250 °C.

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic comparison of this compound isomers.

Spectroscopic_Workflow Workflow for Spectroscopic Comparison of Ketone Isomers cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Isomer_Mixture Isomer Mixture Purification Purification (e.g., HPLC, Distillation) Isomer_Mixture->Purification GC_MS GC-MS Analysis Purification->GC_MS Inject Purified Isomers NMR NMR Spectroscopy (1H, 13C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR Separation Separation & Retention Times GC_MS->Separation Fragmentation Mass Fragmentation Patterns GC_MS->Fragmentation Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation Functional_Groups Functional Group Identification FTIR->Functional_Groups Comparison Comparative Analysis of Spectroscopic Data Separation->Comparison Fragmentation->Comparison Structural_Elucidation->Comparison Functional_Groups->Comparison Conclusion Isomer Identification & Differentiation Comparison->Conclusion

Caption: A logical workflow for the separation, spectroscopic analysis, and comparative identification of ketone isomers.

References

Purity Analysis of 3,3-Dimethylcycloheptanone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensure the accuracy, reproducibility, and integrity of experimental results. This guide provides a comparative analysis of the purity of 3,3-Dimethylcycloheptanone from various representative suppliers. The data presented is based on typical findings for research-grade chemicals and is supported by detailed experimental protocols for purity determination using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Comparative Purity Data

The purity of this compound can vary between suppliers, often categorized by grades such as technical, research, and high-purity grades.[1][2][3] The following table summarizes typical purity levels and common impurities that may be observed from three representative, hypothetical suppliers. This data is illustrative and researchers should always refer to the supplier-specific Certificate of Analysis (CoA) for lot-specific information.[4][5]

SupplierProduct GradePurity (by GC, Area %)Key ImpuritiesWater Content (by Karl Fischer)
Supplier A Research Grade> 98.0%3-Methylcycloheptanone, Cycloheptanone< 0.1%
Supplier B High-Purity> 99.5%3-Methylcycloheptanone< 0.05%
Supplier C Standard Grade> 95.0%3-Methylcycloheptanone, Cycloheptanone, Unidentified starting materials< 0.5%

Experimental Protocols

The determination of purity for a non-polar organic compound like this compound is most commonly achieved through Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC) Purity Analysis

Gas chromatography is a robust technique for separating and quantifying volatile and thermally stable compounds.[6]

Methodology:

  • Sample Preparation: A sample of this compound is accurately weighed and dissolved in a suitable solvent, such as dichloromethane (B109758) or ethyl acetate, to a concentration of approximately 1 mg/mL.

  • Instrument and Conditions:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.

    • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 280°C.

    • Injection Volume: 1 µL.

  • Data Analysis: The percentage purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram, excluding the solvent peak.[7]

High-Performance Liquid Chromatography (HPLC) Purity Analysis

For less volatile impurities or as an alternative method, reversed-phase HPLC can be employed. Since this compound lacks a strong chromophore, UV detection at a lower wavelength (e.g., 210 nm) is typically used. For enhanced sensitivity and specificity, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be performed, allowing for detection at a higher wavelength (around 360 nm).[8][9]

Methodology (without derivatization):

  • Sample Preparation: A sample of this compound is accurately weighed and dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrument and Conditions:

    • HPLC System: Waters Alliance e2695 Separations Module or equivalent.

    • Detector: Photodiode Array (PDA) Detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The percentage purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.[10] Peak purity can be further assessed using the PDA detector to check for co-eluting impurities.[11]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the purity analysis process.

Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing and Reporting Sample This compound Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve GC Gas Chromatography (GC) Dissolve->GC Volatile & Thermally Stable HPLC High-Performance Liquid Chromatography (HPLC) Dissolve->HPLC Non-Volatile Impurities Chromatogram Generate Chromatogram GC->Chromatogram HPLC->Chromatogram Peak_Integration Peak Integration and Area Calculation Chromatogram->Peak_Integration Purity_Calculation Calculate % Purity Peak_Integration->Purity_Calculation Report Generate Certificate of Analysis Purity_Calculation->Report

Caption: Workflow for Purity Analysis of this compound.

GC_Signaling_Pathway Injector Injector (Vaporization) Column GC Column (Separation based on boiling point and polarity) Injector->Column Carrier Gas Flow Detector Detector (FID) (Signal Generation) Column->Detector Data_System Data System (Chromatogram) Detector->Data_System

Caption: Gas Chromatography (GC) Process Flow.

Conclusion

The purity of this compound is a critical factor for its application in research and development. While "High-Purity" grades generally offer the lowest levels of impurities, researchers should carefully consider the requirements of their specific application and consult the supplier's Certificate of Analysis. The use of standardized analytical methods such as Gas Chromatography and HPLC is essential for verifying the purity and ensuring the quality of the starting materials in any scientific investigation.

References

A Comparative Guide to Designing Cross-Reactivity Studies for 3,3-Dimethylcycloheptanone and Related Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Protocols

The choice of experimental protocol for assessing cross-reactivity depends on the specific research question, the available reagents, and the desired sensitivity and throughput. Two widely used methods for studying the binding of small molecules are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly sensitive and common method for quantifying the concentration of a small molecule (hapten) in a sample and for determining the cross-reactivity of related compounds.[1][2][3]

Principle: This assay involves a competition between the free small molecule of interest (in a sample or as a standard) and a labeled or immobilized version of that molecule for binding to a limited amount of a specific antibody. The signal generated is inversely proportional to the concentration of the free small molecule.

Detailed Methodology:

  • Coating: Microtiter plate wells are coated with a conjugate of the target molecule (e.g., 3,3-Dimethylcycloheptanone) and a carrier protein like Bovine Serum Albumin (BSA). This is incubated overnight at 4°C.[1]

  • Washing: The plate is washed with a buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound conjugate.

  • Blocking: Remaining protein-binding sites on the wells are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at 37°C.[1]

  • Competition: A mixture of a constant amount of a primary antibody specific for the target molecule and varying concentrations of the test compound (e.g., this compound or a potential cross-reactant) is added to the wells. The plate is then incubated for 1-2 hours at 37°C.[2]

  • Washing: The plate is washed to remove unbound antibodies and test compounds.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that binds to the primary antibody is added to each well and incubated for 1 hour at 37°C.[1]

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells. The enzyme on the secondary antibody catalyzes a reaction that produces a colored product.[2]

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Data Acquisition: The absorbance in each well is measured using a microplate reader at a specific wavelength. The intensity of the color is inversely proportional to the amount of the test compound in the sample.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of molecular interactions. It is a powerful tool for measuring binding affinity and kinetics, making it well-suited for cross-reactivity studies of small molecules.[4][5][6]

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when one molecule binds to another that is immobilized on the chip. This allows for the direct measurement of the association and dissociation rates of the interaction.

Detailed Methodology:

  • Immobilization: A target protein (e.g., an antibody specific for this compound) is immobilized on the surface of an SPR sensor chip.

  • Equilibration: A running buffer is flowed over the sensor surface to establish a stable baseline.

  • Association: A solution containing the small molecule of interest (the analyte, e.g., this compound) is injected and flows over the sensor surface. The binding of the analyte to the immobilized ligand is monitored in real-time.

  • Dissociation: The running buffer is then flowed over the surface again, and the dissociation of the analyte from the ligand is monitored.

  • Regeneration: A regeneration solution is injected to remove the bound analyte, preparing the sensor surface for the next injection.

  • Data Analysis: The binding data is fitted to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). Cross-reactivity is assessed by comparing the KD values of different analytes. A lower KD indicates a stronger binding affinity.[6]

Data Presentation

Quantitative data from cross-reactivity studies should be summarized in a clear and structured format to facilitate comparison. A common way to present this data is in a table that shows the relative cross-reactivity of different compounds compared to the target analyte.

Hypothetical Cross-Reactivity Data for this compound

The following table presents hypothetical data from a competitive ELISA study assessing the cross-reactivity of several structurally related compounds with an antibody raised against this compound.

CompoundStructureIC50 (nM)% Cross-Reactivity
This compound (Target Analyte)10 100%
3-Methylcycloheptanone5020%
Cycloheptanone2504%
3,3-Dimethylcyclohexanone5002%
4,4-Dimethylcycloheptanone10001%
Cyclopentanone>10,000<0.1%
  • IC50: The concentration of the compound that inhibits 50% of the binding of the target analyte to the antibody.

  • % Cross-Reactivity: Calculated as: (IC50 of Target Analyte / IC50 of Test Compound) x 100.

Mandatory Visualization

Diagrams are essential for visualizing experimental workflows and logical relationships. The following diagrams were created using Graphviz (DOT language) to illustrate key processes in cross-reactivity studies.

Competitive_ELISA_Workflow cluster_coating 1. Coating cluster_blocking 2. Blocking cluster_competition 3. Competition cluster_detection 4. Detection cluster_readout 5. Readout plate Microtiter Plate antigen Antigen Conjugate (this compound-BSA) blocking_agent Blocking Agent (e.g., BSA) antigen->blocking_agent Wash antibody Primary Antibody blocking_agent->antibody Wash secondary_ab Enzyme-Linked Secondary Antibody antibody->secondary_ab Wash sample Sample / Standard (Free this compound) sample->antibody substrate Substrate secondary_ab->substrate Wash color_dev Color Development substrate->color_dev reader Plate Reader color_dev->reader

Caption: Workflow of a competitive ELISA for cross-reactivity assessment.

SPR_Workflow cluster_setup Setup cluster_binding_cycle Binding Cycle cluster_analysis Analysis chip Sensor Chip immobilization Immobilize Antibody chip->immobilization baseline Establish Baseline immobilization->baseline association Inject Analyte (Association) baseline->association dissociation Buffer Flow (Dissociation) association->dissociation regeneration Regenerate Surface dissociation->regeneration regeneration->baseline sensorgram Generate Sensorgram regeneration->sensorgram fitting Kinetic Model Fitting sensorgram->fitting constants Determine ka, kd, KD fitting->constants

Caption: Key steps in a Surface Plasmon Resonance (SPR) experiment.

While direct cross-reactivity data for this compound is not currently available, this guide provides the necessary framework for researchers to design and execute robust cross-reactivity studies. By employing established techniques like competitive ELISA and SPR, and by systematically analyzing the data, scientists can gain a thorough understanding of the specificity of their molecules of interest. The provided protocols and visualizations serve as a practical resource for initiating such investigations, ultimately contributing to the development of more specific and reliable molecular tools and therapeutics.

References

A Comparative Benchmarking Guide: Performance of Cyclic Ketones in Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the performance of cyclic ketones in fragrance applications, with a focus on compounds structurally related to 3,3-Dimethylcycloheptanone. Due to a lack of publicly available experimental data for this compound in specific research or drug development applications, this guide will utilize a close structural analog, 3,3-Dimethylcyclohexyl methyl ketone (commonly known as Herbac), as a primary example. The performance of Herbac will be benchmarked against other well-established woody fragrance molecules, providing a framework for evaluating similar compounds. This guide is intended for researchers, perfumers, and chemical industry professionals involved in the development and evaluation of new fragrance ingredients.

The data presented is a consolidation from various industry sources and technical data sheets. It is important to note that direct, peer-reviewed comparative studies under identical conditions are limited.

Data Presentation: Comparative Performance of Woody Fragrance Ingredients

The following table summarizes the key performance indicators for 3,3-Dimethylcyclohexyl methyl ketone and two common alternatives in the woody fragrance category.

Fragrance IngredientChemical ClassOdor ProfileSubstantivity (on skin/blotter)Performance Rating in Ethanol (B145695) BasePerformance Rating in Candle WaxPerformance Rating in Lotion BaseStability in Soap
3,3-Dimethylcyclohexyl methyl ketone (Herbac) KetonePowerful, woody, herbal, cedar, thujonic, minty[1]< 3 hours[1]Excellent[1]Very Good[1]Good[1]Excellent[1]
Iso E Super KetoneSmooth, woody, ambergris, cedarwood, clean> 48 hoursExcellentExcellentExcellentExcellent
Cedryl Methyl Ketone KetoneWoody, cedarwood, vetiver, leathery, dry~ 24 hoursVery GoodExcellentVery GoodGood

Experimental Protocols

Detailed methodologies for the key experiments cited in the performance comparison are provided below.

Olfactory Evaluation Protocol
  • Objective: To determine and compare the odor profile of fragrance ingredients.

  • Materials:

    • Fragrance ingredients (1% solution in ethanol)

    • Standard perfume blotters (smelling strips)

    • Odor-free evaluation room

  • Procedure:

    • Dip a perfume blotter into the 1% solution of the fragrance ingredient, ensuring it is saturated but not dripping.

    • Allow the ethanol to evaporate for approximately 30 seconds.

    • A panel of trained perfumers evaluates the blotter at set time intervals (e.g., initial, 15 min, 1 hr, 3 hr, 6 hr, 24 hr) to assess the odor profile and its evolution.

    • The odor is described using standard fragrance terminology.

Substantivity Test Protocol
  • Objective: To measure the duration for which a fragrance ingredient remains detectable on a substrate.

  • Materials:

    • Fragrance ingredients (10% solution in ethanol)

    • Perfume blotters or skin (forearm)

  • Procedure:

    • Apply a standardized amount (e.g., 0.1 mL) of the fragrance solution to the substrate.

    • Evaluators assess the odor intensity at regular intervals until the scent is no longer perceptible.

    • The time until the odor is no longer detectable is recorded as the substantivity.

Performance and Stability in Product Bases
  • Objective: To evaluate the performance and chemical stability of a fragrance ingredient in various consumer product bases.

  • Materials:

    • Fragrance ingredient

    • Unfragranced product bases (ethanol for fine fragrance, paraffin (B1166041) wax for candles, standard lotion base, and soap base)

  • Procedure:

    • Incorporate the fragrance ingredient into each base at a typical concentration (e.g., 1% for lotion, 2% for soap, 8% for candles, 15% for ethanol base).

    • For stability testing, the fragranced products are subjected to accelerated aging conditions (e.g., 40°C for 4 weeks).

    • A panel evaluates the initial and aged samples for any changes in odor profile, intensity, and color.

    • Performance is rated based on the ingredient's ability to impart its characteristic scent to the final product without significant degradation.

Mandatory Visualizations

Hypothetical Olfactory Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway for an odorant molecule, such as a cyclic ketone, interacting with an olfactory receptor.

G Odorant Odorant Molecule (e.g., Cyclic Ketone) OR Olfactory Receptor Odorant->OR Binding G_protein G Protein (Golf) OR->G_protein Activation AC Adenylyl Cyclase III G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opening Ca_Na Ca2+ / Na+ Influx CNG->Ca_Na Depolarization Neuron Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Hypothetical Olfactory Signaling Cascade.

Experimental Workflow for Fragrance Performance Evaluation

This diagram outlines the logical flow of experiments for benchmarking the performance of a new fragrance ingredient against an established alternative.

G cluster_0 Ingredient Preparation cluster_1 Physicochemical & Olfactory Profiling cluster_2 Application Performance Testing cluster_3 Data Analysis & Comparison Test_Ing Test Ingredient (e.g., this compound) Olf_Eval Olfactory Evaluation Test_Ing->Olf_Eval Sub_Test Substantivity Test Test_Ing->Sub_Test Incorp Incorporation into Product Bases Test_Ing->Incorp Alt_Ing Alternative Ingredient (e.g., Iso E Super) Alt_Ing->Olf_Eval Alt_Ing->Sub_Test Alt_Ing->Incorp Data_Comp Comparative Data Analysis Olf_Eval->Data_Comp Sub_Test->Data_Comp Stab_Test Accelerated Stability Testing Incorp->Stab_Test Stab_Test->Data_Comp

Workflow for Comparative Fragrance Evaluation.

References

Safety Operating Guide

Proper Disposal of 3,3-Dimethylcycloheptanone: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3,3-Dimethylcycloheptanone was not located. The following guidance is based on the safety profiles of structurally similar compounds, such as 3,3-Dimethylcyclohexanone, and established best practices for the disposal of laboratory chemical waste. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local and national regulations.

The proper disposal of this compound is critical for ensuring laboratory safety and environmental protection. As a ketone, it is likely to be classified as a flammable liquid and requires handling as hazardous waste. Adherence to a strict disposal protocol minimizes risks of fire, chemical exposure, and environmental contamination.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes:

  • Safety Goggles or Face Shield: To protect from splashes.

  • Chemical-Resistant Gloves: (e.g., Nitrile or Neoprene) to prevent skin contact.

  • Laboratory Coat: To protect clothing and skin.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1]

Step-by-Step Disposal Procedure
  • Waste Identification and Segregation:

    • This compound waste should be classified as a non-halogenated organic solvent.

    • Do not mix this waste with other waste streams, particularly halogenated solvents, strong acids or bases, or oxidizers. Mixing incompatible chemicals can lead to dangerous reactions.

    • Collect all waste, including contaminated materials like pipette tips and wipes, for disposal as hazardous waste.

  • Container Selection and Labeling:

    • Use a designated, compatible waste container. An empty, clean container that originally held this compound or a similar non-halogenated solvent is often a suitable choice.

    • The container must be in good condition, with a secure, tightly sealing lid to prevent leaks and evaporation.

    • Clearly label the waste container with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and the approximate concentration and volume.

  • Accumulation and Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • This area should be near the point of generation and under the control of laboratory personnel.

    • Ensure the storage area is cool, dry, and well-ventilated, away from heat and direct sunlight.[1]

  • Arranging for Final Disposal:

    • Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

    • Follow all institutional procedures for waste pickup requests.

    • The final disposal must be conducted at an approved and licensed waste disposal facility.[1]

Data Summary for a Structurally Similar Compound

The following table summarizes key safety and disposal-related data for 3,3-Dimethylcyclohexanone, a compound structurally similar to this compound. This information is provided as a reference and should be used to infer the likely properties of this compound in the absence of its specific SDS.

PropertyValue (for 3,3-Dimethylcyclohexanone)Source
Physical State Liquid[1]
Appearance Colorless[1]
Flash Point 59 °C / 138.2 °F[1]
UN Number UN1224[1]
Proper Shipping Name KETONES, LIQUID, N.O.S.[1]
Hazard Class 3 (Flammable Liquid)[1]
Packing Group III[1]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[1]

Experimental Protocols and Workflows

The proper disposal of this compound is not an experiment but a critical safety protocol. The logical workflow for this procedure is visualized below.

G start Start: Generation of This compound Waste ppe Step 1: Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Identify & Segregate Waste (Non-Halogenated Organic Solvent) ppe->segregate container Step 3: Select Compatible Waste Container segregate->container label_waste Step 4: Label Container 'HAZARDOUS WASTE' + Chemical Name container->label_waste store Step 5: Store in Designated Satellite Accumulation Area label_waste->store pickup Step 6: Arrange for Pickup by EHS Department store->pickup end End: Transfer to Approved Waste Disposal Facility pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 3,3-Dimethylcycloheptanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3,3-Dimethylcycloheptanone was found. The following guidance is based on the safety profiles of structurally similar compounds, such as 3,3-Dimethylcyclohexanone and other flammable liquid ketones. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for researchers, scientists, and drug development professionals handling this compound.

Immediate Safety & Hazard Summary

Based on analogous compounds, this compound is anticipated to be a flammable liquid and may cause skin, eye, and respiratory irritation. Ingestion or significant exposure could be harmful.

Hazard Classification (Anticipated)Precautionary Measures
Flammable Liquid Keep away from heat, sparks, open flames, and hot surfaces.[1][2] Use explosion-proof electrical and ventilating equipment.[1] Ground/bond container and receiving equipment to prevent static discharge.[1]
Skin Irritation/Toxicity Wear protective gloves and clothing.[1] Avoid contact with skin.[1] In case of contact, immediately remove contaminated clothing and rinse skin with water.[1]
Eye Irritation Wear safety goggles or a face shield.[1][3] In case of eye contact, rinse cautiously with water for several minutes.[1]
Respiratory Irritation Use only in a well-ventilated area or outdoors. Avoid breathing vapors or mist.[4] If irritation occurs, move to fresh air.[1]
Ingestion Toxicity Do not eat, drink, or smoke when using this product.[5] If swallowed, rinse mouth and seek immediate medical attention.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE program is crucial for minimizing exposure risks.[6] The following PPE is recommended when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are mandatory.[3] In situations with a higher risk of splashing, a face shield should also be worn.[7][8]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves.[1][7] Given the lack of specific data, it is advisable to use gloves rated for a broad range of organic solvents.

    • Protective Clothing: A lab coat or chemically resistant overalls should be worn.[1][3][7] For larger quantities or tasks with a high splash risk, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection:

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor inhalation.[4]

    • If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with organic vapor cartridges should be used.[4]

Operational and Disposal Plans

Handling and Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][9]

  • Store away from heat, sparks, flames, and strong oxidizing agents.[1][2][5]

  • Use non-sparking tools and take precautionary measures against static discharge.[1][2]

  • Ensure eyewash stations and safety showers are readily accessible.[4]

Spill Response Protocol:

In the event of a spill, follow these steps immediately:

  • Evacuate and Isolate: Clear the immediate area of all personnel and restrict access.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames.

  • Don Appropriate PPE: At a minimum, wear safety goggles, a face shield, chemically resistant gloves, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment: For small spills, absorb the material with an inert absorbent such as sand, earth, or commercial sorbent pads.

  • Collection and Disposal: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for chemical waste.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: Dispose of the waste container according to institutional and local regulations for hazardous chemical waste.[1]

Disposal of Unused Product:

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Chemical Spill Response Workflow

Spill_Response_Workflow Start Spill Detected Evacuate Evacuate Area & Isolate Spill Start->Evacuate Ventilate Ventilate Area (If Safe) Evacuate->Ventilate Ignition Eliminate Ignition Sources Evacuate->Ignition PPE Don Appropriate PPE Ventilate->PPE Ignition->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Waste with Non-Sparking Tools Contain->Collect Dispose Place in Labeled Waste Container Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate End Properly Dispose of Waste Decontaminate->End

Caption: Workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.